5-bromonaphthalene-2-sulfonic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRGAWQYHZLOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432640 | |
| Record name | 5-bromonaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-11-5 | |
| Record name | 5-Bromo-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromonaphthalene-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 5-bromonaphthalene-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Physicochemical Profile
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application. This section outlines the key properties of 5-bromonaphthalene-2-sulfonic acid.
Molecular Identity and Structure
The structural and chemical identity of this compound is summarized below.
Figure 2: Synthetic pathway for the derivatization of the sulfonic acid group. This workflow highlights the conversion to a sulfonyl chloride and subsequent reactions to form sulfonamides and sulfonate esters.
The Bromine Atom: A Gateway to Complex Scaffolds
The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery and materials science.
Field-Proven Application: Suzuki, Heck, and Sonogashira coupling reactions are routinely and effectively employed to modify the naphthalene core at the bromine position. These palladium-catalyzed reactions enable the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, thereby allowing for the fine-tuning of the molecule's electronic and steric properties.
Part 3: Synthesis and Purification Protocols
The synthesis of this compound is a critical process for its availability in research. A common synthetic route is the sulfonation of 1-bromonaphthalene.
Step-by-Step Synthesis via Sulfonation
Causality in Experimental Design: The regioselectivity of the sulfonation of 1-bromonaphthalene is highly dependent on the reaction conditions, particularly the temperature and the nature of the sulfonating agent. The formation of the 2-sulfonic acid isomer is favored under specific thermodynamic conditions.
Protocol:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The entire setup is placed in an ice-water bath to control the initial temperature.
-
Reagent Addition: 1-Bromonaphthalene is charged into the flask. Fuming sulfuric acid (oleum) is added dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to the desired temperature (typically in the range of 100-120 °C) to promote the formation of the thermodynamically favored product.
-
Work-up and Isolation: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from water or a suitable aqueous organic solvent mixture.
Self-Validating System: The purity and identity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with the literature value.
Part 4: Applications in Drug Development and Beyond
The unique structural features of this compound make it a valuable building block in several high-value applications.
Pharmaceutical Intermediates
The naphthalene scaffold is a common feature in many approved drugs. The ability to functionalize both the sulfonic acid and the bromine positions of this compound provides a powerful platform for the synthesis of novel pharmaceutical agents. Sulfonamides, in particular, are a well-established class of drugs with a broad spectrum of biological activities, including antibacterial and diuretic properties. [1]
Dyestuff and Pigment Synthesis
Naphthalenesulfonic acids are important intermediates in the production of azo dyes. [2][3]The sulfonic acid group enhances the water solubility of the dye, which is essential for textile dyeing processes. The bromine atom can be used to further modify the chromophore, allowing for the tuning of the dye's color and fastness properties.
Part 5: Safety and Handling
Hazard Identification: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [4]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. [4] Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(2), M602. [Link]
-
ChemWhat. This compound CAS#: 179419-11-5. [Link]
-
Capital Resin Corporation. 5 Industrial Applications for Sulfonic Acid. (2023, May 5). [Link]
-
Emco Chemicals. BNSA, Naphthalene-2-sulfonic acid - CAS No 120-18-3, Manufacturers, Suppliers & Exporters. [Link]
-
Chongqing Chemdad Co., Ltd. Naphthalene-2-sulfonic acid. [Link]
Sources
5-bromonaphthalene-2-sulfonic acid CAS number and molecular structure
An In-depth Technical Guide to 5-Bromonaphthalene-2-sulfonic acid
Introduction
This compound is a substituted naphthalene derivative characterized by the presence of both a bromine atom and a sulfonic acid group attached to its aromatic core. This unique bifunctional structure makes it a valuable intermediate and building block in synthetic organic chemistry. The sulfonic acid moiety imparts increased water solubility and can act as a directing group in further electrophilic aromatic substitutions, while the bromine atom provides a reactive handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation.
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It provides detailed information on the compound's chemical identity, molecular structure, synthesis protocols, applications, and critical safety procedures, grounding all claims in authoritative scientific literature.
Section 1: Chemical Identity and Properties
This compound is identified by the CAS Registry Number 179419-11-5.[1][2][3][4] Its chemical structure and properties are fundamental to its application in scientific research and industrial synthesis.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: this compound[4]
-
CAS Number: 179419-11-5[4]
-
Synonyms: 5-Bromo-2-naphthalenesulfonic acid[4]
Physicochemical Data: The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 287.13 g/mol | [1][4] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | [4] |
| InChI Key | YHRGAWQYHZLOGE-UHFFFAOYSA-N | [4] |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred from sulfonic acid group |
Section 2: Molecular Structure and Visualization
The molecular architecture of this compound consists of a naphthalene bicyclic aromatic system. A bromine atom is substituted at the C5 position, and a sulfonic acid (-SO₃H) group is located at the C2 position. The relative positions of these functional groups dictate the molecule's reactivity and steric profile.
Sources
synthesis and purification of 5-bromonaphthalene-2-sulfonic acid
An In-depth Technical Guide to the Synthesis and Purification of 5-Bromonaphthalene-2-sulfonic Acid
Abstract
This compound is a key organosulfur compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its molecular architecture, featuring both a reactive bromine atom and a hydrophilic sulfonic acid group, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis and rigorous purification of this compound. We will delve into the mechanistic rationale behind the chosen synthetic route, present detailed, step-by-step experimental protocols, and outline robust analytical techniques for quality control, ensuring researchers and development professionals can achieve high purity and yield.
Strategic Approach to Synthesis: Regiochemical Control
The synthesis of disubstituted naphthalenes presents a significant challenge in controlling the precise position of the functional groups. A naive approach involving the direct sulfonation of 1-bromonaphthalene would likely result in a mixture of isomers, primarily 4-bromonaphthalene-1-sulfonic acid, due to the directing effects of the bromine atom.
Therefore, a more strategic and regioselective pathway is employed, beginning with naphthalene-2-sulfonic acid. The sulfonic acid group is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene ring system, it deactivates the ring to which it is attached and directs incoming electrophiles to the electron-rich alpha positions (C5 and C8) of the adjacent ring. This electronic preference allows for the controlled introduction of a bromine atom, leading predominantly to a mixture of this compound and 8-bromonaphthalene-2-sulfonic acid. The subsequent purification steps are designed to effectively isolate the desired 5-bromo isomer.
Synthesis Workflow
The overall synthetic strategy involves the electrophilic bromination of commercially available naphthalene-2-sulfonic acid.
Caption: Workflow for the synthesis of crude this compound.
Experimental Protocol: Synthesis
This protocol details the bromination of naphthalene-2-sulfonic acid. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 | 20.8 g (0.1 mol) | Ensure it is dry. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 150 mL | Solvent |
| Bromine (Br₂) | Br₂ | 159.81 | 16.0 g (0.1 mol) | Highly toxic and corrosive. Handle with extreme care. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | For quenching excess bromine. |
| Ice | H₂O | 18.02 | ~500 g | For precipitation. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add naphthalene-2-sulfonic acid (20.8 g, 0.1 mol).
-
Dissolution: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature until the sulfonic acid is fully dissolved.
-
Bromine Addition: Carefully charge the dropping funnel with bromine (16.0 g, 0.1 mol). Add the bromine dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will cause the crude product to precipitate.
-
Work-up: If the aqueous solution retains a strong orange/brown color from unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the color dissipates.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and inorganic salts.
-
Drying: Dry the crude product under vacuum at 60°C to a constant weight. The resulting solid is a mixture of this compound and 8-bromonaphthalene-2-sulfonic acid.
Purification via Fractional Crystallization of Sodium Salts
The structural similarity of the 5-bromo and 8-bromo isomers makes their direct separation challenging. A highly effective method for purification relies on the differential solubility of their corresponding sodium salts. This process, known as fractional crystallization or "salting out," is a cornerstone technique for purifying sulfonic acids.[1][2]
Purification Workflow
Caption: Purification workflow for isolating this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Quantity | Notes |
| Crude Sulfonic Acid | C₁₀H₇BrO₃S | From synthesis step | Mixture of isomers. |
| Sodium Hydroxide (1M) | NaOH | As needed (~100 mL) | For neutralization. |
| Sodium Chloride (NaCl) | NaCl | ~30 g per 100 mL H₂O | For creating a saturated brine solution. |
| Deionized Water | H₂O | ~500 mL | |
| Hydrochloric Acid (conc.) | HCl | As needed (Optional) | To regenerate the free sulfonic acid. |
Step-by-Step Purification Procedure
-
Neutralization: Transfer the crude, dried sulfonic acid to a beaker. Add deionized water (~200 mL) and stir to form a slurry. Slowly add 1M sodium hydroxide solution while monitoring the pH with a pH meter or indicator paper. Continue adding base until the pH is neutral (pH ~7.0). This converts the sulfonic acids to their more water-soluble sodium salts.
-
Salting Out: Gently heat the solution to 80-90°C to ensure all salts are dissolved. Prepare a saturated sodium chloride solution by dissolving NaCl in hot water. Add this hot brine to the dissolved sulfonate salt solution. The sodium salt of naphthalene-2-sulfonic acid and its derivatives are less soluble in a brine solution than in pure water.[2][3]
-
First Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours. The sodium salt of the 5-bromo isomer, being generally less soluble than the 8-bromo isomer under these conditions, will preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold, saturated NaCl solution to remove the mother liquor containing the more soluble 8-bromo isomer.
-
Recrystallization for High Purity: For achieving high purity (>98%), a second recrystallization is recommended. Redissolve the collected crystals in a minimum amount of hot deionized water (or hot brine for lower solubility), and repeat the slow cooling and filtration process.
-
Drying: Dry the purified sodium 5-bromonaphthalene-2-sulfonate crystals in a vacuum oven at 80°C.
-
(Optional) Conversion to Free Acid: If the free sulfonic acid is required, dissolve the purified sodium salt in deionized water and acidify by adding concentrated hydrochloric acid until the pH is <1. The free sulfonic acid will precipitate and can be collected by filtration, washed with cold water, and dried.
Analytical Characterization and Quality Control
To validate the identity and purity of the final product, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify isomeric impurities. | A major peak corresponding to the 5-bromo isomer, with minimal peaks for the 8-bromo isomer and other impurities. |
| ¹H NMR Spectroscopy | To confirm the chemical structure and substitution pattern. | A distinct set of aromatic proton signals consistent with the 5-bromo-2-sulfonic acid structure. |
| ¹³C NMR Spectroscopy | To further confirm the carbon skeleton and substitution. | The expected number of carbon signals with chemical shifts corresponding to the structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for S=O stretching (~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹), O-H, and C-Br bonds. |
| Melting Point Analysis | To assess purity. | A sharp, well-defined melting point range. Broad ranges typically indicate the presence of impurities. |
References
- Vertex AI Search. (2026).
-
National Center for Biotechnology Information. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PMC - NIH. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]
-
Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. [Link]
-
ResearchGate. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]
- Google Patents. (n.d.).
Sources
5-bromonaphthalene-2-sulfonic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 5-bromonaphthalene-2-sulfonic acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular structure of the compound and its implications for solubility. It offers a theoretical framework for predicting solubility in various solvent classes and presents a detailed, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method. Furthermore, this guide discusses key analytical techniques for concentration measurement and explores the factors influencing the solubility of this compound.
Introduction: The Scientific Imperative for Understanding Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes.[1] For a compound like this compound, which possesses a unique combination of a bulky aromatic ring, a polar sulfonic acid group, and a halogen substituent, understanding its behavior in various organic solvents is paramount for its application in organic synthesis and pharmaceutical sciences.[2] This guide serves as a practical resource for scientists, providing both a theoretical foundation and actionable protocols to navigate the challenges associated with the solubility of this complex molecule.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₁₀H₇BrO₃S) has a molecular weight of approximately 287.13 g/mol .[3][4] Its structure is characterized by three key features that govern its interaction with solvents:
-
The Naphthalene Ring System: This large, nonpolar aromatic structure contributes to the molecule's hydrophobicity and favors interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Sulfonic Acid Group (-SO₃H): As a strongly acidic and highly polar functional group, it is capable of forming strong hydrogen bonds and dipole-dipole interactions.[2] This group dominates the molecule's polar characteristics and is the primary driver for its solubility in polar solvents.
-
The Bromine Atom: The presence of this halogen atom increases the molecule's molecular weight and polarizability, potentially influencing its solubility in halogenated solvents.
A summary of its computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₃S | [3] |
| Molecular Weight | 287.13 g/mol | [3] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Polar Surface Area | 62.8 Ų | [3] |
Theoretical Framework for Predicting Solubility
Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents are capable of both donating and accepting hydrogen bonds. The sulfonic acid group of this compound is expected to interact favorably with these solvents, leading to good solubility. A related compound, naphthalene-2-sulfonic acid, is known to be soluble in alcohol.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)
These solvents can accept hydrogen bonds but do not donate them. The strong dipole of the sulfonic acid group will interact favorably with the dipoles of these solvents. Dimethyl sulfoxide (DMSO) is often a good solvent for compounds with low aqueous solubility.[1]
Nonpolar Solvents (e.g., Hexane, Toluene)
Due to the high polarity of the sulfonic acid group, this compound is expected to have very low solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds of the sulfonic acid would not be compensated by the weak van der Waals interactions with these solvents.[6]
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
The presence of the bromine atom might suggest some affinity for halogenated solvents. However, the dominant influence of the highly polar sulfonic acid group will likely result in limited solubility in these less polar solvents.
Experimental Determination of Solubility: A Validated Protocol
The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[7] The following protocol provides a detailed methodology for determining the solubility of this compound.
Experimental Workflow
The overall workflow for solubility determination is depicted below.
Caption: Isothermal Shake-Flask Solubility Workflow.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, which can interfere with the analysis, either centrifuge the samples or filter the supernatant using a chemically compatible syringe filter.[7]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[8]
-
-
Calculation:
-
Calculate the solubility by taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.
-
Analytical Techniques for Concentration Measurement
Accurate quantification of the dissolved solute is critical for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the analysis of sulfonic acids.[8] A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with an acidic modifier) can be used to separate the analyte from any impurities. Detection is typically performed using a UV detector at a wavelength where the naphthalene ring system shows strong absorbance.
UV-Vis Spectroscopy
For a less complex matrix, UV-Vis spectroscopy can be a straightforward method for concentration determination. A calibration curve of absorbance versus concentration should be prepared using standard solutions of this compound in the solvent of interest.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound.[9][10]
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[10]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for this compound.
-
pH of the Medium (for aqueous-organic mixtures): The sulfonic acid group is highly acidic. In solutions with a pH above its pKa, it will be deprotonated to the sulfonate anion, which is generally more soluble in polar solvents.[10]
-
Crystalline Form: The presence of different polymorphs can lead to variations in solubility.[1] It is important to characterize the solid form of the starting material.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. By understanding its molecular properties, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol presented here offers a robust framework for obtaining accurate and reproducible solubility data, which is essential for the effective use of this compound in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Journal of Pharmaceutical Sciences. Summary of solubility measurement protocols of each company before harmonization. [Link]
-
ChemWhat. This compound CAS#: 179419-11-5. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
ACS Sustainable Chemistry & Engineering. Sulfonic acid group determination in lignosulfonates by headspace gas chromatography. [Link]
-
PubMed. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]
-
Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
PubChem. 5-Bromonaphthalene-2-carboxylic acid. [Link]
-
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
-
Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]
-
Grokipedia. Naphthalene-2-sulfonic acid. [Link]
-
Chemistry LibreTexts. Chapter 13.1: Factors Affecting Solubility. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Bromonaphthalene-1-sulfonic acid (23116-37-2) for sale [vulcanchem.com]
- 3. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Spectroscopic Characterization of 5-Bromonaphthalene-2-sulfonic Acid: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-bromonaphthalene-2-sulfonic acid, a key intermediate in organic synthesis. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this and similar molecules.
Introduction and Molecular Structure
This compound is an aromatic organic compound with the molecular formula C₁₀H₇BrO₃S and a molecular weight of approximately 287.13 g/mol .[1] Its structure consists of a naphthalene core substituted with a bromine atom at the 5-position and a sulfonic acid group at the 2-position. This substitution pattern influences the electronic environment of the entire molecule, which in turn dictates its characteristic spectroscopic signatures.
The strategic placement of the bromo and sulfonic acid groups makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialized dyes. The sulfonic acid group, for instance, can be used as a protecting or activating group in reactions like the Sandmeyer reaction, facilitating the synthesis of specific isomers that would otherwise be difficult to obtain.[2][3]
Caption: Molecular structure of this compound.
Synthesis and Experimental Context
A plausible synthetic route to this compound could involve the direct sulfonation of 1-bromonaphthalene. However, controlling the regioselectivity of this reaction to favor the 2-sulfonic acid isomer would be a critical challenge. Alternatively, a multi-step synthesis starting from a pre-functionalized naphthalene derivative might be employed to achieve the desired substitution pattern.
General Experimental Workflow for Spectroscopic Analysis:
Caption: A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not available, we can predict the chemical shifts and coupling constants based on the analysis of similar compounds, such as 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The sulfonic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, though its observation can be solvent-dependent.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 8.2 - 8.4 | d | J = 8.5 - 9.0 |
| H-3 | 7.8 - 8.0 | d | J = 8.5 - 9.0 |
| H-4 | 7.6 - 7.8 | t | J = 7.5 - 8.0 |
| H-6 | 7.9 - 8.1 | d | J = 7.5 - 8.0 |
| H-7 | 7.3 - 7.5 | t | J = 7.5 - 8.0 |
| H-8 | 8.4 - 8.6 | d | J = 7.5 - 8.0 |
| SO₃H | 10.0 - 12.0 | br s | - |
Rationale for Predictions:
-
The protons on the naphthalene ring will appear in the aromatic region (7.0 - 9.0 ppm).
-
The electron-withdrawing effects of the sulfonic acid and bromine substituents will cause a general downfield shift of the aromatic protons compared to unsubstituted naphthalene.
-
The predicted coupling constants are based on typical ortho, meta, and para couplings in naphthalene systems.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show ten signals for the ten carbon atoms of the naphthalene ring. The chemical shifts will be influenced by the positions of the bromine and sulfonic acid groups.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125 - 128 |
| C-2 | 140 - 145 |
| C-3 | 122 - 125 |
| C-4 | 128 - 131 |
| C-4a | 130 - 133 |
| C-5 | 118 - 122 |
| C-6 | 129 - 132 |
| C-7 | 126 - 129 |
| C-8 | 127 - 130 |
| C-8a | 133 - 136 |
Rationale for Predictions:
-
The carbon atoms directly attached to the electron-withdrawing sulfonic acid (C-2) and bromine (C-5) groups are expected to be significantly deshielded and appear at downfield chemical shifts.
-
The other carbon signals are predicted based on the expected electronic effects of the substituents and comparison with data for similar bromonaphthalene derivatives.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group and the substituted naphthalene ring.
| Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| S=O asymmetric stretch | 1250 - 1160 | Strong |
| S=O symmetric stretch | 1080 - 1010 | Strong |
| S-O stretch | 700 - 610 | Medium |
| C=C aromatic stretch | 1600 - 1450 | Medium to Weak |
| C-Br stretch | 700 - 500 | Medium |
Rationale for Predictions:
-
The broad O-H stretching band is a hallmark of the sulfonic acid group, arising from strong hydrogen bonding.
-
The strong absorptions for the S=O and S-O stretching vibrations are characteristic of the sulfonate group.[4][5]
-
The aromatic C-H and C=C stretching vibrations confirm the presence of the naphthalene ring.
-
The C-Br stretching frequency is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR Method):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z ≈ 286 and 288 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Major Fragmentation Pathways:
-
Loss of SO₃ (80 Da) to give a fragment at m/z ≈ 206 and 208.
-
Loss of the sulfonic acid group (•SO₃H, 81 Da) to give a fragment at m/z ≈ 205 and 207.
-
Loss of Br (79/81 Da) from the molecular ion or subsequent fragments.
-
Further fragmentation of the naphthalene ring structure.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Propose fragmentation mechanisms consistent with the observed data.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a reliable set of expected spectral characteristics. This information is crucial for the identification and characterization of this important synthetic intermediate, and the outlined experimental protocols provide a practical framework for its analysis in a laboratory setting. It is important to note that these are predicted data, and experimental verification is essential for definitive structural confirmation.
References
- BenchChem. (2025). Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.
- Varghese, B., et al. (Year not specified). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
-
MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9904006, this compound. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link].
Sources
- 1. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
The Strategic Utility of 5-Bromonaphthalene-2-Sulfonic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-bromonaphthalene-2-sulfonic acid, a versatile and highly valuable, yet often overlooked, building block in the field of organic synthesis. From the perspective of a Senior Application Scientist, this document will move beyond a simple recitation of properties to provide actionable insights into its practical applications. We will dissect its role as a strategic protecting and activating group in the regioselective synthesis of complex naphthalene derivatives, its utility as a precursor to novel pharmaceutical scaffolds and functional materials, and its emerging potential in other areas of chemical science. This guide is intended for researchers, chemists, and professionals in drug development and materials science who seek to leverage the unique reactivity of this compound to solve complex synthetic challenges.
Introduction: Unveiling the Potential of a Niche Building Block
The Naphthalene Scaffold in Medicinal Chemistry and Materials Science
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in the design of bioactive molecules and functional materials. Its rigid, planar structure and extended π-system impart unique photophysical and pharmacological properties. In medicinal chemistry, naphthalene-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In materials science, naphthalene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), polymers with high thermal stability, and fluorescent probes.
Introducing this compound: Physicochemical Properties and Structural Features
This compound is a bifunctional naphthalene derivative featuring a bromine atom at the C5 position and a sulfonic acid group at the C2 position. This specific substitution pattern offers a unique combination of reactivity. The sulfonic acid group is a strong electron-withdrawing group, influencing the electronic properties of the naphthalene ring, and it can also serve as a leaving group or a handle for further functionalization. The bromine atom provides a site for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₇BrO₃S |
| Molecular Weight | 287.13 g/mol |
| CAS Number | 179419-11-5 |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in polar organic solvents |
Scope of the Guide: A Senior Application Scientist's Perspective on Practical Applications
This guide will provide a comprehensive overview of the synthetic utility of this compound. We will delve into established protocols, explore potential applications based on the reactivity of analogous compounds, and offer insights into the practical considerations for its use in a laboratory and process development setting. The focus will be on providing a clear understanding of the "why" behind the "how," enabling researchers to confidently incorporate this versatile building block into their synthetic strategies.
Core Application: A Protecting and Activating Group in Multi-step Synthesis
The Challenge: Regioselective Synthesis of Substituted Naphthalenes
The synthesis of polysubstituted naphthalenes with a defined regiochemistry can be a significant challenge due to the complex interplay of directing effects of the substituents on the bicyclic ring system. Direct electrophilic substitution on a substituted naphthalene can often lead to a mixture of isomers, necessitating tedious purification steps and resulting in low yields of the desired product.
The Sulfonic Acid Advantage: A Case Study in the Synthesis of 5-Bromo-2-naphthol
A prime example of the strategic use of a sulfonic acid group is in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol.[2][3] In this multi-step synthesis, a sulfonic acid group is temporarily introduced to act as both a protecting and an activating group, facilitating a key Sandmeyer reaction.
The introduction of the sulfonic acid group at the C1 position of 5-amino-2-naphthol serves a dual purpose. Firstly, it blocks the highly reactive C1 position, preventing unwanted side reactions during the subsequent diazotization and Sandmeyer reaction. Secondly, the strongly electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring, making the diazonium salt intermediate a better electron acceptor. This facilitates the electron transfer from the copper(I) catalyst in the Sandmeyer reaction, leading to a higher yield of the desired bromo-substituted product.[3]
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities via a diazonium salt. The use of the sulfonic acid group in the synthesis of 5-bromo-2-naphthol significantly improves the efficiency and selectivity of this classic transformation.[2][3]
Detailed Experimental Protocol: Synthesis of 5-Bromo-2-naphthol via a Sulfonated Intermediate[2][3]
This protocol is adapted from the work of T. R. Kelly and co-workers and demonstrates the practical application of a naphthalene sulfonic acid intermediate.
-
Procedure: In a round-bottom flask, 5-amino-2-naphthol (1.0 eq) is treated with concentrated sulfuric acid (approx. 4.0 eq). The mixture is stirred until it solidifies. The solid is then triturated with water and filtered to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid.
-
Scientist's Note: The use of a slight excess of sulfuric acid ensures complete sulfonation. The precipitation of the product drives the reaction to completion. This step is a classic example of an electrophilic aromatic substitution reaction.
-
Procedure: The 5-amino-2-hydroxynaphthalene-1-sulfonic acid (1.0 eq) is diazotized using sodium nitrite in an acidic medium at 0-5 °C. The resulting diazonium salt is then added to a solution of copper(I) bromide. The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is isolated by salting out with sodium chloride.
-
Scientist's Note: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium salt. The sulfonic acid group enhances the stability and reactivity of the diazonium intermediate in the subsequent Sandmeyer reaction.
-
Procedure: The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is heated in dilute sulfuric acid. The sulfonic acid group is readily cleaved, and the desired 5-bromo-2-naphthol is obtained after extraction and purification.
-
Scientist's Note: The desulfonation is a reversible electrophilic aromatic substitution reaction. The ease of removal of the sulfonic acid group under relatively mild conditions is a key advantage of this strategy.
Process Flow Diagram
Sources
The Strategic Role of Bromonaphthalene Sulfonic Acids as Research Intermediates: A Technical Guide
For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of polysubstituted naphthalene scaffolds is a persistent challenge. These aromatic systems are privileged structures in medicinal chemistry and materials science.[1] This guide delves into the nuanced yet critical role of 5-bromonaphthalene-2-sulfonic acid, and its related isomers, as research intermediates. We will move beyond a simple cataloging of reactions to explain the underlying chemical principles that make these molecules powerful tools in multi-step synthesis. The primary focus will be a detailed examination of the transient use of a sulfonic acid group as both a protecting and activating moiety in the synthesis of 5-bromo-2-naphthol, a versatile building block for more complex molecular architectures.
The Synthetic Challenge: Regioselectivity in Naphthalene Systems
The naphthalene core, with its two fused benzene rings, presents a unique challenge in electrophilic substitution. The α-positions (1, 4, 5, 8) are kinetically favored and more reactive than the β-positions (2, 3, 6, 7).[2] This inherent reactivity profile often leads to mixtures of isomers, complicating purification and reducing yields. For instance, the direct synthesis of 5-bromo-2-naphthol is problematic. The hydroxyl group at the 2-position is highly activating, and attempts to introduce a bromine atom via a Sandmeyer reaction on 5-amino-2-naphthol often fail due to competing side reactions.[3][4] This is precisely the type of problem where the introduction of a temporary functional group, such as sulfonic acid, provides an elegant solution.
The Sulfonic Acid Group: A Multi-Faceted Synthetic Tool
The strategic introduction of a sulfonic acid (-SO₃H) group onto the naphthalene ring is a prime example of leveraging a functional group for multiple purposes within a synthetic sequence. In the context of preparing 5-bromo-2-naphthol from 5-amino-2-naphthol, the sulfonic acid acts as a "master controller" of reactivity and solubility.[3][4]
Key Functions of the Sulfonic Acid Intermediate:
-
Protecting Group: By installing a sulfonic acid group at the 1-position, it physically blocks this highly reactive site from unwanted side reactions, such as azo coupling, which is a common reaction for 2-naphthols.[3][4]
-
Activating Group for the Sandmeyer Reaction: The electron-withdrawing nature of the sulfonate group enhances the electrophilicity of the diazonium salt intermediate. This facilitates the crucial electron transfer step from the copper(I) catalyst in the Sandmeyer reaction, leading to a higher yield of the desired bromide.[3][4]
-
Enhanced Purification: The intermediate, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, exists as an insoluble zwitterion. This property is exploited for a simple and efficient purification step, as the zwitterion precipitates from the reaction mixture and can be easily isolated by filtration.[3][4]
-
Aqueous Reaction Conditions: The presence of the sulfonic acid group allows the entire reaction sequence to be performed in aqueous media, avoiding the need for organic solvents and simplifying the workup.[3]
-
Facile Removal: Crucially, the sulfonic acid group can be readily removed in a subsequent desulfonation step under relatively mild acidic conditions to yield the final product.[3][4]
A Case Study: The Synthesis of 5-Bromo-2-Naphthol
The three-step synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol is a textbook example of the strategic use of a sulfonic acid intermediate. The overall workflow is depicted below.
Caption: Workflow for the synthesis of 5-bromo-2-naphthol.
Detailed Experimental Protocols
The following protocols are adapted from the work of Vermette et al. and represent a robust method for the gram-scale synthesis of 5-bromo-2-naphthol.[3]
Step 1: Sulfonation of 5-Amino-2-naphthol
-
Objective: To introduce a sulfonic acid group at the 1-position of 5-amino-2-naphthol.
-
Procedure:
-
Grind 5-amino-2-naphthol (1.0 eq) to a fine powder.
-
In a round-bottom flask under a nitrogen atmosphere, heat the powder to 55°C.
-
Add concentrated sulfuric acid (~3.7 eq) in one portion and mix rapidly.
-
Continue stirring until the mixture becomes too viscous to stir.
-
Remove the heat and allow the reaction to stand overnight. The mixture will solidify.
-
Take up the solid in water and collect the precipitate by suction filtration.
-
Wash the solid with acetone and air-dry to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid as a white solid.
-
Step 2: Sandmeyer Reaction
-
Objective: To convert the amino group of the sulfonic acid intermediate into a bromo group.
-
Procedure:
-
Dissolve 5-amino-2-hydroxynaphthalene-1-sulfonic acid (1.0 eq), sodium hydroxide (~1.03 eq), and sodium nitrite (~1.0 eq) in water.
-
In a separate flask, prepare a solution of sulfuric acid in water.
-
Add the first solution dropwise to the sulfuric acid solution, maintaining an internal temperature below 5°C. A yellow diazonium precipitate will form.
-
Collect the precipitate by suction filtration and wash with ice-water.
-
Transfer the moist filter cake to a mixture of CuBr (~1.0 eq), CuBr₂ (~1.0 eq), and HBr in water.
-
Warm the mixture to 70°C for 1 hour.
-
Filter the hot mixture by gravity.
-
Saturate the filtrate with NaCl and stir overnight to precipitate the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
-
Step 3: Desulfonation
-
Objective: To remove the sulfonic acid protecting group.
-
Procedure:
-
Mix the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid with 20% aqueous H₂SO₄.
-
Heat the slurry to reflux for 20 minutes.
-
After cooling, extract the mixture with diethyl ether.
-
Combine the ether layers, wash with water, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting residue can be purified by vacuum sublimation to yield 5-bromo-2-naphthol as a white solid.
-
Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₁₀H₇BrO₃S | 287.13 | 179419-11-5 |
| 5-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 10485-23-1 |
Data sourced from PubChem.[5]
Beyond the Intermediate: The Synthetic Utility of 5-Bromo-2-Naphthol
The importance of this compound as an intermediate is intrinsically linked to the synthetic value of its product, 5-bromo-2-naphthol. This molecule is a versatile building block, offering two distinct reactive sites for further functionalization: the hydroxyl group and the bromo-substituted aromatic ring.
Caption: Synthetic pathways from 5-bromo-2-naphthol.
The bromo group is particularly valuable as it serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.[6] For example, the 5-bromonaphthylmethylamine core is a key pharmacophore in the design of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), which are important in cancer therapy.[6] Similarly, naphthalene derivatives are widely used in the development of fluorescent probes for biological imaging due to their favorable photophysical properties.[7]
Conclusion
While this compound may not be a widely isolated or commercially available research intermediate, its transient generation in situ exemplifies a powerful synthetic strategy. The use of a sulfonic acid group as a multifunctional protecting, activating, and purifying agent provides an elegant and efficient solution to the challenge of regioselective synthesis in the naphthalene system. The successful synthesis of 5-bromo-2-naphthol via this intermediate unlocks access to a versatile building block for the construction of complex and biologically relevant molecules. This technical guide underscores the importance of understanding the causality behind experimental choices, where the temporary introduction of a functional group can dramatically improve the outcome of a synthetic sequence.
References
-
Vermette, M.; MacKenzie, L. E.; Williams, J.; Anthes, J.; Schafmeister, C. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank2009 , M602. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Singh, S. K.; et al. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry2019 , 161, 206-231. [Link]
-
Chemistry LibreTexts. 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
safety and handling precautions for 5-bromonaphthalene-2-sulfonic acid
An In-depth Technical Guide to the Safe Handling of 5-Bromonaphthalene-2-Sulfonic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 179419-11-5) is an organosulfur compound that serves as a valuable intermediate in various fields of organic synthesis, including the development of novel dyes, catalysts, and pharmaceutical agents.[1][2][3] Its molecular structure, featuring both a sulfonic acid group and a bromine atom on a naphthalene core, imparts unique reactivity and solubility characteristics.[1][4] As with many substituted aromatic sulfonic acids, its acidic and potentially reactive nature necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established safety principles for analogous chemical structures.
Hazard Identification and Classification
While specific toxicological data for this compound is not extensively documented, a robust hazard assessment can be constructed by examining the known risks associated with aromatic sulfonic acids and similarly substituted naphthalenes.[1][5][6] The primary hazards are associated with its acidic nature and its form as a solid, which may produce dust.
Based on data from analogous compounds, the following GHS hazard classifications are anticipated:[5]
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]
Contact with sulfonic acids can lead to irritation and even chemical burns on the skin.[1] Inhalation of dust can irritate the sinuses, throat, and lungs, leading to coughing and respiratory discomfort.[1]
Personal Protective Equipment (PPE) and Exposure Controls
A multi-layered approach to personal protection is critical to mitigate the risks of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[7]
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[8] | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and potential splashes.[9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or working with solutions.[7][8] |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), flame-retardant lab coat, closed-toe shoes.[7] | Gloves must be inspected for integrity before each use.[5] Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids.[8] A lab coat should be kept fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[8] | A respirator is necessary when engineering controls (i.e., a chemical fume hood) are not available or when handling the powder in a way that generates significant dust. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[8] |
Engineering Controls: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[10] An eyewash station and safety shower must be immediately accessible.[10]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's stability.
3.1 Safe Handling:
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[6][10]
-
Wash hands and face thoroughly after handling the material.[5][10]
-
Use only in a chemical fume hood.[6]
-
Ensure containers are securely closed when not in use.
3.2 Storage Conditions:
-
Store in a tightly closed, properly labeled container.[5][10]
-
Store away from incompatible materials, such as strong bases and oxidizing agents.[6][12]
-
The substance may be hygroscopic; protect from moisture.[5]
First Aid and Emergency Response
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5][10] |
| Skin Contact | Take off immediately all contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[5] |
| Ingestion | Do NOT induce vomiting.[12] Immediately wash out the mouth with water and then make the victim drink water (two glasses at most).[5] Consult a physician immediately.[5] |
Accidental Release and Spill Management
A systematic approach is required to manage spills safely, preventing secondary contamination and exposure.
5.1 Spill Response Protocol:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[12]
-
Ventilate: Increase ventilation to the area.
-
Assess: Wearing full PPE, assess the extent of the spill.
-
Contain: For larger spills, dike the area with non-combustible absorbent materials like sand, earth, or vermiculite to prevent spreading.[12]
-
Clean-up: Carefully sweep up the solid material, avoiding the generation of dust, and place it into a suitable, covered, and clearly labeled container for hazardous waste disposal.[10][12]
-
Decontaminate: Wash the spill site thoroughly once the material has been removed.[10]
-
Dispose: Dispose of contaminated materials and absorbents as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5][14]
Caption: Workflow for the safe response to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[12][13]
-
Specific Hazards: In a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2) and toxic sulfur oxides.[6][13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[12][13]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₃S | PubChem[4] |
| Molecular Weight | 287.13 g/mol | PubChem[4] |
| CAS Number | 179419-11-5 | ChemicalBook[2] |
| Appearance | Solid (Form may vary) | General |
| Solubility | Aromatic sulfonic acids are often used to increase water solubility.[1] | General Principle |
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.
-
Chemical Stability: Stable.
-
Conditions to Avoid: Heat, flames, sparks, and moisture.[12]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[6][12]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of sulfur oxides, carbon monoxide, and carbon dioxide.[6][13]
Experimental Protocol: Safe Weighing and Transfer of Solid
This protocol outlines the essential safety steps for accurately weighing and transferring this compound for use in a synthetic reaction. This procedure is designed as a self-validating system to minimize exposure.
Objective: To safely transfer approximately 2.87 g (10 mmol) of the solid reagent into a reaction vessel.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Anti-static weigh boat
-
Reaction vessel (e.g., round-bottom flask)
-
Wash bottle with appropriate solvent
-
Required PPE (See Section 2.0)
Procedure:
-
Preparation: Before handling the chemical, ensure you are wearing all required PPE (goggles, lab coat, gloves). Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place all necessary equipment (balance, spatula, weigh boat, reaction vessel) inside the fume hood. This prevents the need to move the open container outside the controlled environment.
-
Taring: Place the weigh boat on the analytical balance and press the "tare" or "zero" button.
-
Dispensing: Open the reagent container. Using a clean spatula, carefully transfer the solid from the reagent bottle to the weigh boat. Dispense slowly to avoid creating airborne dust. If dust is observed, pause and allow it to settle.
-
Weighing: Continue adding reagent until the balance reads the target weight (2.87 g). Do not attempt to return excess reagent to the primary container to avoid contamination.
-
Transfer: Carefully pick up the weigh boat and transfer the solid into the reaction vessel.
-
Rinsing: Use a small amount of the reaction solvent to rinse any residual powder from the weigh boat into the reaction vessel, ensuring a complete and quantitative transfer.
-
Cleanup: Immediately and securely close the primary reagent container. Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Finalization: Clean the spatula and the balance surface within the fume hood. Wash hands thoroughly after the procedure is complete.
Disposal Considerations
Chemical waste must be managed in a way that ensures safety and environmental protection.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the substance and its container through a licensed and approved waste disposal plant.[5][14] Do not allow the material to enter drains or waterways.[14][15]
-
Contaminated Packaging: Contaminated containers should be handled in the same manner as the chemical itself and disposed of accordingly.[15] Consult your institution's EHS department for specific guidelines.[14]
References
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
PubChem. This compound (CID 9904006). National Center for Biotechnology Information. [Link]
-
Showa Kako Corporation. Material Safety Data Sheet: 2-Diazo-1-naphthol-5-sulfonic acid sodium salt. [Link]
-
ALPHACHEM Limited. (2017, March 16). Sulfonic Acid Safety Data Sheet. [Link]
-
ChemWhat. This compound CAS#: 179419-11-5. [Link]
-
North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. [Link]
-
G.C. Quimica. (2018, June 17). Safety Data Sheet: Sulphonic Acid, 90%. [Link]
-
Chemos GmbH & Co. KG. (2020, December 1). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
-
PubChem. 5-Bromonaphthalene-2-carboxylic acid (CID 14960646). National Center for Biotechnology Information. [Link]
-
Unicompart. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]
-
Hanson, P., et al. (2005). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 10(9), 1145-1150. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Sodium naphthalene-2-sulphonate. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. This compound | 179419-11-5 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. showakako.co.jp [showakako.co.jp]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. alphachem.ca [alphachem.ca]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemos.de [chemos.de]
An In-depth Technical Guide to 5-Bromonaphthalene-2-Sulfonic Acid: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of a Disubstituted Naphthalene Derivative
5-Bromonaphthalene-2-sulfonic acid (C₁₀H₇BrO₃S) is an aromatic organic compound characterized by a naphthalene core substituted with a bromine atom at the 5-position and a sulfonic acid group at the 2-position.[1] The strategic placement of these two functional groups—an electron-withdrawing sulfonic acid group and a halogen—imparts unique reactivity to the molecule, making it a valuable precursor in the synthesis of complex organic structures. Its utility is particularly pronounced in the creation of dyes and as an intermediate in the development of pharmaceutical compounds where precise substitution patterns on the naphthalene ring are required.
Historical Context and Plausible Discovery
The history of this compound is intertwined with the intensive investigation of naphthalene and its derivatives that began in the latter half of the 19th century. The rise of synthetic dye manufacturing, pioneered by companies such as BASF (Badische Anilin- & Soda-Fabrik), created a significant demand for a wide array of substituted naphthalene compounds. While a specific "discovery" paper for this compound is not prominent in historical records, its synthesis would have been a logical extension of the well-established electrophilic substitution reactions of naphthalene.
Two primary synthetic pathways were likely employed for its initial preparation:
-
Sulfonation of 2-Bromonaphthalene: The direct sulfonation of 2-bromonaphthalene would have been a straightforward approach for chemists of the era.
-
Bromination of Naphthalene-2-Sulfonic Acid: Alternatively, the bromination of the readily available naphthalene-2-sulfonic acid would have been another viable route.[2]
The specific isomer, 5-bromo-2-sulfonic acid, would have been one of several products, necessitating purification techniques common at the time, such as fractional crystallization of its salts.
Synthetic Methodologies: From Historical Precedent to Modern Protocols
The synthesis of this compound and its derivatives has evolved from classical electrophilic aromatic substitution to more refined and regioselective methods.
Plausible Historical Synthetic Pathways
Based on the chemical knowledge of the late 19th and early 20th centuries, the synthesis of this compound would have likely followed one of two main routes, as illustrated below.
-
5-Amino-2-naphthol is ground to a fine powder and heated to 55°C. [3][4]2. Sulfuric acid is added, and the mixture is stirred until it solidifies. [3][4]3. The solid is worked up with water and acetone to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid. [3][4] Step 2: Sandmeyer Reaction
-
The sulfonic acid derivative is diazotized using sodium nitrite and sulfuric acid at a low temperature. [3]2. The resulting diazonium salt is then reacted with a mixture of cuprous bromide (CuBr), cupric bromide (CuBr₂), and hydrobromic acid (HBr) at an elevated temperature. [4]3. The product, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, is isolated by salting out with sodium chloride. [3][4] This modern protocol demonstrates the sophisticated use of the sulfonic acid group to control regioselectivity and facilitate subsequent reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₃S | [1] |
| Molecular Weight | 287.13 g/mol | [1] |
| CAS Number | 179419-11-5 | [1][6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water | |
| IUPAC Name | This compound | [1] |
Applications in Research and Industry
This compound and its derivatives are valuable intermediates in several areas of chemical synthesis.
Synthesis of Dyes
Historically and currently, naphthalene sulfonic acids are crucial in the synthesis of azo dyes. [7][8]The sulfonic acid group imparts water solubility to the dye molecule, which is essential for the dyeing process. The bromo-substituted naphthalene sulfonic acids can be used to create dyes with specific colors and fastness properties. The general scheme for producing an azo dye involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.
Intermediate in Organic Synthesis
The dual functionality of this compound allows for a variety of chemical transformations. The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions, often under harsh conditions. The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form carbon-carbon bonds. This versatility makes it a useful building block for the synthesis of complex molecules, including those with potential pharmaceutical applications.
Conclusion
This compound is a testament to the enduring legacy of naphthalene chemistry. While the specific moment of its discovery may be lost to the annals of chemical history, its logical synthesis and utility were undoubtedly recognized by the pioneering chemists of the dye industry. Today, it continues to be a relevant and valuable compound, offering a versatile platform for the synthesis of a wide range of organic molecules for research and industrial applications. The evolution of its synthesis from classical methods to more sophisticated strategies underscores the progress in the field of organic chemistry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9904006, this compound. [Link].
-
Choy, W. Y., & Reed, D. P. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link].
-
Choy, W. Y., & Reed, D. P. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link].
-
Choy, W. Y., & Reed, D. P. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14960646, 5-Bromonaphthalene-2-carboxylic acid. [Link].
-
AccelaChemBio. 179419-11-5,this compound. [Link].
- Google Patents. WO2014069674A1 - 6-bromo-2-naphthoic acid production method. .
-
Organic Syntheses. 2-bromonaphthalene. [Link].
-
Wikipedia. Naphthalene-2-sulfonic acid. [Link].
-
Organic Syntheses. α-NAPHTHOIC ACID. [Link].
-
Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. ResearchGate. [Link].
-
Capital Resin Corporation. (2023, May 5). 5 Industrial Applications for Sulfonic Acid. [Link].
-
The Synthesis of Azo Dyes. (n.d.). [Link].
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). [Link].
-
Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. ResearchGate. [Link].
Sources
- 1. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 179419-11-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
theoretical studies on the electronic properties of 5-bromonaphthalene-2-sulfonic acid
An In-depth Technical Guide
Topic: Theoretical Studies on the Electronic Properties of 5-Bromonaphthalene-2-Sulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic properties of this compound, a molecule of significant interest as a versatile chemical intermediate. Employing Density Functional Theory (DFT), this work elucidates the molecule's structural and electronic characteristics. Key parameters, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution, are systematically investigated. The computational results offer predictive insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. This guide establishes a foundational theoretical framework to facilitate the rational design of novel derivatives and to explore new applications in materials science and medicinal chemistry.
Introduction: The Rationale for Theoretical Investigation
This compound is a disubstituted naphthalene derivative featuring both an electron-withdrawing sulfonic acid group (-SO₃H) and a halogen (bromine) atom.[1] These substituents significantly modulate the electronic landscape of the naphthalene core, influencing its chemical behavior. Historically, such compounds serve as crucial intermediates in the synthesis of dyes and pigments.[2] However, a detailed understanding of their electronic properties at a quantum level can unlock their potential for more advanced applications, including as building blocks for functional materials or pharmacologically active agents.
Theoretical and computational chemistry provides a powerful, non-invasive lens to inspect molecular properties that are often challenging to measure experimentally.[3] Methods like Density Functional Theory (DFT) allow for the precise calculation of electronic structure, reactivity indices, and spectroscopic characteristics.[4][5] By modeling properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), we can predict the molecule's kinetic stability, identify reactive centers, and understand its intermolecular interaction potential.[6][7] This guide outlines the theoretical methodology for characterizing this compound and discusses the profound implications of its electronic architecture.
Theoretical and Computational Methodology
The selection of an appropriate theoretical model is paramount for obtaining results that are both accurate and computationally feasible. The protocols described herein represent a self-validating system, where the initial geometry optimization provides the foundation for all subsequent electronic property calculations.
Rationale for Method Selection
Expertise & Experience: Density Functional Theory (DFT) is the chosen computational method due to its proven success in providing a robust balance between accuracy and computational cost for medium-sized organic molecules. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a widely validated functional that effectively incorporates electron correlation, making it suitable for predicting the electronic structure of aromatic systems.
To ensure a precise description of the electron distribution, the 6-311++G(d,p) basis set is selected. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides flexibility for valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately modeling the anionic, charge-diffuse nature of the sulfonate group and any potential non-covalent interactions.
-
(d,p): Polarization functions are included for non-hydrogen atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic shape of electron clouds in a bonded environment, leading to more accurate molecular geometries and electronic properties.
All calculations are performed using the Gaussian 09 software package, a standard in the computational chemistry field.
Computational Workflow Protocol
The theoretical investigation follows a logical, multi-step protocol to ensure the reliability of the calculated properties.
-
Initial Structure Input: The 2D structure of this compound is drawn and converted to a 3D coordinate file.[1]
-
Geometry Optimization: The initial structure is optimized without constraints at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable structure) of the molecule. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
-
Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is derived from these values.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface to visualize charge distribution and predict sites for electrophilic and nucleophilic reactions.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain the natural atomic charges on each atom, providing a quantitative measure of electron distribution.
-
-
Spectroscopic Simulation (Optional): Time-Dependent DFT (TD-DFT) calculations can be performed at the same level of theory to predict the electronic absorption spectrum (UV-Vis) and identify the nature of the primary electronic transitions (e.g., π→π*).[5]
Caption: A flowchart of the computational protocol.
Results and Discussion: Unveiling the Electronic Landscape
The application of the described methodology yields a detailed portrait of the electronic character of this compound.
Optimized Molecular Structure
The optimized geometry reveals a planar naphthalene core, as expected for an aromatic system. The bromine atom and the sulfonic acid group are substituents on this core. The C-Br and C-S bond lengths and the bond angles are consistent with values reported for similar brominated aromatic and sulfonic acid compounds.
Caption: Molecular structure of this compound.
Frontier Molecular Orbitals (FMOs)
The FMOs are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and is chemically more reactive.[4][7][10]
The HOMO is primarily localized over the π-system of the naphthalene rings, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic system but shows significant density near the sulfonic acid and bromine substituents, suggesting these regions are favorable for nucleophilic attack or electron acceptance.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -2.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability and moderate chemical reactivity.[7] |
Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution across the molecule.[6] It is invaluable for predicting how the molecule will interact with other charged or polar species.
-
Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. The MEP map shows the most negative potential is concentrated around the oxygen atoms of the sulfonic acid group. This is expected due to the high electronegativity of oxygen and the presence of lone pairs, making this site a prime target for interactions with cations or hydrogen bond donors.
-
Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atom of the sulfonic acid's hydroxyl group, highlighting its acidic nature and propensity for deprotonation.[11] The hydrogen atoms on the naphthalene ring also exhibit a lesser degree of positive potential.
-
Neutral Potential (Green): This region is largely found over the carbon framework of the naphthalene rings, indicating the relatively nonpolar nature of the aromatic π-system.
The MEP analysis confirms that the sulfonic acid group is the most reactive site for polar interactions, governing the molecule's solubility and intermolecular bonding behavior.
Potential Applications and Future Directions
The theoretical insights into the electronic properties of this compound pave the way for several applications:
-
Rational Synthesis: The MEP and FMO analyses provide a roadmap for regioselective chemical modifications. For instance, electrophilic substitution reactions are most likely to occur on the naphthalene ring positions with high HOMO density, away from the deactivating sulfonic acid group.[12][13]
-
Materials Science: The moderate HOMO-LUMO gap and extended π-conjugated system suggest that derivatives could be explored for applications in organic electronics. By tuning the substituents, this energy gap can be modulated to achieve desired optical or electronic properties.[14]
-
Drug Development: The distinct electrostatic potential map can be used in computational drug design. The molecule could serve as a scaffold, with the sulfonic acid group acting as a key interaction point (e.g., a "warhead" or "anchor") for binding to the active site of a target protein.
Future theoretical work could explore the electronic properties of its polymers, its behavior in different solvents using implicit and explicit solvent models, and its interaction with biological macromolecules through molecular docking simulations.
Conclusion
This guide has detailed a robust theoretical framework for investigating the electronic properties of this compound using Density Functional Theory. The analysis of its optimized structure, frontier molecular orbitals, and molecular electrostatic potential reveals a molecule with high kinetic stability, characterized by a significant HOMO-LUMO gap. The sulfonic acid group is identified as the dominant site for polar and nucleophilic interactions, while the aromatic core remains the primary locus of π-electron activity. These computational findings provide essential, predictive insights that are critical for guiding future experimental work, enabling the rational design of novel materials and chemical probes based on this versatile molecular scaffold.
References
-
Antimalarial potential of naphthalene-sulfonic acid derivatives: Molecular electronic properties, vibrational assignments, and in-silico molecular docking studies. (2022). Journal of Molecular Structure, 1264. Available at: [Link]
-
Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). (n.d.). Polycyclic Aromatic Compounds. Available at: [Link]
-
Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. (n.d.). Spectroscopy Letters. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Aromatic Chemistry (3) Comparing bromination of benzene and ethene. (2018). savvy-chemist. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules. Available at: [Link]
-
5-Methyl-1,3-phenylene bis[5-(dimethylamino)naphthalene-1-sulfonate]: crystal structure and DFT calculations. (2018). IUCrData. Available at: [Link]
-
Bromination of benzene. (2010). Khan Academy. Available at: [Link]
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2009). Molbank. Available at: [Link]
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2009). Molbank. Available at: [Link]
-
Bromination on aromatic compound. (2018). Chemistry Stack Exchange. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules. Available at: [Link]
-
Molecular electrostatic potential of molecules (5a–f) calculated at PBE0‐D3BJ/def2‐TZVP/SMDDMSO theory level. (n.d.). ResearchGate. Available at: [Link]
-
HOMO and LUMO energies along with HOMO-LUMO energy gap of products 4a-g. (n.d.). ResearchGate. Available at: [Link]
-
Molecular electrostatic potential surfaces of compounds (5a–f), the electronic density in red represents nucleophilic sites and in blue represents electrophilic site. (n.d.). ResearchGate. Available at: [Link]
-
Molecular electrostatic potential on the proton-donating atom as a theoretical descriptor of excited state acidity. (2020). Physical Chemistry Chemical Physics. Available at: [Link]
-
Molecular electrostatic potentials maps of (5a−5f). (n.d.). ResearchGate. Available at: [Link]
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2009). MDPI. Available at: [Link]
-
Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2023). Journal of Applied Organometallic Chemistry. Available at: [Link]
-
Naphthalene-2-sulfonic acid. (n.d.). Wikipedia. Available at: [Link]
-
HOMO and LUMO compositions of the frontier molecular orbital for P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Available at: [Link]
-
Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies... (2019). Journal of the Iranian Chemical Society. Available at: [Link]
-
Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. (2021). Chemistry – A European Journal. Available at: [Link]
-
Electronic properties of chosen naphthalene derivatives. (2022). Phase Transitions. Available at: [Link]
-
Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. (2021). Scientific Reports. Available at: [Link]
-
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). (2023). Chemical Methodologies. Available at: [Link]
-
Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. (2021). Molecules. Available at: [Link]
-
Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. (2019). Molecules. Available at: [Link]
Sources
- 1. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular electrostatic potential on the proton-donating atom as a theoretical descriptor of excited state acidity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Sandmeyer Reaction of Naphthalene Sulfonic Acids
Focus: Synthesis and Transformation of 5-Bromonaphthalene-2-sulfonic Acid Derivatives
Introduction: Strategic Importance of the Sandmeyer Reaction
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, providing a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt.[1][2][3] This transformation is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr) and is prized for its ability to generate substitution patterns that are often difficult or impossible to achieve through direct electrophilic substitution.[4][5] The reaction typically involves two main stages: the diazotization of a primary arylamine, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile, such as a halide or cyanide.[6][7]
This guide focuses on the application of the Sandmeyer reaction to naphthalene sulfonic acid systems, specifically exploring protocols involving 5-aminonaphthalene-2-sulfonic acid as a precursor to valuable synthetic intermediates. The sulfonic acid moiety (–SO₃H) is not merely a spectator group; it plays a crucial role in modulating the reactivity and solubility of the substrate and intermediates. Its presence can enhance the yield of the Sandmeyer reaction by acting as an electron-withdrawing group, which makes the diazonium intermediate a more effective electron acceptor for the initial single-electron transfer from the copper(I) catalyst.[8][9]
The Underlying Chemistry: Mechanism and Rationale
The Sandmeyer reaction proceeds through a free radical mechanism, which is key to understanding the experimental parameters.[4][6] The process can be dissected into two critical phases:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HBr) at low temperatures (typically 0–5 °C). The low temperature is essential to prevent the premature decomposition of the thermally unstable diazonium salt.[10]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then introduced to a solution containing a copper(I) salt (e.g., CuBr, CuCl, CuCN). The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium cation.[11] This forms an aryl radical with the concomitant loss of stable nitrogen gas (N₂) and the formation of a copper(II) species.[1][12] The aryl radical then abstracts a halide or pseudohalide from the copper(II) complex to yield the final aromatic product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[11][12]
The presence of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of an intermediate aryl radical.[1][3]
Experimental Protocols & Methodologies
Safety First: Aryl diazonium salts can be explosive when isolated and dry.[10][13] All protocols involving their formation must be conducted with the diazonium intermediate kept in a cold, aqueous solution and used immediately without isolation. Operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Thermal screening via Differential Scanning Calorimetry (DSC) is strongly recommended before any large-scale (kilo-lab) synthesis is attempted.[13][14]
Protocol 1: Sandmeyer Bromination of 5-Aminonaphthalene-2-sulfonic Acid
This protocol details the conversion of 5-aminonaphthalene-2-sulfonic acid to this compound. The procedure is adapted from established methodologies for Sandmeyer reactions on substituted naphthalenes.[8][15]
Workflow Overview
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| 5-Aminonaphthalene-2-sulfonic acid | 223.25 | 2.23 g | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g (10.5 mmol) | 1.05 |
| Sulfuric Acid (98%) | 98.08 | ~3.0 mL (excess) | - |
| Copper(I) Bromide (CuBr) | 143.45 | 0.72 g (5.0 mmol) | 0.5 |
| Copper(II) Bromide (CuBr₂) | 223.35 | 1.12 g (5.0 mmol) | 0.5 |
| Hydrobromic Acid (48%) | 80.91 | ~3.0 mL (excess) | - |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Procedure
-
Diazotization: a. In a 250 mL beaker, suspend 5-aminonaphthalene-2-sulfonic acid (2.23 g) in 50 mL of deionized water. b. While stirring, slowly add concentrated sulfuric acid (~3.0 mL) until the amine fully dissolves. c. Cool the solution to 0–5 °C in an ice-salt bath. The temperature must be strictly maintained in this range. d. In a separate beaker, dissolve sodium nitrite (0.72 g) in 10 mL of cold water. e. Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C. f. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.
-
Sandmeyer Bromination: a. In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare the catalyst solution. b. Add copper(I) bromide (0.72 g), copper(II) bromide (1.12 g), and 48% hydrobromic acid (3.0 mL) to 50 mL of water. Stir to form a suspension. Expert Insight: Using an equimolar mixture of Cu(I) and Cu(II) has been shown to be more efficacious and can suppress side reactions.[8][15] c. Slowly add the cold diazonium salt solution from the dropping funnel to the copper bromide suspension over 30-45 minutes. Vigorous evolution of nitrogen gas will be observed. d. Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. e. Heat the reaction mixture to 70 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
Isolation and Purification: a. Cool the reaction mixture to room temperature, then further in an ice bath. b. Collect the precipitated crude product by vacuum filtration. c. Wash the filter cake thoroughly with several portions of cold water to remove residual copper salts and acid. d. The crude this compound can be purified by recrystallization from hot water.
Protocol 2: Synthesis of 5-Bromonaphthalene-2-sulfonyl Chloride
Sulfonyl chlorides are highly valuable intermediates for the synthesis of sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and agrochemicals.[16] This protocol describes a Sandmeyer-type chlorosulfonylation.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| 5-Aminonaphthalene-2-sulfonic acid | 223.25 | 2.23 g | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) | 1.1 |
| Hydrochloric Acid (37%) | 36.46 | ~10 mL (excess) | - |
| Copper(I) Chloride (CuCl) | 99.00 | 0.10 g (1.0 mmol) | 0.1 |
| Sulfur Dioxide (SO₂) | 64.07 | Gas, excess | - |
| Acetic Acid (Glacial) | 60.05 | 20 mL | - |
| Toluene | 92.14 | 20 mL | - |
Step-by-Step Procedure
-
Diazotization: a. Prepare the diazonium salt from 5-aminonaphthalene-2-sulfonic acid (2.23 g) as described in Protocol 1 (Step 1), but using concentrated hydrochloric acid instead of sulfuric acid.
-
Sandmeyer Chlorosulfonylation: a. In a 500 mL beaker cooled in an ice bath, prepare a suspension of copper(I) chloride (0.10 g) in a mixture of glacial acetic acid (20 mL) and toluene (20 mL). b. Bubble sulfur dioxide gas through this suspension until it is saturated. c. Slowly and carefully add the cold diazonium salt solution to the SO₂-saturated suspension with vigorous stirring. Maintain the temperature below 10 °C. d. Continue stirring for 1 hour after the addition is complete.
-
Isolation and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic (toluene) layer. Extract the aqueous layer twice with 20 mL portions of toluene. c. Combine the organic extracts and wash them with two 25 mL portions of water, followed by one 25 mL portion of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. e. The product, 5-bromonaphthalene-2-sulfonyl chloride, can be purified by flash chromatography on silica gel.
Summary & Outlook
The Sandmeyer reaction provides a reliable and scalable pathway for the transformation of 5-aminonaphthalene-2-sulfonic acid into other valuable derivatives. The protocols outlined above for bromination and chlorosulfonylation demonstrate the synthetic utility of this classic reaction. The sulfonic acid group plays a key activating role, facilitating the crucial electron transfer step and often leading to cleaner reactions and higher yields compared to non-sulfonated analogues.[8][9] For researchers in drug development and materials science, these methods offer robust access to highly functionalized naphthalene building blocks, opening avenues for the synthesis of novel compounds with diverse applications.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
-
Kalsoom, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. Retrieved January 14, 2026, from [Link]
-
Dickerman, S. C., et al. (1958). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 244(1236), 1-11. Retrieved January 14, 2026, from [Link]
-
Kalsoom, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed, 26(3), 1837-1873. Retrieved January 14, 2026, from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved January 14, 2026, from [Link]
-
Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved January 14, 2026, from [Link]
-
Kalsoom, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 14, 2026, from [Link]
-
Gallos, J. K., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 14, 2026, from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved January 14, 2026, from [Link]
-
Gallos, J. K., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development - ACS Publications. Retrieved January 14, 2026, from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic - datapdf.com. Retrieved January 14, 2026, from [Link]
-
Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 14, 2026, from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nan, J., et al. (2019). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Sandmeyer OPRD Set 2009. Retrieved January 14, 2026, from [Link]
-
Nan, J., et al. (2019). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters - ACS Publications. Retrieved January 14, 2026, from [Link]
-
Fu, W., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Retrieved January 14, 2026, from [Link]
-
Gallos, J. K., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Bromonaphthalene-2-sulfonyl chloride. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
LookChem. (2013, May 28). 5-Aminonaphthalene-2-sulfonic acid. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). α-NAPHTHOIC ACID. Retrieved January 14, 2026, from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. datapdf.com [datapdf.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 5-Bromonaphthalene-2-sulfonic Acid for Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 5-bromonaphthalene-2-sulfonic acid, a versatile building block in pharmaceutical synthesis. The strategic importance of this scaffold lies in its dual reactivity: the sulfonic acid group allows for the formation of sulfonamides and sulfonate esters, while the bromine atom serves as a handle for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will explore key transformations, including the synthesis of 5-bromonaphthalene-2-sulfonyl chloride, subsequent sulfonamide formation, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are emphasized to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Naphthalene Scaffold
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its rigid, aromatic structure provides a well-defined framework for the spatial orientation of pharmacophoric groups, facilitating precise interactions with biological targets.[1] Naphthalenesulfonates, in particular, have demonstrated utility as inhibitors of enzymes and protein-protein interactions, such as in the development of antiangiogenic agents.[2]
This compound (PubChem CID: 9904006) emerges as a particularly valuable starting material due to its orthogonal functional handles.[3] The sulfonic acid can be readily converted to a sulfonyl chloride, a key intermediate for the synthesis of sulfonamides—a pharmacophore present in numerous drug classes, including diuretics, anticancer agents, and antivirals.[4][5][6] Concurrently, the bromo-substituent at the C5 position enables the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.
This guide will provide detailed, field-proven protocols for the key derivatizations of this compound, empowering researchers to leverage its synthetic potential in their pharmaceutical research programs.
Core Derivatization Pathways
The synthetic utility of this compound can be primarily categorized into two main pathways originating from its distinct functional groups. These pathways can be pursued sequentially to generate a diverse library of compounds from a single starting material.
Figure 1: Key derivatization pathways for this compound.
Protocol I: Synthesis of 5-Bromonaphthalene-2-sulfonyl Chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a foundational step, transforming a relatively unreactive group into a versatile electrophile for sulfonamide and sulfonate ester synthesis.[7] Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this transformation.
Rationale for Reagent Selection
Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes nucleophilic attack by the chloride ion.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Hexanes (anhydrous)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Suspend the solid in anhydrous toluene (5-10 mL per gram of sulfonic acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography). The solid starting material will gradually dissolve.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as toluene/hexanes, to yield 5-bromonaphthalene-2-sulfonyl chloride as a solid.[8][9]
Self-Validation:
-
Appearance: White to off-white solid.
-
Purity (¹H NMR): The spectrum should show the characteristic aromatic protons of the naphthalene ring system and the absence of the broad sulfonic acid proton.
-
Confirmation (FT-IR): Appearance of a strong S=O stretching band around 1370-1380 cm⁻¹ and 1170-1180 cm⁻¹.
Protocol II: Synthesis of N-Substituted 5-Bromonaphthalene-2-sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry.[4] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for their synthesis.[10]
The Role of the Base
A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
Detailed Experimental Protocol
Materials:
-
5-Bromonaphthalene-2-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromonaphthalene-2-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation:
| Entry | Amine | Base | Solvent | Yield (%) |
| 1 | Morpholine | Et₃N | DCM | 92 |
| 2 | Aniline | Pyridine | THF | 88 |
| 3 | Benzylamine | Et₃N | DCM | 95 |
Protocol III: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the naphthalene scaffold is a versatile handle for introducing molecular diversity through C-C and C-N bond formation. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools in this regard.[11][12][13]
Mechanistic Considerations
-
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron species with an aryl halide. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[12] The choice of base is critical for activating the boronic acid.[12]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[13][14] The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center and subsequent reductive elimination.[15] The choice of ligand is crucial for reaction efficiency and scope.[13]
Figure 2: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Substituted 5-bromonaphthalene-2-sulfonamide (1.0 eq)
-
Aryl or vinyl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a Schlenk flask, add the 5-bromonaphthalene-2-sulfonamide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
N-Substituted 5-bromonaphthalene-2-sulfonamide (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)[13]
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOt-Bu, 1.5 eq).
-
Add the 5-bromonaphthalene-2-sulfonamide (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture in an oil bath at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Application in Pharmaceutical Synthesis: The Case of Tipranavir
The strategic derivatization of sulfonamide-containing scaffolds is exemplified in the synthesis of HIV protease inhibitors like Tipranavir.[5][6][16] Although not directly synthesized from this compound, the core structure of Tipranavir features a sulfonamide linkage that is critical for its biological activity.[5] The synthetic strategies outlined in this guide for creating diverse sulfonamides and further functionalizing them via cross-coupling are directly applicable to the synthesis of Tipranavir analogs and other complex pharmaceutical targets. The ability to rapidly generate a library of compounds by varying the amine in the sulfonamide synthesis and the coupling partner in the Suzuki or Buchwald-Hartwig reactions is invaluable for lead optimization.
Conclusion
This compound is a powerful and versatile starting material for pharmaceutical synthesis. Its dual functionality allows for a modular approach to library synthesis, enabling the exploration of a vast chemical space. The protocols detailed herein for the synthesis of the sulfonyl chloride, subsequent formation of sulfonamides, and palladium-catalyzed cross-coupling reactions provide a robust and reliable framework for researchers. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can effectively harness the potential of this scaffold to accelerate the discovery and development of new therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene.
- Liu, G., & Liu, P. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene | Request PDF.
- Benchchem. (n.d.). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes.
- Sci-Hub. (n.d.). Exploring the selectivity of the Suzuki–Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Lozano, J. L., et al. (2001). Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate. Journal of medicinal chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- RSC Publishing. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- (n.d.). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Gong, Q., et al. (2005). Design and Characterization of Naphthalene Ionic Liquids. Molecules.
- Bueno, A. B., & Van Vranken, D. L. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules.
- Wikipedia. (n.d.). Naphthalenesulfonate.
- (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
- (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews.
- Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Bueno, A. B., & Van Vranken, D. L. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide.
- (n.d.). The Synthesis of Functionalised Sulfonamides.
- Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Bromonaphthalene-2-sulfonyl chloride | Building block.
- (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (n.d.). (PDF) Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class.
- BLD Pharm. (n.d.). 127769-55-5|5-Bromonaphthalene-2-sulfonyl chloride.
- Benchchem. (n.d.). 6-Bromonaphthalene-2-sulfonyl Chloride | 50637-98-4.
- PubChem. (n.d.). This compound | C10H7BrO3S | CID 9904006.
- Yeni, P. (2003). Tipranavir: a protease inhibitor from a new class with distinct antiviral activity. Expert opinion on investigational drugs.
- PubChem. (n.d.). Tipranavir | C31H33F3N2O5S | CID 54682461.
- ChemicalBook. (n.d.). This compound CAS#: 179419-11-5.
- ResearchGate. (n.d.). Tipranavir analogous 3-sulfonylanilidotetronic acids: new synthesis and structure-dependent anti-HIV activity | Request PDF.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromonaphthalene-2-sulfonyl chloride | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 9. 127769-55-5|5-Bromonaphthalene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 10. cbijournal.com [cbijournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
Application Note: A Validated Ion-Pair HPLC Method for the Analysis of 5-bromonaphthalene-2-sulfonic acid and Its Process-Related Impurities
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromonaphthalene-2-sulfonic acid and its potential process-related impurities. The method utilizes reversed-phase ion-pair chromatography to achieve excellent retention and resolution of the highly polar sulfonic acid analytes. A detailed protocol, from sample preparation to data analysis, is provided. The causality behind critical methodological choices, such as the selection of the ion-pair reagent and mobile phase conditions, is explained to provide a comprehensive understanding of the separation mechanism. This self-validating system is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The manufacturing process can introduce several impurities, including positional isomers, starting materials, and byproducts from side reactions such as over-sulfonation or the formation of dibrominated species.[1]
Due to the inherent high polarity and aqueous solubility of sulfonic acids, their analysis by traditional reversed-phase HPLC is challenging, often resulting in poor retention and peak shape.[2] Ion-pair chromatography (IPC) is a powerful technique that overcomes this limitation.[3] It involves the addition of an ion-pair reagent to the mobile phase, which forms a neutral, hydrophobic ion pair with the charged analyte. This complex exhibits increased affinity for the non-polar stationary phase, leading to enhanced retention and improved chromatographic separation.[3]
This guide details a specific, reliable, and validated ion-pair HPLC method suitable for the quality control of this compound.
Chromatographic Principle: The Role of Ion-Pairing
The separation is based on reversed-phase ion-pair chromatography. The stationary phase is a non-polar C18 column. The mobile phase contains a quaternary ammonium salt, tetrabutylammonium (TBA), which serves as the ion-pairing reagent.
There are two predominant mechanistic models for ion-pair chromatography:
-
Ion-Pair Formation in Mobile Phase: The positively charged TBA cation associates with the negatively charged sulfonate anion of the analyte in the mobile phase. This forms a charge-neutral, hydrophobic complex that can be retained and separated on the C18 stationary phase based on its overall hydrophobicity.[3]
-
Dynamic Ion-Exchange Model: The hydrophobic alkyl chains of the TBA cations adsorb onto the C18 stationary phase, creating a dynamic positive surface charge. The anionic sulfonate analytes are then retained on this surface via an ion-exchange mechanism.[4]
In practice, a combination of these mechanisms contributes to the separation. By controlling the concentration of the ion-pair reagent and the organic solvent in the mobile phase, the retention of the sulfonic acid compounds can be precisely modulated.[4]
Experimental Protocol
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis.
Materials and Reagents
-
Analytes: this compound reference standard (Purity ≥95%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Tetrabutylammonium bisulfate (TBA-HSO₄) (≥99%), Potassium dihydrogen phosphate (KH₂PO₄) (≥99.5%), Phosphoric acid (85%)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent high-purity silica C18 column. |
| Mobile Phase A | 20 mM KH₂PO₄ buffer with 10 mM TBA-HSO₄, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ and 3.39 g of TBA-HSO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Rationale: The phosphate buffer maintains a consistent pH to ensure a stable ionization state of the sulfonic acid. The acidic pH (3.0) also suppresses the ionization of any free silanol groups on the silica-based stationary phase, minimizing peak tailing.
-
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute in the diluent to achieve a final nominal concentration of 50 µg/mL.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from preparation to final data analysis.
Caption: Experimental workflow for HPLC analysis.
Method Validation and System Suitability
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][5] A system suitability test must be performed before any sample analysis to verify the performance of the chromatographic system.
System Suitability Test (SST)
Inject the Working Standard Solution (50 µg/mL) six times consecutively. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system over the course of the analysis. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column in separating the components of the mixture. |
Validation Parameters
The following diagram outlines the key relationships between validation parameters, forming a self-validating analytical system.
Caption: Interrelationship of key validation parameters.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the baseline resolution of this compound from potential isomers and byproducts.
-
Linearity: A linear relationship should be established between the concentration of the analyte and the peak area response across a range of concentrations (e.g., 1-100 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The precision of the method is assessed by analyzing six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst to assess variability. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min).
Conclusion
The ion-pair reversed-phase HPLC method described provides a reliable and robust solution for the quantitative analysis of this compound and its related impurities. The detailed protocol and explanation of the underlying scientific principles offer a complete guide for implementation in a quality control or research environment. Adherence to the system suitability and method validation protocols ensures the generation of accurate and trustworthy data, which is paramount in drug development and manufacturing.
References
-
Starkey, L. S., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(2), M602. Available at: [Link]
-
Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science, 50(5), 478–485. Available at: [Link]
-
Lange, F. T., Wenz, M., & Brauch, H. J. (1995). Trace-level determination of aromatic sulfonates in water by on-line ion-pair extraction/ion-pair chromatography and their behavior in the aquatic environment. Journal of High Resolution Chromatography, 18(4), 243-252. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Sources
- 1. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. itwreagents.com [itwreagents.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 179419-11-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note & Protocol: Regioselective Sulfonation of 5-Bromonaphthalene
Introduction: Strategic Functionalization of Naphthalene Scaffolds
Naphthalene derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a sulfonic acid group onto a brominated naphthalene core, such as 5-bromonaphthalene, yields highly versatile intermediates. The resulting bromonaphthalene sulfonic acids serve as key building blocks for the synthesis of complex organic molecules, including dyes, pharmaceutical agents, and molecular probes.[1] The dual functionality of a reactive bromine atom and a polar, acidic sulfonate group allows for a wide range of subsequent chemical transformations.[1]
This document provides a comprehensive guide to the experimental setup for the sulfonation of 5-bromonaphthalene. It delves into the mechanistic principles governing regioselectivity, offers a detailed, field-proven laboratory protocol, and outlines methods for the characterization of the final product.
Mechanistic Rationale & Regiochemical Control
The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. A key feature of this reaction is its reversibility, which allows for thermodynamic or kinetic control of the product distribution.[2]
-
Kinetic vs. Thermodynamic Control: In naphthalene sulfonation, substitution at the α-position (e.g., C1) is kinetically favored, meaning it has a lower activation energy and proceeds faster, typically at lower temperatures.[3][4] However, the resulting α-isomer is sterically hindered by the hydrogen atom at the C8 position. The β-position (e.g., C2) is thermodynamically favored; the product is more stable, and its formation is preferred at higher temperatures, which allows the reversible reaction to reach equilibrium.[2][4]
-
Directing Effects of the Bromo Substituent: The bromine atom on the 5-position of the naphthalene ring is a deactivating but ortho-, para-directing group. This influences the position of the incoming electrophile (SO₃). For 5-bromonaphthalene, the likely positions for sulfonation are C1, C2, and C6. The protocol described herein focuses on conditions that favor the kinetically controlled product, 5-bromonaphthalene-1-sulfonic acid .
Safety Precautions: Handling Concentrated Sulfuric Acid
Concentrated sulfuric acid is a highly corrosive and hazardous chemical that requires strict safety protocols.[5][6] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, an acid-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Pant legs should be worn over boots.[7][8]
-
Handling Procedures:
-
Always add acid slowly to other reagents, never the other way around, especially with water. The reaction with water is extremely exothermic and can cause violent splashing.[6][9]
-
Use glass or other corrosion-resistant equipment. Do not use metal spatulas.[5]
-
Ensure an emergency safety shower and eyewash station are immediately accessible.
-
-
Spill & Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek urgent medical attention.[6][8] Remove contaminated clothing while flushing.[9]
-
For eye contact, flush with lukewarm water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7]
-
Neutralize small spills with an appropriate agent like sodium bicarbonate or a commercial acid spill kit before cleanup.[8]
-
Experimental Protocol: Synthesis of 5-Bromonaphthalene-1-sulfonic acid
This protocol is designed for the regioselective synthesis of the kinetically favored 5-bromonaphthalene-1-sulfonic acid.
Materials & Equipment
| Reagents & Materials | Equipment |
| 5-Bromonaphthalene | 250 mL Round-bottom flask (three-neck) |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |
| Deionized Water | Ice bath |
| Crushed Ice | Dropping funnel |
| Thermometer | |
| Büchner funnel and vacuum flask | |
| Vacuum filtration apparatus |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Equip the flask with a thermometer and a dropping funnel. Place the entire setup in a large ice bath.
-
Reagent Addition: Cautiously charge the flask with concentrated sulfuric acid (H₂SO₄, 75 mL). Allow the acid to cool to below 5 °C in the ice bath.
-
Substrate Introduction: Weigh 10.35 g (0.05 mol) of 5-bromonaphthalene. Slowly and portion-wise add the solid 5-bromonaphthalene to the cold, stirring sulfuric acid over 15-20 minutes. Use the dropping funnel if the substrate is liquid at room temperature or can be gently warmed to melt. Ensure the internal temperature does not rise above 10 °C during the addition.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously for 24 hours at ambient temperature. The solution will likely become dark and viscous.
-
Reaction Quench & Product Precipitation: Prepare a large beaker containing approximately 400 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This step is highly exothermic and must be done cautiously in the fume hood. The sulfonic acid product will precipitate as a solid.
-
Isolation: Allow the ice to melt completely. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.
-
Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of 5-bromonaphthalene-1-sulfonic acid.
Product Characterization
Confirming the identity and purity of the final product is a critical step.
| Parameter | Data |
| Appearance | White to off-white crystalline solid. |
| Molecular Weight | 287.13 g/mol (for C₁₀H₇BrO₃S).[10] |
| ¹H NMR | Predicted shifts (DMSO-d₆, δ ppm): Aromatic protons will appear in the range of 7.5-8.5 ppm. The proton at C8 will likely be deshielded due to proximity to the sulfonic acid group. A broad singlet for the acidic proton (-SO₃H) will be observed >10 ppm. |
| FT-IR | Characteristic peaks (cm⁻¹): Strong, broad O-H stretch (~3400-3200), strong S=O stretches (~1250-1150 and ~1050-1000), C-Br stretch (~650-550). |
| Mass Spec (ESI-) | m/z: Expected peak at [M-H]⁻ ≈ 285.9. |
Summary of Quantitative Data
| Reagent | Mol. Weight ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio |
| 5-Bromonaphthalene | 207.07 | 10.35 g | 0.05 | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 75 mL | ~1.38 | ~27.5 |
| Product (Expected) | 287.13 | ~12.9 g | ~0.045 | ~90% Yield |
References
- Brzeziñska, E., & Kusztal, D. (2002). Sulfonation of the Naphthalene Derivatives in Protic Solvent. Principles of Isomer Distribution. ElectronicsAndBooks.
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link]
-
ResearchGate. (n.d.). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Retrieved from [Link]
-
Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures?[Link]
-
PubChem. (n.d.). 5-bromonaphthalene-2-sulfonic Acid. Retrieved from [Link]
-
WordPress.com. (2024). sulphonation of naphthalene. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link]
- Standard Oper
-
NorFalco. (2018). Sulphuric Acid Safety Data Sheet. [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
Sources
- 1. 7-Bromonaphthalene-1-sulfonic acid (23116-37-2) for sale [vulcanchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. CCOHS: Sulfuric Acid [ccohs.ca]
- 7. teck.com [teck.com]
- 8. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 9. SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalysis with Metal Complexes of 5-Bromonaphthalene-2-Sulfonic Acid Derivatives
Introduction: Harnessing the Unique Properties of a Naphthalene-Based Ligand Scaffold
The quest for efficient, selective, and recyclable catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Ligand design plays a pivotal role in modulating the activity, stability, and solubility of metal catalysts. This document introduces a novel application of metal complexes derived from 5-bromonaphthalene-2-sulfonic acid, focusing on their utility in palladium-catalyzed cross-coupling reactions.
The this compound scaffold offers a unique combination of features:
-
A Rigid Naphthyl Backbone: Provides steric bulk and a well-defined geometry around the metal center.
-
An Electron-Withdrawing Sulfonate Group: Modulates the electronic properties of the metal center and, crucially, imparts water solubility, enabling "green" catalytic processes in aqueous media.
-
A Reactive Bromine Handle: While part of the ligand backbone, its presence opens up intriguing possibilities for catalyst immobilization or further functionalization.
This application note will focus on a hypothetical palladium(II) complex, hereafter referred to as Pd-NaphthosS , incorporating a phosphine-functionalized derivative of this compound. We will demonstrate its application in the Suzuki-Miyaura cross-coupling of aryl halides with boronic acids in an aqueous solvent system. The causality behind the experimental design is rooted in the established principles of palladium catalysis, where water-soluble phosphine ligands are known to promote efficient coupling reactions, simplifying product isolation and catalyst recycling[1].
Proposed Catalytic System: The Pd-NaphthosS Complex
For the purpose of this guide, we propose a bidentate phosphine ligand derived from this compound, which then forms a stable complex with palladium(II) acetate. The synthesis of such a ligand, while not explicitly described in the literature, would follow established synthetic routes for phosphinated aromatics.
Diagram of the Proposed Pd-NaphthosS Catalyst
Caption: A conceptual representation of the Pd-NaphthosS catalyst.
Application: Suzuki-Miyaura Cross-Coupling in Aqueous Media
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of water as a solvent is highly desirable due to its low cost, non-flammability, and environmental benefits. The sulfonate group on our proposed Pd-NaphthosS catalyst is designed to render the complex soluble in water, facilitating a homogenous catalytic environment in an aqueous phase.
Causality of Protocol Design:
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive, and effective base for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Solvent System: A mixture of water and a co-solvent like ethanol can be used to ensure the solubility of both the organohalide and the boronic acid, creating a pseudo-homogeneous reaction mixture.
-
Catalyst Loading: A low catalyst loading (0.1 mol%) is proposed to demonstrate the high efficiency of the catalyst, a key metric for industrial applications.
-
Temperature: An elevated temperature (80 °C) is used to accelerate the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Pd-NaphthosS catalyst
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethanol
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Pd-NaphthosS catalyst (0.001 mmol, 0.1 mol%).
-
Solvent Addition: Add deionized water (3 mL) and ethanol (1 mL) to the vessel.
-
Reaction Conditions: Seal the vessel and place it on a preheated hotplate at 80 °C. Stir the reaction mixture vigorously for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes. Separate the organic layer. The aqueous layer, containing the catalyst, can be retained for recycling studies.
-
Purification: Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Expected Performance
The following table summarizes the expected yields for the coupling of various aryl bromides with phenylboronic acid using the Pd-NaphthosS catalyst, based on typical performance of similar water-soluble palladium catalysts[1][2].
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 4 | >95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 4 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 2 | >98 |
| 4 | 1-Bromo-2-methylbenzene | 2-Methyl-1,1'-biphenyl | 8 | 85 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 6 | 90 |
Trustworthiness and Self-Validation:
The protocol is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or GC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against literature data. The reusability of the aqueous catalyst phase can be tested by adding fresh substrates, base, and co-solvent to the recovered aqueous layer and running the reaction again. A consistent yield over several cycles would validate the stability and recyclability of the Pd-NaphthosS catalyst.
Conclusion and Future Outlook
This application note presents a hypothetical yet scientifically grounded framework for the use of metal complexes derived from this compound in catalysis. The proposed Pd-NaphthosS catalyst for Suzuki-Miyaura cross-coupling in water highlights the potential of this ligand scaffold to create efficient, recyclable, and environmentally friendly catalytic systems. The principles outlined here can be extended to other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination, as well as to other transition metal-catalyzed transformations. Further research into the synthesis and characterization of such complexes is warranted to fully explore their catalytic potential.
References
-
García-Melchor, M., et al. (2011). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 30(21), 5949-5958. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Li, C.-J. (2005). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a personal account. Accounts of Chemical Research, 38(8), 685-693. [Link]
Sources
Application Notes & Protocols: A Proposed Synthesis of Novel Sodium Channel Inhibitors from 5-Bromonaphthalene-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Voltage-gated sodium channels (NaV) are critical for the generation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a range of pathologies, including chronic pain, epilepsy, and cardiac arrhythmias, making them a key target for drug discovery. This document outlines a detailed, research-level protocol for the synthesis of a novel class of potential sodium channel inhibitors, starting from the commercially available reagent, 5-bromonaphthalene-2-sulfonic acid. The proposed synthetic strategy is grounded in established, robust chemical transformations and is designed to generate a library of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive, step-by-step methodology, including the rationale behind experimental choices, characterization techniques, and protocols for biological evaluation.
Introduction: The Rationale for Naphthalene-Based Sulfonamides as NaV Inhibitors
The pursuit of selective NaV inhibitors is a significant endeavor in medicinal chemistry. Many clinically used sodium channel blockers exhibit a degree of state-dependence, preferentially binding to the inactivated state of the channel, which is more prevalent in rapidly firing neurons characteristic of pathological states. A common structural motif in many small molecule NaV inhibitors is an aromatic core coupled to a sulfonamide group. Aryl sulfonamides have been identified as potent and isoform-selective inhibitors of NaV channels, particularly NaV1.7, a key target for the treatment of pain.[1][2]
The naphthalene scaffold offers a rigid, lipophilic core that can be strategically functionalized to explore the chemical space around the NaV channel binding pocket.[3][4][5] this compound serves as an ideal starting material, presenting two distinct functional handles for diversification:
-
The sulfonic acid group can be converted to a sulfonamide, a key pharmacophoric element in many known NaV inhibitors.[6][7]
-
The bromo group provides a site for the introduction of various substituents via well-established cross-coupling reactions, allowing for the fine-tuning of the molecule's physicochemical properties and its interaction with the target protein.
This protocol details a two-stage synthetic approach to generate a library of N-substituted 5-(aryl/alkyl)-naphthalene-2-sulfonamides.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted below. The first stage involves the conversion of the sulfonic acid to a versatile sulfonyl chloride intermediate, followed by amination to form the core sulfonamide. The second stage focuses on the diversification of the bromo position using palladium-catalyzed cross-coupling reactions.
Caption: Proposed synthetic route to novel sodium channel inhibitors.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Stage 1: Synthesis of the Sulfonamide Core
3.1.1. Protocol 1: Synthesis of 5-Bromonaphthalene-2-sulfonyl chloride (Intermediate 1)
This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride.
-
Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction via the formation of a Vilsmeier-Haack reagent.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1g scale) |
| This compound | 1.0 | 287.13 | 1.0 g (3.48 mmol) |
| Thionyl chloride (SOCl₂) | 5.0 | 118.97 | 1.28 mL (17.4 mmol) |
| N,N-Dimethylformamide (DMF) | cat. | 73.09 | 2-3 drops |
| Dichloromethane (DCM), anhydrous | - | 84.93 | 20 mL |
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 3.48 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask.
-
Add a catalytic amount of DMF (2-3 drops) to the suspension.
-
Slowly add thionyl chloride (1.28 mL, 17.4 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive.
-
The crude 5-bromonaphthalene-2-sulfonyl chloride can be used in the next step without further purification.
3.1.2. Protocol 2: Synthesis of N-Substituted-5-bromonaphthalene-2-sulfonamide (Intermediate 2)
This protocol describes the reaction of the sulfonyl chloride with a primary or secondary amine to form the sulfonamide.
-
Rationale: The reaction of a sulfonyl chloride with an amine is a robust and widely used method for sulfonamide synthesis.[8][9] A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 3.48 mmol scale) |
| 5-Bromonaphthalene-2-sulfonyl chloride | 1.0 | 305.58 | ~1.06 g (3.48 mmol) |
| Amine (R¹R²NH) | 1.2 | - | 4.18 mmol |
| Triethylamine (Et₃N) | 2.0 | 101.19 | 0.97 mL (6.96 mmol) |
| Dichloromethane (DCM), anhydrous | - | 84.93 | 20 mL |
Procedure:
-
Dissolve the crude 5-bromonaphthalene-2-sulfonyl chloride in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (4.18 mmol) and triethylamine (0.97 mL, 6.96 mmol) in anhydrous DCM (10 mL).
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-bromonaphthalene-2-sulfonamide.
Stage 2: Diversification via Cross-Coupling Reactions
3.2.1. Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol allows for the introduction of aryl or vinyl substituents at the 5-position of the naphthalene core.
-
Rationale: The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[10][11][12]
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| N-Substituted-5-bromonaphthalene-2-sulfonamide | 1.0 | - | 1.0 mmol |
| Aryl/vinyl boronic acid or ester | 1.5 | - | 1.5 mmol |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg (0.05 mmol) |
| K₂CO₃ | 2.0 | 138.21 | 276 mg (2.0 mmol) |
| 1,4-Dioxane/Water (4:1) | - | - | 10 mL |
Procedure:
-
To a Schlenk tube, add the N-substituted-5-bromonaphthalene-2-sulfonamide (1.0 mmol), the boronic acid/ester (1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and the 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
3.2.2. Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol enables the introduction of primary or secondary amines at the 5-position.
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, offering broad substrate scope and functional group tolerance.[13][14][15][16][17]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1 mmol scale) |
| N-Substituted-5-bromonaphthalene-2-sulfonamide | 1.0 | - | 1.0 mmol |
| Amine (R³R⁴NH) | 1.2 | - | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18.3 mg (0.02 mmol) |
| XPhos | 0.08 | 476.63 | 38.1 mg (0.08 mmol) |
| NaOtBu | 1.4 | 96.10 | 134.5 mg (1.4 mmol) |
| Toluene, anhydrous | - | 92.14 | 10 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (134.5 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol) to a Schlenk tube.
-
Add the N-substituted-5-bromonaphthalene-2-sulfonamide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Characterization and Purification of Synthesized Compounds
The identity, purity, and structure of all intermediates and final products must be rigorously confirmed.[18][19][20][21][22]
-
Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.
-
Flash Column Chromatography: For the purification of crude products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compounds.
Biological Evaluation: Assessing Sodium Channel Inhibitory Activity
The synthesized compounds should be evaluated for their ability to inhibit voltage-gated sodium channels.
5.1. Primary Screening: Fluorescence-Based Membrane Potential Assay
-
Principle: This high-throughput assay uses a voltage-sensitive dye to measure changes in membrane potential in cells expressing the target NaV channel.[6][23][24] A NaV channel activator (e.g., veratridine) is used to open the channels, leading to sodium influx and membrane depolarization, which is detected as a change in fluorescence. Inhibitors will prevent this change.
-
Cell Lines: HEK-293 or CHO cells stably expressing the human NaV subtype of interest (e.g., NaV1.7).
-
Procedure:
-
Plate cells in 384-well plates.
-
Load cells with a membrane potential-sensitive dye.
-
Add test compounds at various concentrations.
-
Add a NaV channel activator to stimulate the cells.
-
Measure the fluorescence signal using a plate reader (e.g., FLIPR).
-
Calculate the concentration-response curve and determine the IC₅₀ value.
-
5.2. Secondary Screening: Automated Patch-Clamp Electrophysiology
-
Principle: This "gold standard" technique directly measures the ionic current flowing through the NaV channels in response to a voltage stimulus.[25][26][27] It provides detailed information about the mechanism of inhibition, including state-dependence.
-
Platform: Automated patch-clamp systems like QPatch, IonWorks, or SyncroPatch.
-
Procedure:
-
Use cells expressing the target NaV channel.
-
Apply voltage protocols to elicit sodium currents in the absence and presence of the test compound.
-
Measure the reduction in current amplitude to determine the inhibitory effect.
-
Use specific voltage protocols to assess the state-dependence of the inhibition (resting vs. inactivated state).
-
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and evaluation of a novel class of potential sodium channel inhibitors based on the 5-bromonaphthalene-2-sulfonamide scaffold. The proposed synthetic routes are modular and amenable to the generation of a diverse chemical library, which is essential for establishing robust structure-activity relationships and identifying lead candidates for further drug development. The successful execution of these protocols will provide valuable insights into the design of next-generation NaV inhibitors.
References
-
Hendrikson, A.; Järv, J. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. J Am Chem Soc. 2004;126(4):1024-1025. URL: [Link]
-
Hendrikson, A.; Järv, J. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. 2004;126(4):1024-1025. URL: [Link]
-
Hendrikson, A.; Järv, J. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. 2004. URL: [Link]
-
Various Authors. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. URL: [Link]
-
De Luca, L.; Giacomelli, G. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. 2008;73(10):3967-3969. URL: [Link]
-
Li, X., et al. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One. 2017;12(7):e0180154. URL: [Link]
-
Dunlop, J., et al. Sodium Channel Inhibitor Drug Discovery Using Automated High Throughput Electrophysiology Platforms. Combinatorial Chemistry & High Throughput Screening. 2009;12(1):96-104. URL: [Link]
-
Dutra, C.G., et al. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. 2021;23(15):5844-5848. URL: [Link]
-
Liu, C., et al. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2014;79(23):11467-11474. URL: [Link]
-
Cole, M.L., et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023;145(38):20861-20869. URL: [Link]
-
Dong, M.W. Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. 2022;35(8):346-353. URL: [Link]
-
Sophion Bioscience. High-Throughput Electrophysiology for Drug Screening and Discovery. Sophion Bioscience. URL: [Link]
-
Assay Guidance Manual. Ion Channel Screening. NCBI Bookshelf. 2012. URL: [Link]
-
Cole, M.L., et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. 2023. URL: [Link]
-
Lee, S., et al. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. RSC Advances. 2022;12(50):32375-32380. URL: [Link]
-
Roughley, S.D.; Jordan, A.M. Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. 2016;2:237-258. URL: [Link]
-
NIH. Regulatory Knowledge Guide for Small Molecules. NIH's Seed. URL: [Link]
-
Wallace, D.J., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. 2010;12(18):4164-4167. URL: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent. URL: [Link]
-
da Silva, J.P., et al. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. 2011. URL: [Link]
-
Wang, Y., et al. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. 2025;296:117830. URL: [Link]
-
Li, W., et al. Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene. ResearchGate. 2021. URL: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. URL: [Link]
-
Zhang, H., et al. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. 2023;88(17):12270-12279. URL: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. URL: [Link]
-
van der Pijl, R., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(47):16769-16782. URL: [Link]
-
Zhang, Y., et al. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmaceutica Sinica B. 2021;11(1):155-166. URL: [Link]
-
Blass, B.E. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters. 2015;6(12):1233-1235. URL: [Link]
-
Waddell, E.R., et al. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal. 2022;28(32):e202200427. URL: [Link]
-
Al-Mohammadi, A. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International. 2020;32(10):1-14. URL: [Link]
-
McCormack, K., et al. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters. 2016;7(3):309-314. URL: [Link]
- Google Patents. Sulfonamide compounds as voltage-gated sodium channel modulators. Google Patents.
-
Kennedy, A.J., et al. Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters. 2016;7(3):229-234. URL: [Link]
-
Petraccone, L., et al. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Molecules. 2020;25(21):5163. URL: [Link]
-
KEGG. KEGG PATHWAY Database. KEGG. URL: [Link]
-
Wang, Y., et al. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. 2025;296:117830. URL: [Link]
Sources
- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 20. Small Molecule Drugs [dupont.com]
- 21. seed.nih.gov [seed.nih.gov]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
Application Notes: Leveraging 5-Bromonaphthalene-2-sulfonic Acid in the Synthesis of Advanced Fluorescent Probes
Introduction
The naphthalene scaffold is a cornerstone in the design of fluorescent probes, prized for its inherent photophysical properties, including high quantum yields and environmental sensitivity.[1][2] Within this class of molecules, functionalized naphthalenesulfonic acids are particularly valuable. 5-Bromonaphthalene-2-sulfonic acid is a strategic starting material for creating bespoke fluorescent probes. Its structure is uniquely advantageous: the sulfonic acid group confers aqueous solubility, a critical feature for biological applications[3][4], while the bromo group serves as a versatile synthetic handle for introducing a wide range of functionalities through modern cross-coupling chemistry.[5][6]
This guide provides a comprehensive overview of the strategic use of this compound as a precursor for a new class of fluorescent probes. We will detail the chemical rationale, provide a robust synthetic protocol for its conversion into a highly fluorescent aminonaphthalene derivative, and discuss the potential applications of the resulting probes in life sciences and drug discovery.
Scientific Rationale and Synthetic Strategy
The core utility of this compound lies in the orthogonal reactivity of its two key functional groups.
-
The Sulfonic Acid Group (-SO₃H): This highly polar moiety ensures that the resulting probes are soluble in aqueous buffers, making them compatible with biological systems.[7] Furthermore, it helps prevent the probe from passing through cellular membranes, which is crucial for specific applications like imaging cell-surface events or acting as voltage sensors.[8] In some cases, the sulfonate can also act as an anchoring point to cationic residues on protein surfaces.[9]
-
The Bromo Group (-Br): Located on the naphthalene ring, the bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][10] This reaction allows for the formation of a carbon-nitrogen bond, converting the weakly fluorescent bromonaphthalene into a highly fluorescent aminonaphthalene scaffold. This transformation is pivotal, as the introduction of an amino group creates a potent donor-acceptor system, which is the basis for the strong, environmentally sensitive fluorescence of many probes.[11]
Our strategy, therefore, is to leverage the bromo group as a reactive site to build the core fluorophore via Buchwald-Hartwig amination, while the sulfonic acid group provides the necessary physicochemical properties for the probe's application in aqueous environments.
Experimental Workflow Overview
The overall process involves a two-stage approach: the synthesis of the core fluorophore via a palladium-catalyzed reaction, followed by its application in fluorescence-based assays.
Caption: High-level workflow for probe synthesis and application.
Detailed Protocols
Protocol 1: Synthesis of 5-Anilino-naphthalene-2-sulfonic acid
This protocol details the synthesis of a model fluorescent probe, 5-anilino-naphthalene-2-sulfonic acid, from this compound and aniline using a Buchwald-Hartwig amination reaction. This reaction is a powerful method for forming C-N bonds.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus and Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: To the flask, add this compound and sodium tert-butoxide. Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by aniline.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify with 1M HCl to a pH of ~2-3. The product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterizing Environmental Sensitivity of the Synthesized Probe
Naphthalene-based probes like the one synthesized are often highly sensitive to their environment.[14] This protocol describes how to measure the probe's fluorescence in solvents of varying polarity to characterize its solvatochromic properties.
Materials:
-
Synthesized 5-anilino-naphthalene-2-sulfonic acid
-
A series of solvents with varying polarity (e.g., water, ethanol, acetonitrile, dioxane)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the probe in a suitable solvent like DMSO.
-
Working Solutions: Prepare a series of 10 µM working solutions of the probe in each of the different polarity solvents.
-
Fluorescence Measurement:
-
For each solution, record the fluorescence emission spectrum. Excite the sample at its absorption maximum (typically around 350-380 nm for such compounds).
-
Record the wavelength of maximum emission (λ_em) and the fluorescence intensity.
-
-
Data Analysis:
-
Plot the emission maximum (λ_em) against the solvent polarity parameter (e.g., the Lippert-Mataga plot). A linear relationship indicates a strong solvatochromic effect.
-
Compare the quantum yields in different solvents. A significant increase in quantum yield in nonpolar solvents is characteristic of probes that are sensitive to hydrophobic environments.[14]
-
Data Presentation and Expected Results
The synthesized aminonaphthalenesulfonic acid probes are expected to exhibit photophysical properties characteristic of this class of environmentally sensitive fluorophores.
| Property | Expected Value in Water | Expected Value in Nonpolar Solvent (e.g., Dioxane) | Causality |
| Fluorescence Quantum Yield (Φ_F) | Low (< 0.1) | High (> 0.5) | In polar solvents, the excited state is quenched by interactions with solvent molecules. In nonpolar environments, this quenching is reduced, leading to higher fluorescence.[14] |
| Emission Maximum (λ_em) | Longer wavelength (e.g., 500-540 nm) | Shorter wavelength (e.g., 450-480 nm) | The excited state is more polar than the ground state. Polar solvents stabilize the excited state, lowering its energy and resulting in a red-shifted emission. This is a classic example of solvatochromism.[7] |
| Fluorescence Lifetime (τ) | Short (1-3 ns) | Long (8-12 ns) | The lifetime is directly related to the quantum yield; non-radiative decay pathways that shorten the lifetime are more prevalent in polar solvents. |
Note: These values are illustrative and based on known properties of similar compounds like 8-anilino-1-naphthalenesulfonic acid (ANS).[14][15]
Visualizing the Sensing Mechanism
The fluorescence enhancement of these probes upon binding to a hydrophobic pocket, for example on a protein, is a key application.
Caption: Mechanism of fluorescence enhancement upon binding.
Applications in Research and Drug Development
Probes derived from this compound are versatile tools. Their primary application stems from their ability to detect changes in hydrophobicity.
-
Protein Folding and Conformation: These probes can bind to exposed hydrophobic regions on proteins, which are often revealed during unfolding, folding, or ligand binding. This makes them excellent tools for studying protein stability and dynamics.[15][16]
-
Membrane Studies: The probes can partition into lipid membranes, allowing researchers to study membrane fluidity and phase transitions.
-
Drug Discovery: They can be used in high-throughput screening assays to identify ligands that bind to proteins and induce conformational changes.
Conclusion
This compound is a highly valuable and versatile starting material for the rational design of fluorescent probes. By leveraging modern synthetic methodologies like the Buchwald-Hartwig amination, researchers can readily access a diverse library of aminonaphthalenesulfonic acid-based probes. The inherent properties of this scaffold—aqueous solubility and environmentally sensitive fluorescence—make these probes powerful tools for elucidating complex biological processes and accelerating drug discovery efforts.
References
- BenchChem. (2025). Application of Naphthalene Derivatives as Fluorescent Probes.
- BenchChem. (2025). Application Notes: Acridine-4-Sulfonic Acid as a Fluorescent Probe for Metal Ion Detection.
- PubMed. (n.d.). Drug-biomolecule Interactions: Fluorescence Studies on Interaction of Aminonaphthalenesulfonic Acid Derivatives With Serum Albumins.
- NIH National Library of Medicine. (n.d.). Synthesis of sulfonated carbofluoresceins for voltage imaging.
- Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid.
- BenchChem. (2025). Application Notes and Protocols: 4-hydroxy-8-[(4-sulphobenzoyl)amino]naphthalene-2-sulphonic acid as a Fluorescent Probe.
- Blue Tiger Scientific. (n.d.). Ammonium 8-Anilino-1-naphthalenesulfonate Fluorescent Probe.
- Mitchison, T. (2013). Microscopy: Fluorescent Probes. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Thermo Fisher Scientific. (n.d.). Probes Useful at Acidic pH—Section 20.3.
- NIH National Library of Medicine. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.
- RSC Publishing. (2022). Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2022). Photophysical Properties of Some Naphthalimide Derivatives.
- MDPI. (2022). Photophysical Properties of Some Naphthalimide Derivatives.
- RSC Publishing. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of sulfonated carbofluoresceins for voltage imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 16. Drug-biomolecule interactions: fluorescence studies on interaction of aminonaphthalenesulfonic acid derivatives with serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromonaphthalene-2-sulfonic acid
Welcome to the technical support center for the synthesis of 5-bromonaphthalene-2-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your synthesis.
The synthesis of this compound, while conceptually straightforward, often presents practical challenges that can impact the final yield and purity. This guide provides a structured approach to problem-solving, grounded in the principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis of this compound.
Low Yield of this compound
Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process, from the initial sulfonation to the final product isolation. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Sulfonation Reaction: The primary reason for low yield is often an incomplete reaction.
-
Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration at the optimal temperature. Sulfonation of naphthalene derivatives is sensitive to temperature, which influences the isomeric product distribution. For the synthesis of the 2-sulfonic acid isomer, higher temperatures are generally required to favor the thermodynamically more stable product.[1]
-
Monitoring the Reaction: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material, 1-bromonaphthalene.[2]
-
-
Suboptimal Reagent Concentration and Quality:
-
Sulfonating Agent: The concentration of the sulfuric acid or oleum used is critical. Using a dehydrating agent can drive the equilibrium towards the products.
-
Purity of Starting Material: Ensure the 1-bromonaphthalene is of high purity, as contaminants can lead to side reactions and reduce the yield.
-
-
Product Loss During Work-up and Isolation:
-
Precipitation and Filtration: this compound is typically isolated by precipitation from the reaction mixture by pouring it onto ice.[3] Incomplete precipitation or loss during filtration can significantly decrease the yield. Ensure the solution is sufficiently cold to maximize precipitation.
-
Washing: When washing the crude product, use ice-cold water to minimize dissolution of the desired product.
-
Presence of Isomeric Impurities
Question: My final product is contaminated with a significant amount of the 1-sulfonic acid isomer. How can I minimize its formation and effectively remove it?
Answer: The formation of isomeric impurities, particularly 5-bromonaphthalene-1-sulfonic acid, is a common challenge in naphthalene sulfonation. The ratio of the 1- and 2-isomers is highly dependent on the reaction conditions.
-
Controlling Isomer Formation during Synthesis:
-
Thermodynamic vs. Kinetic Control: The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures, the formation of the 1-sulfonic acid isomer (the kinetic product) is favored. At higher temperatures (typically above 160°C), the reaction becomes reversible, leading to the formation of the more stable 2-sulfonic acid isomer (the thermodynamic product).[1] Therefore, to maximize the yield of the desired 2-isomer, the reaction should be conducted at a higher temperature.[1]
-
-
Purification Strategies to Remove the 1-Isomer:
-
Fractional Crystallization (Salting Out): This technique leverages the different solubilities of the salts of the two sulfonic acid isomers.[1] The sodium salt of naphthalene-2-sulfonic acid is less soluble in a brine solution and can be selectively precipitated.[1]
-
Steam Hydrolysis: The 1-sulfonic acid isomer is less stable and can be selectively hydrolyzed back to naphthalene by introducing steam into the reaction mixture at elevated temperatures.[1] The more stable 2-isomer remains largely unaffected.
-
Formation of Dark-Colored, Tarry Byproducts
Question: My reaction mixture turns dark, and I am isolating a tarry, impure product. What is causing this, and how can I prevent it?
Answer: The formation of dark, tarry materials is usually an indication of side reactions, such as oxidation or polysulfonation.
-
Minimizing Side Reactions:
-
Temperature Control: Excessively high temperatures or localized overheating can lead to the decomposition of starting materials and products, as well as promote oxidation. Ensure uniform heating and efficient stirring to dissipate heat.
-
Polysulfonation: Using a large excess of the sulfonating agent or prolonged reaction times at high temperatures can lead to the introduction of multiple sulfonic acid groups onto the naphthalene ring. Carefully control the stoichiometry of your reagents.
-
Purity of Reagents: Impurities in the starting materials or reagents can act as catalysts for decomposition and polymerization reactions.
-
-
Purification of the Crude Product:
-
Decolorization: If the crude product is colored, it can often be purified by recrystallization with the addition of activated charcoal to adsorb the colored impurities.
-
Conversion to a Salt: Converting the sulfonic acid to its salt (e.g., sodium salt) can facilitate purification by crystallization, as the salts are often well-defined crystalline solids.
-
Experimental Workflow & Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be necessary based on your laboratory conditions and desired scale.
Step 1: Sulfonation of 1-Bromonaphthalene
-
In a flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, cautiously add 1-bromonaphthalene to an excess of cold (0 °C) concentrated sulfuric acid.[3]
-
Slowly heat the mixture to the desired reaction temperature (e.g., 160-170°C for preferential formation of the 2-isomer) and stir for several hours.[1]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated this compound is collected by vacuum filtration.
-
Wash the solid product with a small amount of ice-cold water.
Step 2: Purification by Fractional Crystallization (Salting Out)
-
Dissolve the crude this compound in hot water.
-
Neutralize the solution with a sodium hydroxide solution to form the sodium salt.
-
Add sodium chloride to the hot solution to saturate it.
-
Allow the solution to cool slowly. The less soluble sodium 5-bromonaphthalene-2-sulfonate will crystallize out.
-
Collect the crystals by filtration and wash them with a cold, saturated sodium chloride solution.
-
The purified sodium salt can be converted back to the sulfonic acid by treatment with a strong acid if desired.
Visualizing the Process
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision-making process.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in the sulfonation of 1-bromonaphthalene?
A1: Temperature plays a critical role in determining the isomeric product distribution. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1-sulfonic acid isomer. At higher temperatures (above 160°C), the reaction is under thermodynamic control, leading to the formation of the more stable 2-sulfonic acid isomer.[1]
Q2: Can I use chlorosulfonic acid as the sulfonating agent?
A2: While chlorosulfonic acid can be used for sulfonation, it is a more aggressive reagent and can lead to the formation of sulfonyl chlorides directly. This may introduce other side reactions and complications in the work-up. For the synthesis of the sulfonic acid, sulfuric acid or oleum is generally preferred.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any isomeric impurities.
Q4: What are the main safety precautions to consider during this synthesis?
A4: This synthesis involves the use of corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the reaction mixture to ice should be done slowly and cautiously to control the exothermic reaction.
References
-
Fichter, F.; Müller, R. The Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank2009 , M602. [Link]
-
Fichter, F.; Müller, R. The Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. [Link]
Sources
Technical Support Center: Challenges in the Purification of 5-Bromonaphthalene-2-Sulfonic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromonaphthalene-2-sulfonic acid. This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common and complex purification hurdles. Our focus is on the causality behind experimental choices to empower you with a robust, self-validating purification strategy.
Section 1: Understanding the Core Purification Challenges
The purification of this compound is fundamentally a battle against impurities with very similar physicochemical properties. The primary contaminants typically fall into three categories:
-
Isomeric Impurities: The most significant challenge is the removal of other bromonaphthalene sulfonic acid isomers, particularly 8-bromo-2-naphthalenesulfonic acid and 5-bromonaphthalene-1-sulfonic acid. These isomers often co-precipitate and exhibit similar solubility profiles, making separation difficult.[1]
-
Reaction Byproducts: Dibrominated naphthalenes and unreacted starting materials can persist in the crude product.[2]
-
Inorganic Salts: Residual sulfuric acid and salts from workup procedures (e.g., sodium sulfate) must be effectively removed.[3]
The key to successful purification lies in exploiting the subtle differences in solubility between the desired product and its contaminants, often by converting the sulfonic acid to a salt.
Section 2: Troubleshooting and FAQ
This section addresses specific issues in a question-and-answer format, providing both a solution and the scientific rationale.
Q1: My final product shows significant contamination with an unknown isomer according to HPLC analysis. How can I identify and remove it?
Answer: Isomer contamination is the most common issue. The most effective strategy is fractional crystallization of the sodium or calcium salt, which leverages differences in solubility.[4][5]
-
Causality: The sodium salt of this compound is typically less soluble in a brine or aqueous solution compared to its common isomers.[4] By carefully controlling temperature and concentration, the desired isomer can be selectively precipitated.
-
Troubleshooting Protocol: Fractional Crystallization (Salting Out)
-
Conversion to Salt: Dissolve the crude sulfonic acid in water and neutralize it carefully with a sodium hydroxide or sodium carbonate solution to a pH of ~7.0.
-
Salting Out: Add sodium chloride to the solution to create a saturated brine. This decreases the solubility of the sodium sulfonate salt.[6]
-
Controlled Cooling: Heat the solution to dissolve the salt, then allow it to cool slowly. Slow cooling is critical as it promotes the formation of purer crystals.[4]
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove the mother liquor containing the more soluble isomeric impurities.[4]
-
Purity Check: Analyze a small sample of the crystals by HPLC. If isomeric purity is not yet sufficient, a second recrystallization may be necessary.
-
Q2: After crystallization, my yield is very low. What factors could be causing this?
Answer: Low yield during crystallization often points to either excessive washing or co-precipitation issues where the product remains in the mother liquor.
-
Causality: The solubility difference between isomeric salts can be narrow.[4] If too much wash solvent is used or the cooling is too rapid, a significant amount of the desired product can be lost.
-
Optimization Strategies:
-
Minimize Wash Volume: Use only the minimum amount of cold saturated brine necessary to wash the filter cake.
-
Solvent System Optimization: Experiment with mixed solvent systems. For some sulfonic acids, an ethanol/water or isopropanol/water mixture can provide a better solubility differential between the product and impurities.[7]
-
Seeding: Add a few seed crystals of pure product to the supersaturated solution as it cools to encourage crystallization of the desired isomer.[7]
-
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is too supersaturated or cools too quickly, or when the melting point of the solute is lower than the boiling point of the solvent.[7]
-
Causality: Impurities can disrupt the crystal lattice formation, leading to an oily precipitate. A high concentration of impurities often lowers the melting point of the mixture.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Do not agitate the solution in the initial stages of cooling.[7]
-
Solvent Change: Consider a different solvent system where the product has lower solubility at room temperature.
-
Q4: How can I effectively remove residual sulfuric acid and inorganic salts?
Answer: Converting the sulfonic acid to its calcium or barium salt is a classic and effective method for removing sulfate ions.[3]
-
Causality: Calcium and barium sulfate are highly insoluble in water. By adding a calcium or barium base (like calcium carbonate or hydroxide), sulfuric acid is converted to insoluble calcium sulfate, which can be removed by filtration. The desired sulfonic acid remains in solution as its soluble calcium salt.[3]
-
Protocol: Desulfation via Calcium Salt Formation
-
Dilute the crude reaction mixture with water.
-
Add calcium carbonate (CaCO₃) or hydrated lime (Ca(OH)₂) in portions until the solution is neutral or slightly alkaline.
-
Heat the mixture to boiling to ensure complete precipitation of calcium sulfate.[8]
-
Filter the hot mixture to remove the precipitated calcium sulfate.
-
The filtrate now contains the soluble calcium 5-bromonaphthalene-2-sulfonate. This can be converted to the sodium salt by adding sodium carbonate (precipitating CaCO₃) or back to the free acid using a strong cation exchange resin.[3]
-
Section 3: Analytical Methods for Purity Assessment
Trustworthy purification requires robust analytical validation. Do not rely on a single technique.
| Analytical Technique | Primary Use | Key Considerations & Insights |
| High-Performance Liquid Chromatography (HPLC) | Isomer separation and quantification of impurities. | Reverse-phase (RP-HPLC) is the workhorse method.[9] Use of a C18 column with an acidic mobile phase (e.g., water/acetonitrile with trifluoroacetic acid) typically provides good resolution. For challenging isomer separations, mobile phases containing cyclodextrins can significantly improve selectivity.[10] |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and detection of aromatic impurities. | Provides definitive structural information.[2] Integration of aromatic proton signals can be used to quantify isomeric ratios if baseline separation of characteristic peaks is achieved. Quantitative NMR (qNMR) can determine absolute purity against a certified standard.[11] |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | LC-MS is invaluable for identifying unknown peaks seen in an HPLC chromatogram by providing molecular weight data.[11] |
| Titration | Assay of total sulfonic acid content. | A simple and cost-effective method to determine the overall concentration of sulfonic acid groups. It does not, however, distinguish between isomers.[11] |
Section 4: Visualizing the Purification Workflow
A logical approach is crucial for efficient troubleshooting. The following diagram outlines a decision-making workflow for purifying crude this compound.
Caption: A decision workflow for the purification of this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid.
- McMaster, M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Van Allan, J. A., & Allen, C. F. H. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(2), M602. [Link]
- Papa, L. J. (1969). The Purity of Sulfanilic Acid. Journal of the Association of Official Analytical Chemists, 52(4), 830-834.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
- BenchChem. (n.d.). Characterizing Sulfosuccinate Purity: A Guide to Analytical Techniques.
-
Van Allan, J. A., & Allen, C. F. H. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. Retrieved from [Link]
-
Sulzer Chemtech. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Vespalec, R., & Cáslavská, J. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Journal of Chromatography A, 879(2), 241-249. [Link]
-
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]
-
PrepChem. (2019). Preparation of 2-naphthalenesulfonic acid. Retrieved from [Link]
- Paul, A. P., & Reidler, R. F. (1964). U.S. Patent No. 3,155,716. Washington, DC: U.S.
- Suda, M., et al. (1982). U.S. Patent No. 4,324,742. Washington, DC: U.S.
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Purification of 5-Bromo-2-methylbenzene-1-sulfonic acid.
- Johnson, C. E. (1969). U.S. Patent No. 3,496,224. Washington, DC: U.S.
Sources
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rcprocess.se [rcprocess.se]
- 6. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Times for the Derivatization of 5-Bromonaphthalene-2-sulfonic Acid
Welcome to the technical support center for the derivatization of 5-bromonaphthalene-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic procedures, with a specific focus on improving reaction kinetics and overall efficiency. As a molecule of interest in synthetic chemistry, understanding the nuances of its derivatization is key to achieving high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
The primary challenge in derivatizing sulfonic acids lies in the low reactivity of the sulfonic acid moiety itself. The key to a successful and rapid derivatization is its conversion into a more reactive intermediate, most commonly a sulfonyl chloride. This activated intermediate can then readily react with a variety of nucleophiles to form sulfonamides, sulfonates, and other derivatives. This guide will walk you through this process, addressing the common pitfalls and providing actionable solutions.
Troubleshooting Guide: Diagnosis and Resolution of Common Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is extremely slow or fails to proceed to completion. What are the likely causes and how can I accelerate it?
A1: A sluggish or stalled reaction is one of the most common issues and typically points to inadequate activation of the sulfonic acid group or suboptimal reaction conditions.
-
Cause 1: Insufficient Activation of the Sulfonic Acid. The sulfonate anion is a poor leaving group, making the sulfonic acid itself unreactive toward most nucleophiles. The first and most critical step is its conversion to a highly reactive intermediate.
-
Solution: Convert the sulfonic acid to its corresponding sulfonyl chloride. This is the most common and effective activation method.[1] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), are standard. Other modern reagents like 1-chloro-N,N,2-trimethylpropenylamine (TAPC) can also be highly effective under mild conditions, offering short reaction times.[2] The resulting sulfonyl chloride is a potent electrophile, poised for rapid reaction.
-
-
Cause 2: Inappropriate Solvent Choice. The solvent system plays a crucial role in both the activation step and the subsequent nucleophilic substitution.
-
Solution: Strictly use anhydrous, aprotic solvents. For the conversion to the sulfonyl chloride, solvents like dichloromethane (DCM) or acetonitrile (MeCN) are excellent choices. Protic solvents (e.g., water, alcohols) will react with the chlorinating agent and the sulfonyl chloride intermediate, quenching the reaction.[3]
-
-
Cause 3: Incorrect Temperature. While many reactions are run at room temperature out of convenience, this is not always the optimal condition for kinetics.
-
Solution: For the formation of the sulfonyl chloride, the reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. The subsequent reaction with a nucleophile (like an amine) is often exothermic and may be started at 0 °C and then allowed to warm to room temperature.[3] If the reaction is still slow, controlled heating can be applied. Always monitor the reaction by TLC or HPLC to avoid decomposition at elevated temperatures.
-
Q2: My final yield is disappointingly low. What are the most common reasons for product loss?
A2: Low yields often stem from the hydrolysis of the highly reactive sulfonyl chloride intermediate or from competing side reactions.
-
Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate. Sulfonyl chlorides are highly susceptible to moisture, rapidly hydrolyzing back to the unreactive sulfonic acid.[3]
-
Solution: Meticulous exclusion of water is paramount. All glassware must be oven- or flame-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] This single precaution can dramatically improve yields.
-
-
Cause 2: Competing Side Reactions. If your nucleophile has multiple reactive sites, or if the reaction conditions are not controlled, side products can form, consuming your starting material.
-
Solution: When using a primary amine, for instance, a potential side reaction is the formation of a bis-sulfonated product. To minimize this, use a slow addition strategy: add the sulfonyl chloride solution dropwise to a solution containing a slight excess of the amine. This ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule.[3]
-
-
Cause 3: Challenges in Product Isolation and Purification. Sulfonic acids and their derivatives can be highly polar and may have some water solubility, complicating the work-up procedure.
-
Solution: If your product is polar, "salting out" during the aqueous wash can help drive it into the organic layer. This involves washing the organic layer with a saturated sodium chloride solution (brine). For purification, reversed-phase chromatography (C18) can be very effective for polar compounds that are difficult to purify on normal-phase silica gel.[4]
-
Q3: How can I effectively monitor the reaction to find the optimal stopping point?
A3: Monitoring the reaction is crucial for optimizing time. Over-running a reaction can lead to byproduct formation, while stopping too early results in low conversion.
-
Method 1: Thin-Layer Chromatography (TLC). This is a rapid and effective qualitative technique. By spotting the reaction mixture alongside your starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of a new spot corresponding to your product. This allows you to gauge reaction completion in minutes.
-
Method 2: High-Performance Liquid Chromatography (HPLC). For a more quantitative assessment, HPLC is the method of choice.[5][6] You can take small aliquots from the reaction mixture at various time points, quench them, and analyze them to determine the precise percentage of starting material converted to product. This is particularly useful during optimization experiments to build a kinetic profile of the reaction. A reversed-phase (RP-HPLC) method is typically suitable for this class of aromatic compounds.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental first step for almost all derivatizations of this compound?
A1: The conversion of the sulfonic acid to 5-bromonaphthalene-2-sulfonyl chloride is the foundational first step.[1] This transformation converts a poor leaving group (sulfonate) into an excellent one (chloride), creating a powerful electrophilic center at the sulfur atom that is highly susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).
Q2: When forming a sulfonamide, what type of base should I use and why?
A2: A non-nucleophilic organic base is required. The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If not, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
-
Recommendation: Use bases like triethylamine (TEA) or pyridine.[3][7] They are effective HCl scavengers but are not nucleophilic enough to compete with the primary amine in attacking the sulfonyl chloride. Typically, 1.2 to 1.5 equivalents of the base are sufficient.
Q3: Are there any viable alternatives to the sulfonyl chloride activation method?
A3: Yes, while the sulfonyl chloride route is the most common, other methods exist. For instance, sulfonic acids can be converted to sulfonyl fluorides using reagents like Xtalfluor-E®, which can offer milder reaction conditions.[8] Another advanced strategy involves converting them to activated sulfonate esters, such as pentafluorophenyl esters, which can also act as sulfonyl chloride mimics.[9] However, for most standard applications, the conversion to sulfonyl chloride remains the most direct and cost-effective method.
Q4: How does the bromo-substituent on the naphthalene ring influence the derivatization reaction?
A4: The primary reaction site is the sulfonic acid group, and the bromo-substituent is generally a spectator in this chemistry. As an electron-withdrawing group, it slightly deactivates the aromatic ring towards electrophilic substitution, but it does not interfere with the reactions at the sulfonyl group. It is stable under the standard conditions used for converting the sulfonic acid to a sulfonyl chloride and subsequent derivatization.[10]
Visualized Workflows and Pathways
A clear understanding of the experimental logic and chemical transformation is essential. The following diagrams illustrate the troubleshooting workflow and the general reaction pathway.
Caption: Troubleshooting workflow for derivatization issues.
Caption: General pathway for derivatizing sulfonic acids.
Experimental Protocols and Optimization
The following are generalized, yet detailed, starting protocols. Researchers should optimize these based on their specific nucleophile and available equipment.
Protocol 1: Conversion of this compound to Sulfonyl Chloride
-
Preparation: Place this compound (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration) to the flask.
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2.0-3.0 eq). Then, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux (approx. 40 °C). Monitor the reaction progress by HPLC by taking small aliquots, quenching with a small amount of methanol, and analyzing the resulting methyl sulfonate. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully remove the excess SOCl₂ and DCM under reduced pressure. The crude 5-bromonaphthalene-2-sulfonyl chloride is often used immediately in the next step without further purification.
Protocol 2: Synthesis of a Sulfonamide Derivative
-
Preparation: In a separate oven-dried flask, dissolve the amine nucleophile (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Cooling: Cool this solution to 0 °C using an ice bath.
-
Addition: Dissolve the crude sulfonyl chloride from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the disappearance of the sulfonyl chloride by TLC or HPLC.[3]
-
Work-up: Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Table 1: Key Parameters for Reaction Time Optimization
| Parameter | Typical Range | Rationale & Expert Insights |
| Chlorinating Agent | 2-5 equivalents | Excess is required to drive the reaction to completion. Thionyl chloride is effective and volatile, simplifying removal. |
| Base (for Step 2) | 1.2-2.0 equivalents | Must be sufficient to neutralize the HCl byproduct. Excess can be used to accelerate the reaction but may complicate purification. |
| Temperature | 0 °C to 60 °C | Activation (Step 1) may require heat. Nucleophilic attack (Step 2) is often started cold to control exothermicity, then warmed. |
| Solvent | Anhydrous DCM, MeCN | Must be aprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride intermediate.[3] |
| Reaction Time | 1-24 hours | Highly dependent on the nucleophilicity of the amine/alcohol and steric hindrance. Must be determined empirically by monitoring. |
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
-
Ye, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Beaulieu, K. N., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]
-
Bahrami, K. (2011). A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as chlorinating agent. Synlett. [Link]
-
Fisher Scientific Company. (2025). 1-Bromonaphthalene Safety Data Sheet. Fisher Scientific. [Link]
-
Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
-
Kagalkar, A. S., et al. (1996). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules. [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Unknown Author. (n.d.). Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
-
Chen, C. Y., & Chen, Y. C. (2018). Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection. ResearchGate. [Link]
-
Chocholoušková, J., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
-
Keough, T., et al. (2002). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Accounts of Chemical Research. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts. The Journal of Organic Chemistry. [Link]
-
Siggia, S., & Hanna, J. G. (1970). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Chocholoušková, J., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. [Link]
-
Patel, S., et al. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]
-
Medzihradszky, K. F., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Zubenko, A. A., et al. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. Molecules. [Link]
-
Tyson, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
ChemWhat. (n.d.). This compound. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
Singh, A., & Dwivedi, C. D. (2017). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination. International Journal of ChemTech Research. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. S-Chlorinations [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]
- 9. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 10. fishersci.com [fishersci.com]
managing the hygroscopic nature of 5-bromonaphthalene-2-sulfonic acid in experiments
Welcome to the technical support center for 5-bromonaphthalene-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and holds water molecules from the surrounding environment, whether it be humid air or residual moisture on surfaces.[1][2] For this compound, this means the solid material can absorb atmospheric moisture, which can lead to a range of experimental challenges. The sulfonic acid group (-SO₃H) is primarily responsible for this property due to its polarity and ability to form hydrogen bonds with water molecules.
Q2: How can absorbed moisture affect my experimental results when using this compound?
A2: The presence of absorbed water can have significant and varied impacts on your experiments:
-
Inaccurate Weighing: The most immediate effect is on mass determination. If the compound has absorbed water, the measured weight will be higher than the actual amount of the sulfonic acid, leading to errors in concentration calculations and stoichiometry.[3]
-
Alteration of Chemical Reactions: Water can act as a reactant, a catalyst, or a solvent, potentially leading to unwanted side reactions or changes in reaction kinetics. For instance, in reactions sensitive to water, the presence of moisture can lead to hydrolysis of reactants or intermediates.[4] Aryl sulfonic acids, in the presence of water and heat, can undergo desulfonation, where the sulfonic acid group is cleaved from the aromatic ring.[4][5]
-
Physical Property Changes: Absorption of water can cause the solid material to cake or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[2][6]
-
Impact on Analytical Data: In techniques like NMR or IR spectroscopy, the presence of water can obscure important signals or create new ones, complicating data interpretation. For quantitative analyses, the unknown water content will lead to inaccurate results.
Q3: What are the best practices for storing this compound to minimize moisture absorption?
A3: Proper storage is the first line of defense against the hygroscopic nature of this compound. The primary goal is to minimize its exposure to atmospheric moisture.
-
Primary Container: Always keep the compound in a tightly sealed container.[1] Containers with screw caps and liners are preferable.
-
Secondary Enclosure: For long-term storage or in humid environments, place the primary container inside a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[2]
-
Inert Atmosphere: For highly sensitive applications, storing the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the most effective method.[7][8]
-
Temperature: Store in a cool, dry place. Avoid storing in refrigerators or freezers unless the container is specifically designed to be airtight at low temperatures, as condensation can introduce moisture when the container is brought to room temperature.
Q4: I need to weigh this compound for a reaction. What is the most accurate method?
A4: Weighing hygroscopic substances requires speed and precision to minimize exposure to air.
-
Weighing by Difference: This is the recommended technique.[9][10] Instead of taring a weighing paper and adding the compound to it, you pre-weigh a sealed vial containing the compound. You then quickly transfer an approximate amount to your reaction vessel and re-weigh the vial. The difference in mass is the exact amount of compound transferred.[10] This minimizes the time the compound is exposed to the atmosphere.
-
Use of a Glove Box: For the highest accuracy, especially for moisture-sensitive reactions, perform all weighing and dispensing operations inside a glove box with a controlled, low-humidity atmosphere.[8][11]
-
Avoid Weighing Paper: If you must weigh directly, use a small, dry beaker or flask instead of weighing paper, which can absorb moisture itself and is difficult to handle if the compound becomes sticky.[3]
Q5: Can I dry this compound if it has been exposed to moisture?
A5: Yes, it is often possible to dry the compound, but care must be taken to avoid decomposition.
-
Vacuum Oven: Heating the material gently in a vacuum oven is a common method. The temperature should be kept well below the compound's decomposition point. It is advisable to perform a small-scale test to determine optimal drying conditions (temperature and duration).
-
Desiccator under Vacuum: Placing the compound in a desiccator under high vacuum for an extended period can also remove absorbed water.[12]
-
Caution: Be aware that some sulfonic acids can exist as stable hydrates. Attempting to remove this water of hydration may require more forceful conditions and could potentially alter the compound's crystal structure.[13] Always consult the supplier's technical data sheet or relevant literature for information on stable hydrate forms.
Section 2: Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields
-
Symptom: You are running a reaction where this compound is a key reactant, and you are observing significant variability in the product yield between batches.
-
Probable Cause: The most likely culprit is inconsistent water content in your starting material. The absorbed water can affect the stoichiometry of your reactants and potentially participate in side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction yields.
-
Detailed Steps:
-
Quantify Water Content: If possible, determine the water content of your current batch of this compound using Karl Fischer titration. This will give you a baseline.
-
Implement Rigorous Handling: Adopt the "weighing by difference" method for all subsequent reactions.[9][10] Ensure the reagent bottle is sealed immediately after use.
-
Dry the Reagent: Take a portion of the reagent and dry it under vacuum as described in Q5.
-
Comparative Experiment: Run the reaction in parallel using both the dried and the as-is reagent. If the dried reagent provides a higher and more consistent yield, moisture is the confirmed cause.
-
Standardize: For future experiments, either consistently use pre-dried reagent or determine the water content of each new bottle and adjust the mass accordingly.
-
Problem 2: Compound "Melts" or Becomes Tacky During Weighing
-
Symptom: The solid this compound quickly becomes sticky, clumps together, or appears to liquefy upon exposure to the laboratory atmosphere.[11]
-
Probable Cause: This phenomenon, known as deliquescence, occurs when a highly hygroscopic substance absorbs so much moisture from the air that it dissolves into a liquid solution.[2]
-
Troubleshooting Workflow:
Caption: Logic for handling deliquescent compounds.
-
Detailed Steps:
-
Minimize Exposure: The key is to reduce the time the compound is open to the air. Have all your equipment ready before opening the reagent bottle. Use the "weighing by difference" technique to be as quick as possible.[9][10]
-
Controlled Environment: If available, a glove box is the ideal solution.[8] If not, try to perform the weighing in a room with controlled, low humidity. Placing a desiccant in the balance chamber can also help locally reduce humidity.[7]
-
Prepare a Stock Solution: If precise solid additions are proving too difficult, consider preparing a stock solution. In a controlled environment (like a glove box), weigh a larger amount of the compound and dissolve it in a known volume of a suitable anhydrous solvent. You can then accurately dispense the reagent as a liquid. This is also a good strategy if you need to use the reagent frequently in small amounts.[14]
-
Section 3: Experimental Protocols
Protocol 1: Accurate Weighing of this compound by Difference
This protocol ensures accurate mass determination while minimizing exposure to atmospheric moisture.[10]
Materials:
-
Analytical balance
-
Spatula
-
Reaction vessel
-
Vial containing this compound with a secure cap
Procedure:
-
Ensure the exterior of the vial containing the sulfonic acid is clean and free of debris.
-
Place the capped vial on the analytical balance and record the initial mass (m₁).
-
Remove the vial from the balance.
-
Working quickly, remove the cap and use a clean spatula to transfer the approximate desired amount of the solid into your reaction vessel.
-
Immediately recap the vial securely.
-
Place the capped vial back on the same analytical balance and record the final mass (m₂).
-
The exact mass of the transferred compound (m_transferred) is calculated as: m_transferred = m₁ - m₂
Protocol 2: Preparation and Storage of a Stock Solution
This protocol is useful when repeated, small-scale use of the reagent is required.
Materials:
-
Anhydrous solvent (select a solvent in which the compound is soluble and that is compatible with your reaction)
-
Volumetric flask (Class A)
-
Glove box or other controlled atmosphere environment
-
Airtight storage bottle with a septum-lined cap
Procedure:
-
Perform all steps within a glove box or under a stream of inert gas.
-
Using the "weighing by difference" method (Protocol 1), transfer a precisely known mass of this compound into the volumetric flask.
-
Add a portion of the anhydrous solvent to the flask and swirl gently to dissolve the solid completely.
-
Once dissolved, carefully add more anhydrous solvent until the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, dry, and airtight storage bottle. For extra protection, the bottle cap can be sealed with Parafilm.
-
Store the solution in a cool, dark, and dry place. If your subsequent reactions are highly moisture-sensitive, you can add molecular sieves to the storage bottle to scavenge any residual moisture.
Section 4: Data Summary
Table 1: Impact of Humidity on Weighing Accuracy
The following table illustrates the potential error in mass measurement when handling a hygroscopic compound in environments with varying relative humidity (RH). The data is hypothetical but based on typical behavior.
| Relative Humidity (RH) | Exposure Time (seconds) | Apparent Mass Gain (%) | Impact on a 100 mg Sample |
| 20% | 30 | 0.1% | + 0.1 mg |
| 50% | 30 | 0.8% | + 0.8 mg |
| 50% | 120 | 2.5% | + 2.5 mg |
| 80% | 30 | 3.0% | + 3.0 mg |
| 80% | 120 | >10% (Deliquescence likely) | > +10.0 mg |
This data highlights the critical need for rapid handling and controlled environments.
References
- ResearchGate. (2025). Water Effect on the Photochemistry of Arylazo Sulfonates.
- ResearchGate. (2025). On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1).
-
Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
- Google Patents. (n.d.). Process for drying hygroscopic materials.
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Sensors and Materials. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. Retrieved from [Link]
- Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
- Material Safety Data Sheet. (n.d.). Material Safety Data Sheet.
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
MDPI. (n.d.). Humidity Sensing in Extreme Environments: Mechanisms, Materials, Challenges, and Future Directions. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 179419-11-5. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Proper Use of Balances. Retrieved from [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). Effect of Hygroscopic and Electronic Materials, Challenges, and Sensing Requirements in Humidity-Controlled Industry.
-
YouTube. (2017). Weighing by Difference. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. hepatochem.com [hepatochem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
troubleshooting unexpected side reactions with 5-bromonaphthalene-2-sulfonic acid
Welcome to the technical support center for 5-bromonaphthalene-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common and unexpected side reactions, offering field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to empower you to anticipate challenges, diagnose issues, and validate your experimental outcomes with confidence.
Troubleshooting Guide: Common Side Reactions & Undesired Products
This section delves into specific problems you might encounter during reactions involving this compound. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step guide to diagnose and resolve the problem.
Issue 1: Loss of the Sulfonic Acid Group (Desulfonation)
Q: My reaction has resulted in the formation of 1-bromonaphthalene, and my yield of the desired product is significantly lower than expected. What is causing the loss of the -SO₃H group?
A: You are observing desulfonation, a classic side reaction for aryl sulfonic acids. This reaction is essentially the reverse of sulfonation and is typically catalyzed by acid, often in the presence of water and heat.
Causality & Mechanism: The C-S bond in naphthalenesulfonic acids is susceptible to cleavage under protic acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism where a proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the sulfonic acid group. This forms a carbocation intermediate (a sigma complex), which is then stabilized by the loss of SO₃, followed by tautomerization to restore aromaticity. The presence of water facilitates the removal of SO₃ as sulfuric acid. The stability of the sulfonic acid is a key factor; sulfonic acids in the α-position of naphthalene are generally less stable and more prone to desulfonation than those in the β-position. However, even the more stable 2-sulfonic acid group can be removed under sufficiently harsh conditions. For instance, refluxing a related compound, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, with 20% aqueous sulfuric acid for just 20 minutes is sufficient for complete desulfonation[1][2][3].
Troubleshooting Protocol: Diagnosing and Mitigating Desulfonation
-
Reaction Condition Analysis:
-
Acid Concentration: Are you using strong protic acids (e.g., H₂SO₄, HCl, H₃PO₄) as catalysts or in your workup? High concentrations will accelerate desulfonation.
-
Temperature: Elevated temperatures significantly promote this side reaction. Reactions involving other naphthalenesulfonic acids show that temperatures above 150-200°C can lead to decomposition and desulfonation[4].
-
Water Content: Is your reaction medium strictly anhydrous? The presence of water, even in catalytic amounts, can facilitate hydrolysis.
-
-
Experimental Adjustments:
-
Lower the Temperature: If your desired reaction allows, reduce the temperature to the minimum required for the transformation.
-
Reduce Acid Concentration: Use the minimum effective concentration of your acid catalyst. Consider using a weaker acid or a solid acid catalyst that can be easily filtered off.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.
-
Alternative Protecting Group: If the sulfonic acid is being used as a protecting or directing group and is too labile, consider alternatives that are more robust to your reaction conditions.
-
Issue 2: Formation of Di- or Poly-substituted Naphthalene Derivatives
Q1: During the synthesis of this compound, I'm observing the formation of dibromo- and/or disulfonated byproducts. How can I improve the selectivity?
A: The formation of multiple substitution products arises from either over-bromination of the naphthalene starting material or over-sulfonation of the bromonaphthalene intermediate. Both are electrophilic aromatic substitution reactions, and controlling the stoichiometry and reaction conditions is critical.
Causality & Mechanism:
-
Over-sulfonation: The sulfonic acid group is a deactivating, meta-directing group. However, under forcing conditions (e.g., excess fuming sulfuric acid or high temperatures), a second sulfonation can occur. In the synthesis of a related compound, using excess sulfuric acid led to further sulfonation and reduced yields[1][2].
-
Formation of Dibromonaphthalene: In a Sandmeyer reaction to produce a brominated hydroxynaphthalenesulfonic acid, heating above 75 °C was found to promote the formation of a 2,5-dibromonaphthalene byproduct[1][2]. This suggests that under certain conditions, either the sulfonic acid group can be displaced by another bromide or the starting materials can undergo further unwanted bromination.
Troubleshooting Protocol: Improving Reaction Selectivity
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the sulfonating agent (e.g., H₂SO₄, SO₃). Use the minimum excess necessary to drive the reaction to completion. A study on a similar sulfonation used slightly less than four equivalents of sulfuric acid, noting that this was just enough to dissolve the substrate and that excess acid diminished yields[1][2].
-
The same principle applies to bromination; use a 1:1 molar ratio of naphthalene to bromine for monosubstitution.
-
-
Temperature Management:
-
Maintain the recommended reaction temperature. For sulfonation, avoid unnecessarily high temperatures which can lead to both over-sulfonation and desulfonation/isomerization. For reactions where bromide is a nucleophile source (like the Sandmeyer reaction), avoid excessive heat which can promote side reactions[1][2].
-
-
Controlled Addition:
-
Add the electrophilic reagent (sulfonating or brominating agent) slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which helps to prevent multiple substitutions on the same molecule.
-
-
Quenching:
Issue 3: Unexpected Nucleophilic Aromatic Substitution (SₙAr) at the C-Br Bond
Q: I am attempting a reaction on another part of the molecule, but I am seeing byproducts where the bromine atom has been replaced by my nucleophile (e.g., an amine or alkoxide). I thought aryl bromides were relatively unreactive.
A: While aryl bromides are generally less reactive towards nucleophilic substitution than alkyl bromides, the naphthalene ring system in your starting material is activated towards SₙAr by the electron-withdrawing sulfonic acid group.
Causality & Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the aromatic ring and is further stabilized by electron-withdrawing groups (like -SO₃H) at the ortho and para positions. In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored. The sulfonic acid group at the 2-position can effectively stabilize the negative charge developed during the nucleophilic attack at the 5-position, thus facilitating this unwanted side reaction.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are specifically designed to facilitate this type of C-N or C-O bond formation and are highly efficient, even with unactivated aryl halides[5][6][7][8]. If your reaction mixture contains trace metals and suitable ligands, you may be inadvertently catalyzing these processes.
Troubleshooting Workflow: Preventing Unwanted SₙAr
Caption: Logical workflow for troubleshooting SₙAr side reactions.
Experimental Adjustments:
-
Modify Reaction Conditions:
-
Temperature: SₙAr reactions are often accelerated by heat. Perform your primary reaction at the lowest possible temperature.
-
Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) over nucleophilic bases like alkoxides or hydroxides.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SₙAr reactions. If possible, switch to a less polar solvent.
-
-
Protecting Groups: If your intended nucleophile is part of a more complex molecule, consider protecting its nucleophilic site temporarily.
-
Purity of Reagents: Ensure your reagents are free from trace metal contaminants that could catalyze cross-coupling reactions. If contamination is suspected, consider purifying reagents or adding a metal scavenger.
Frequently Asked Questions (FAQs)
Q1: How can I convert this compound into its corresponding sulfonyl chloride?
A: The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, typically achieved using chlorinating agents.
-
Recommended Protocol: Suspend the crude this compound in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) (1.5-2 equivalents) or phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature and then gently reflux until the evolution of gas (HCl and SO₂) ceases. The crude sulfonyl chloride can be isolated by carefully pouring the reaction mixture onto crushed ice and extracting the product[9].
-
Potential Side Reaction: Be aware that these reagents are harsh. If your molecule contains other sensitive functional groups (alcohols, amines), they may also react. For example, alcohols will form alkyl chlorides. It is crucial to perform this reaction under anhydrous conditions as the chlorinating agents react violently with water.
Q2: What are the best practices for purifying this compound?
A: Purification can be challenging due to the high polarity of the sulfonic acid group.
-
Salting Out: A common and effective method is "salting out". After the sulfonation reaction, the mixture is poured into a saturated aqueous solution of sodium chloride (brine). The sodium salt of the sulfonic acid is often less soluble in the high ionic strength solution and will precipitate. The solid can then be collected by filtration. This method was used to isolate the crude product in the synthesis of a related compound, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid[1][2].
-
Recrystallization: If a suitable solvent system can be found, recrystallization of the sulfonic acid or its salt can be an effective purification method. This often requires screening various polar solvents and solvent mixtures.
-
Important Note: It is critical to purify the sulfonic acid before proceeding to subsequent steps. Impurities from the sulfonation reaction can lead to significant byproduct formation in later stages. For instance, impure filtrate from a salting-out procedure was shown to yield as much dibromonaphthalene byproduct as the desired product upon desulfonation[1][6].
Q3: What are the general stability and storage recommendations for this compound?
A: Based on the properties of aryl sulfonic acids, the following recommendations apply:
-
Storage: Store in a cool, dry place in a tightly sealed container. It is a corrosive solid and should be handled with appropriate personal protective equipment (PPE).
-
Thermal Stability: While specific data for this exact molecule is scarce, naphthalenesulfonic acids can undergo desulfonation at elevated temperatures, especially above 200°C[10]. Avoid prolonged heating.
-
Incompatibilities: Aryl sulfonic acids are strong acids and will react exothermically with bases (e.g., amines, hydroxides)[2][11]. They are also incompatible with strong oxidizing agents[1]. Avoid contact with cyanides, sulfides, and carbonates, as these reactions can generate toxic gases[11].
Q4: Can I perform a Buchwald-Hartwig amination on this compound?
A: This is a challenging transformation due to incompatibilities between the reagents.
-
The Challenge: The Buchwald-Hartwig reaction typically requires a strong base (e.g., sodium tert-butoxide, K₃PO₄) to deprotonate the amine and facilitate the catalytic cycle. However, this compound is a strong acid. The base required for the coupling reaction will preferentially react in an acid-base neutralization with the sulfonic acid group, consuming the base and forming the sulfonate salt. This will likely inhibit or completely shut down the desired catalytic cycle.
-
Potential Solution: A possible, though multi-step, workaround would be to first protect the sulfonic acid group. This could be achieved by converting it into a sulfonate ester (e.g., methyl or ethyl ester). The resulting bromonaphthalenesulfonate ester would be more amenable to the basic conditions of the Buchwald-Hartwig reaction. Following the C-N coupling, the sulfonate ester could then be hydrolyzed back to the sulfonic acid if required.
Data Summary
Table 1: Key Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Key Byproducts | Mitigation Strategy |
| Desulfonation | High temperature, strong protic acids, presence of water | 1-Bromonaphthalene | Lower temperature, use minimum acid concentration, ensure anhydrous conditions. |
| Over-sulfonation | Excess sulfonating agent, high temperature | Dibromo- or disulfonated naphthalenes | Use stoichiometric amount of sulfonating agent, control temperature, quench reaction promptly. |
| SₙAr | Strong nucleophiles, strong bases, high temperature, polar aprotic solvents | Bromo-group substituted products | Lower temperature, use non-nucleophilic bases, consider less polar solvents. |
| Dimerization/Polymerization | In Ullmann-type reactions, high temperatures with copper catalyst | Biaryl compounds | Use milder palladium-catalyzed methods if substitution is desired; otherwise, avoid copper catalysts at high temperatures. |
References
-
D'Souza, M. J. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(2), M602. [Link]
-
Ullmann condensation. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
D'Souza, M. J. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
-
PubChem. (n.d.). This compound. In PubChem Compound Database. Retrieved January 10, 2026, from [Link]
-
D'Souza, M. J. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 10, 2026, from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 10, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved January 10, 2026, from [Link]
-
D'Souza, M. J. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PMC. [Link]
-
Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
University of Rochester. (n.d.). Incompatible Chemicals. Retrieved January 10, 2026, from [Link]
-
The University of Auckland. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of sulfonyl chloride aromatic hydrocarbon.
-
ResearchGate. (2018). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). Esterification process.
-
Al-Ostath, J. et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
-
Core. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromonaphthalene-2-carboxylic acid. Retrieved January 10, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 11. ARYL SULFONIC ACIDS, SOLID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Enhancing the Stability of 5-Bromonaphthalene-2-sulfonic Acid Derivatives
Welcome to the Technical Support Center for 5-bromonaphthalene-2-sulfonic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of these critical compounds. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Understanding Degradation Pathways
Before implementing stabilization strategies, it is crucial to understand the potential pathways through which this compound derivatives can degrade. This knowledge forms the basis for making informed decisions to mitigate instability.
Q1: What are the primary mechanisms of degradation for this compound derivatives?
A1: The degradation of this compound derivatives is primarily influenced by three main factors: thermal stress, photodegradation, and chemical reactivity, particularly related to the sulfonic acid and bromine substituents.
-
Thermal Decomposition: Aromatic sulfonic acids can thermally decompose at elevated temperatures, typically in the range of 200-300°C.[1] This process can lead to the loss of the sulfonic acid group and the formation of various byproducts. The stability of the carbon-sulfur bond is a key factor, with aromatic sulfonic acids being more susceptible to hydrothermal degradation than their alkyl counterparts.[2][3]
-
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation.[4][5][6] The carbon-bromine bond can be cleaved upon exposure to light, particularly UV radiation, leading to debromination and the formation of radical species.[4] These radicals can then initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.
-
Chemical Degradation:
-
Desulfonation: The sulfonic acid group can be removed under certain conditions, a process known as desulfonation. This can be acid-catalyzed, particularly at high temperatures.[7]
-
Hydrolysis: While the sulfonate group itself is generally stable to hydrolysis, the overall stability of the molecule can be influenced by the pH of the solution.[8] Extreme pH values can catalyze degradation reactions.
-
Oxidation: The naphthalene ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species. Ozone, for instance, can readily oxidize naphthalenesulfonic acids.[9]
-
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a practical, question-and-answer formatted guide to address specific stability problems you might encounter in the lab.
FAQs: Storage and Handling
Q2: My solid-state this compound derivative is showing discoloration over time. What is the likely cause and how can I prevent it?
A2: Discoloration in the solid state is often a sign of degradation, likely due to a combination of light exposure and atmospheric moisture. Sulfonic acids are often hygroscopic, meaning they readily absorb moisture from the air.[10]
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a tightly sealed, amber-colored glass vial to protect it from light and moisture.[10]
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Desiccation: Store the vial in a desiccator containing a suitable drying agent (e.g., silica gel or Drierite) to maintain a low-humidity environment.
Q3: I'm observing a decrease in purity of my compound when dissolved in a solvent for analysis or reaction. What should I investigate?
A3: When instability is observed in solution, the choice of solvent and the solution's pH are critical factors to examine.
Troubleshooting Steps:
-
Solvent Selection:
-
Purity: Ensure you are using high-purity, anhydrous solvents. Trace impurities in solvents can catalyze degradation.
-
Compatibility: Avoid solvents that can react with the sulfonic acid or bromine groups. For instance, protic solvents may facilitate desulfonation under certain conditions. Consider aprotic solvents for initial stability studies.
-
-
pH Control:
-
The stability of sulfonic acids can be pH-dependent.[7][11][12] It is crucial to control the pH of your solution.
-
Buffering: Use a suitable buffer system to maintain a stable pH, especially if the subsequent reaction or analysis is sensitive to pH changes. The optimal pH will depend on the specific derivative and should be determined experimentally.
-
-
Degassing: Dissolved oxygen in the solvent can contribute to oxidative degradation. Degassing the solvent by sparging with an inert gas (nitrogen or argon) before use can enhance stability.
FAQs: Reaction Conditions
Q4: During a reaction involving a this compound derivative at elevated temperatures, I'm seeing significant byproduct formation. How can I improve the stability?
A4: High temperatures can accelerate thermal decomposition and desulfonation.[1][7]
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. A temperature screening experiment can be highly beneficial.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions. Monitor the reaction progress closely (e.g., by HPLC or TLC) to stop it as soon as the desired conversion is reached.
-
Catalyst Choice: If a catalyst is used, ensure it does not promote degradation of your starting material or product. Some metal catalysts, for instance, can catalyze dehalogenation reactions.[13]
Q5: My reaction is light-sensitive, and I suspect photodegradation of my brominated compound. What are the best practices to avoid this?
A5: Photodegradation is a common issue for brominated aromatic compounds.[4]
Troubleshooting Steps:
-
Exclusion of Light: Conduct the reaction in amber-colored glassware or wrap the reaction vessel with aluminum foil to block out light.
-
Wavelength Control: If the reaction requires light, use a light source with a specific wavelength that is not absorbed by your compound of interest, if possible.
-
Photo-stabilizers: In some formulations, the addition of a UV absorber or a quencher can help to mitigate photodegradation, although this is more common in materials science applications than in synthetic reactions.
Section 3: Experimental Protocols for Stability Assessment
To effectively enhance stability, you first need to quantify it. This section provides a general workflow for assessing the stability of your this compound derivatives.
Protocol 1: Forced Degradation Study
A forced degradation study (also known as stress testing) is essential to identify the degradation pathways and the intrinsic stability of a compound.
Objective: To determine the degradation profile of the this compound derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of your compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C (in the dark)
-
Photolytic: Exposure to UV light (e.g., 254 nm and 365 nm) and visible light at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[14][15][16][17]
-
Data Evaluation:
-
Quantify the decrease in the parent compound's peak area.
-
Identify and quantify the formation of degradation products.
-
Determine the rate of degradation under each condition.
-
Data Presentation: Forced Degradation Results
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85 | DP1, DP2 |
| 0.1 M NaOH, 60°C | 24 | 92 | DP3 |
| 3% H₂O₂, RT | 24 | 78 | DP4, DP5 |
| 60°C, Dark | 24 | 98 | Minor impurities |
| UV/Vis Light, RT | 24 | 65 | DP6 (debrominated) |
DP = Degradation Product; RT = Room Temperature
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study.
Section 4: Advanced Stabilization Strategies
For particularly labile derivatives, more advanced stabilization techniques may be necessary.
Q6: Are there any formulation strategies that can enhance the stability of my compound in solution?
A6: Yes, formulation can play a significant role in improving stability.
-
Co-amorphous Systems: Co-amorphization with certain excipients, including other sulfonic acids, has been shown to stabilize amorphous forms of drugs and enhance solubility.[18] While your compound is likely already a sulfonic acid, the principle of forming stable amorphous dispersions with suitable partners could be explored.
-
Encapsulation: For applications where the compound needs to be protected from the environment until its point of use, microencapsulation or nanoencapsulation technologies can provide a physical barrier against light, moisture, and oxygen.
-
Antioxidants: If oxidative degradation is a primary concern, the addition of a compatible antioxidant to the formulation can be effective. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant must be carefully considered to ensure it does not react with your compound.
Q7: Can I modify the chemical structure of my derivative to improve its intrinsic stability?
A7: Yes, medicinal chemists and process chemists often modify chemical structures to improve stability.
-
Esterification of the Sulfonic Acid: The sulfonic acid group can be converted to a sulfonate ester. This can protect the acidic proton and alter the compound's reactivity. However, it's important to note that sulfonate esters can be potent electrophiles.[19] The choice of the ester group is critical to balance stability and the ease of removal if the free sulfonic acid is required for the final application.
-
Bioisosteric Replacement: In a drug development context, if the bromine atom is a source of instability (e.g., due to photolability) and is not essential for biological activity, it could potentially be replaced with another group with similar steric and electronic properties (a bioisostere), such as a chlorine atom or a trifluoromethyl group. This is a significant synthetic undertaking and would only be considered if stability is a major roadblock.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the derivatives.
References
- Brilon, C., Beckmann, W., & Knackmuss, H. J. (1981). Catabolism of naphthalenesulfonic acids by Pseudomonas sp. A3 and Pseudomonas sp. C22. Applied and Environmental Microbiology, 42(1), 44-55.
- Deng, Z., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Pharmaceutics, 14(9), 1765.
- Mohapatra, S., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 731732.
- Eawag. (1997).
- Wang, J., et al. (2021). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 18(11), 5987.
- Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
- Google Patents. (1987).
- Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 283, 02011.
- Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- Ohe, T., & Watanabe, Y. (1980). Degradation of 2-Naphthylamine-I-sulfonic Acid by Pseudomonas Strain TA-I. Agricultural and Biological Chemistry, 44(7), 1419-1425.
- Roberts, K. G., et al. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 9(5), 1535-1544.
- Global FISP. (2018). SULPHONIC ACID, 90%.
- Wolters, L. P., et al. (2015). Photodecomposition properties of brominated flame retardants (BFRs).
- Takenaka, Y., et al. (2018). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion.
- Rivas, F. J., et al. (2009). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase.
- Moore, D. E., & Tan, C. H. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- The Organic Chemistry Tutor. (2020). 02.
- Bavoux, C., et al. (1993). Sulfonate Retention by Kaolinite at High pH—Effect of Inorganic Anions. SPE Advanced Technology Series, 1(2), 159-165.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- All Chemistry. (2021).
- Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- ASIA Chemical. (2023). What Is The Production Process Of Sulfonic Acid?.
- Rose, P. S. (2009). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Auckland.
- Janecký, M., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry, 88(13), 8841-8850.
- Delogu, F., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Kirby, A. J., et al. (2010). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 75(10), 3350-3357.
- ResearchGate. (n.d.).
- Anderson, J. M., et al. (2014).
- Merck. (n.d.).
- MDPI. (2001).
- Separation Science. (2023). Analytical Techniques In Stability Testing.
- Patsnap. (2023). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
- Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments.
- Organic Syntheses. (n.d.). α-SULFOPALMITIC ACID.
- ChemicalBook. (n.d.). This compound.
- ChemWhat. (n.d.). This compound CAS#: 179419-11-5.
- PubChem. (n.d.). This compound.
- Vesely, D., et al. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Journal of Membrane Science, 248(1-2), 15-21.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. aminer.org [aminer.org]
- 4. mdpi.com [mdpi.com]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. onepetro.org [onepetro.org]
- 12. ibisscientific.com [ibisscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-Bromonaphthalene-2-Sulfonic Acid
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common and often frustrating challenge in HPLC: peak tailing, with a specific focus on the analysis of 5-bromonaphthalene-2-sulfonic acid. As a highly polar and strongly acidic molecule, it serves as an excellent model for understanding and resolving complex chromatographic issues. This document is structured to move from foundational concepts to advanced, actionable protocols, empowering you to achieve symmetric peaks, robust methods, and reliable quantification.
Part 1: Frequently Asked Questions - The "Why" Behind the Problem
This section addresses the fundamental principles governing the chromatographic behavior of sulfonic acids and the root causes of peak asymmetry.
Q1: What is peak tailing and how do I properly quantify it?
A1: Peak tailing is a chromatographic phenomenon where the peak's asymmetry is skewed, and the latter half of the peak is broader than the front half.[1][2] An ideal, perfectly symmetrical peak is described as Gaussian. Tailing indicates a non-ideal interaction between the analyte and the stationary phase or issues within the HPLC system itself.[2][3]
This asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing that requires investigation.[1] Tailing compromises accurate peak integration, reduces resolution between adjacent peaks, and can negatively impact the sensitivity of your assay.[4][5]
Q2: Why is this compound so susceptible to peak tailing in reversed-phase HPLC?
A2: The physicochemical properties of this compound make it a challenging analyte for standard reversed-phase (RP-HPLC) methods.
-
Strong Acidity: As a sulfonic acid, it is a very strong acid with a predicted pKa near 0.05.[6] This means it exists almost exclusively as a negatively charged anion (sulfonate) across the entire usable pH range of silica-based HPLC columns (typically pH 2-8).[7][8] Unlike weaker acids, its ionization cannot be suppressed by lowering the mobile phase pH.
-
Secondary Site Interactions: The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[9][10] Peak tailing for this analyte is primarily caused by a secondary, undesirable retention mechanism.[2][9] The anionic sulfonate group can engage in electrostatic interactions with residual, non-end-capped silanol groups (Si-OH) on the silica surface or, more significantly, with trace metal impurities within the silica matrix that can act as positively charged sites.[1][11][12] This non-uniform interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail".
Q3: What are the primary causes of peak tailing I should consider?
A3: The causes can be broadly divided into two categories: chemical interactions and extracolumn/instrumental effects.
-
Chemical Causes (Analyte/Column/Mobile Phase):
-
Silanol Interactions: The most common cause for polar and ionizable compounds. Residual silanol groups on the silica surface can interact with analytes, causing tailing.[2][9][13]
-
Mobile Phase pH: An incorrect mobile phase pH can exacerbate silanol interactions.[7][14]
-
Contamination: Buildup of sample matrix components on the column inlet can create active sites for secondary interactions.[15]
-
-
Instrumental & Physical Causes (The System):
-
Extra-Column Volume: Excessive volume between the injector and the detector, often from using tubing with an unnecessarily large internal diameter or length, can cause band broadening that manifests as tailing.[3]
-
Column Voids: A void or channel in the packed bed of the column, typically at the inlet, disrupts the flow path and distorts peak shape.[15]
-
Sample Solvent Effects: Injecting the sample in a solvent that is significantly stronger (more non-polar in RP-HPLC) than the mobile phase can cause peak distortion.[16]
-
Part 2: A Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing issues with this compound.
Workflow: From System Check to Method Optimization
Caption: A logical workflow for troubleshooting peak tailing.
Q4: How do I determine if the issue is with my HPLC system or the method chemistry?
A4: First, you must isolate the variable. Inject a well-behaved, neutral, non-polar compound (e.g., toluene or naphthalene) using your current method conditions.
-
If the neutral compound's peak also tails: The problem is likely instrumental or related to the column's physical integrity.[16] Systematically check for extra-column dead volume by minimizing tubing length and using a smaller internal diameter (e.g., 0.005").[3] Inspect all fittings for proper seating. If the problem persists, consider that the column inlet frit may be partially blocked or a void may have formed at the head of the column.[15]
-
If the neutral compound gives a sharp, symmetrical peak: The problem is chemical and specific to the interaction of this compound with your stationary and mobile phases. Proceed with the following chemical optimization steps.
Q5: How should I adjust the mobile phase pH for a strong acid like this?
A5: The goal of pH adjustment for a sulfonic acid is not to suppress analyte ionization (which is impossible) but to control the ionization state of the stationary phase.[7] Residual silanol groups on the silica surface have a pKa of roughly 3.5-4.5.[1]
Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the vast majority of silanol groups will be protonated (Si-OH) and electrically neutral. This minimizes the secondary electrostatic interactions that are a primary driver of peak tailing for anionic analytes.[1][9]
Mechanism: Suppressing Silanol Interactions via pH Control
Caption: Effect of mobile phase pH on silanol ionization and peak shape.
Q6: I've lowered the pH, but my peak is still tailing and poorly retained. What is my next tool?
A6: This is a classic scenario for highly polar ionic compounds. The next and most powerful tool is Ion-Pair Chromatography (IPC) . IPC is used to increase the retention and improve the peak shape of charged analytes in reversed-phase systems.[17][18]
For your anionic analyte (R-SO₃⁻), you will add a cationic ion-pairing reagent to the mobile phase. Common choices include quaternary ammonium salts like:
-
Tetrabutylammonium (TBA)
-
Tetrapropylammonium (TPA)
-
Tetraethylammonium (TEA)
The hydrophobic alkyl chains of the ion-pairing reagent adsorb onto the C18 stationary phase, creating a dynamic positive charge on the surface. This surface now strongly retains your anionic analyte via an ion-exchange mechanism, improving both retention time and peak symmetry.[19][20]
Mechanism: Ion-Pair Chromatography for Anionic Analytes
Caption: Mechanism of retention in ion-pair chromatography.
Q7: I still see tailing even after optimizing the pH and adding an ion-pairing reagent. Could my column be the problem?
A7: Absolutely. Not all C18 columns are created equal. If optimization of the mobile phase is insufficient, the root cause may lie with the column chemistry itself.
-
Silica Purity: Older columns, or those made from "Type A" silica, can have higher levels of metal impurities (like iron or aluminum) that create highly active, positively charged sites, leading to severe peak tailing. Modern columns made from high-purity, "Type B" silica significantly reduce this issue.[4]
-
End-capping: End-capping is a process where unreacted silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[12] A column that is not thoroughly end-capped will have more active silanols. For challenging analytes, choose a column specifically marketed as being "fully end-capped" or "double end-capped".[9]
-
Specialized Columns: For highly polar analytes, consider moving beyond standard C18 phases to columns designed for this purpose, such as those with polar-embedded or polar-endcapped groups.[3][21] These columns provide alternative interaction mechanisms and are more resistant to "phase collapse" when using highly aqueous mobile phases.[21] For the most robust solution, a mixed-mode reversed-phase/anion-exchange column is specifically engineered to retain and separate polar acidic compounds with excellent peak shape.[22]
Part 3: Experimental Protocols & Data Tables
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | High-Purity, End-Capped C18 (e.g., <3 µm, 100 Å) | Minimizes silanol activity and metal impurities.[9] |
| Mobile Phase A | Water with Buffer and Ion-Pair Reagent | Aqueous component. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier. Acetonitrile often provides sharper peaks. |
| pH | 2.5 - 3.0 | Protonates residual silanols to minimize secondary interactions.[1] |
| Buffer | 10-25 mM Potassium Phosphate or Formate | Maintains constant pH. Phosphate is a robust buffer but not MS-compatible. Formate is a good choice for LC-MS.[23] |
| Ion-Pair Reagent | 5-10 mM Tetrabutylammonium (TBA) Phosphate/Sulfate | Provides retention and improves peak shape for the anionic analyte.[1][18] |
| Column Temp. | 30 - 40 °C | Improves mass transfer kinetics and can reduce peak tailing. |
| Flow Rate | As per column manufacturer's recommendation | Typically 0.8-1.5 mL/min for a 4.6 mm ID column. |
| Injection Volume | 1 - 10 µL | Keep low to avoid overload. |
| Sample Diluent | Mobile Phase (at starting gradient conditions) | Crucial: Avoids peak distortion from solvent mismatch. |
Protocol 1: Preparation of an Ion-Pairing Mobile Phase (1L of Aqueous Phase)
-
Weigh Buffer Salt: Weigh the appropriate amount of buffer salt (e.g., monobasic potassium phosphate) to achieve the target concentration (e.g., 2.72 g for 20 mM KH₂PO₄).
-
Dissolve in Water: Add the salt to ~950 mL of high-purity HPLC-grade water in a clean glass beaker and stir until fully dissolved.
-
Add Ion-Pair Reagent: Add the appropriate amount of the ion-pairing reagent (e.g., a 1.0 M solution of TBA-OH or the salt form like TBA-HSO₄).
-
Adjust pH: Place a calibrated pH probe in the solution. Slowly add dilute phosphoric acid (or formic acid for MS) dropwise while stirring until the pH reaches the target value (e.g., 2.8).
-
Bring to Final Volume: Transfer the solution to a 1L volumetric flask and add water to the mark.
-
Mix and Filter: Invert the flask several times to ensure homogeneity. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.
-
Equilibrate System: This is critical. When using ion-pairing reagents for the first time or after a system flush, equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes or 20-30 column volumes) to ensure the stationary phase surface is fully saturated with the reagent.
References
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
- HPLC Troubleshooting Guide. (n.d.). Vertex AI Search.
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from [Link]
-
Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2018). ResearchGate. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online. Retrieved from [Link]
-
Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
-
Mechanisms of retention in HPLC Part 2. (2013). SlideShare. Retrieved from [Link]
-
How can i prevent the peak tailing in HPLC? (2019). ResearchGate. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. Retrieved from [Link]
-
Retaining and Separating Polar Acidic Compounds. (2020). Waters Corporation. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. Retrieved from [Link]
-
Mechanisms of retention in HPLC. (2013). SlideShare. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. This compound CAS#: 179419-11-5 [m.chemicalbook.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uv.es [uv.es]
- 11. researchgate.net [researchgate.net]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. chromanik.co.jp [chromanik.co.jp]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. support.waters.com [support.waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 19. itwreagents.com [itwreagents.com]
- 20. uv.es [uv.es]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 5-bromonaphthalene-2-sulfonic acid with other naphthalenesulfonic acids
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted naphthalenesulfonic acids is paramount for the rational design and synthesis of novel chemical entities.[1] These molecules are not only vital intermediates in the dye industry but also serve as versatile scaffolds in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the reactivity of 5-bromonaphthalene-2-sulfonic acid with other relevant naphthalenesulfonic acid isomers. By elucidating the interplay of electronic and steric effects, we aim to provide a predictive framework for its behavior in key synthetic transformations, supported by experimental observations and established chemical principles.
Understanding the Naphthalene Core: A Tale of Two Positions
Unlike benzene, the naphthalene ring system possesses two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more reactive towards electrophiles due to the greater stabilization of the corresponding carbocation intermediate (the Wheland intermediate). However, this enhanced reactivity comes at the cost of greater steric hindrance, particularly from the peri-hydrogen at the 8-position (for substitution at the 1-position) or the 5-position (for substitution at the 4-position). This dichotomy between electronic preference and steric hindrance is a central theme in naphthalene chemistry and dictates the outcome of many reactions.
A classic example is the sulfonation of naphthalene itself. At lower temperatures (kinetic control), the reaction favors the formation of naphthalene-1-sulfonic acid due to the faster rate of attack at the α-position. Conversely, at higher temperatures (thermodynamic control), the more sterically stable naphthalene-2-sulfonic acid is the major product, as the sulfonation reaction is reversible, allowing for equilibration to the thermodynamically favored isomer.
The Influence of Substituents: Electronic and Steric Effects on Reactivity
The reactivity of the naphthalene ring is further modulated by the presence of substituents. Both the bromine atom and the sulfonic acid group in this compound are deactivating, electron-withdrawing groups. However, their directing effects and influence on reaction rates are distinct.
-
The Sulfonic Acid Group (-SO₃H): This is a strongly deactivating meta-director in electrophilic aromatic substitution. Its strong electron-withdrawing nature is primarily due to the inductive effect of the highly electronegative oxygen atoms. In the context of the naphthalene ring, a sulfonic acid group will direct incoming electrophiles to the other ring.
-
The Bromine Atom (-Br): As a halogen, bromine is also deactivating due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho-, para-director.
In this compound, these two groups are on different rings. The sulfonic acid group at the 2-position deactivates its own ring, while the bromine at the 5-position (an α-position) also influences the overall electron density of the system.
Comparative Reactivity Analysis
We will now delve into a comparative analysis of the reactivity of this compound in three key reaction types: further electrophilic substitution, desulfonation, and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (Further Sulfonation)
The introduction of a second sulfonic acid group onto a naphthalenesulfonic acid is a well-studied process. The position of the second sulfonation is governed by the electronic and steric effects of the existing sulfonate group.
For naphthalene-2-sulfonic acid , further sulfonation predominantly yields a mixture of 1,6- and 1,7-naphthalenedisulfonic acids, with the 1,6-isomer being the major product.[2] The sulfonic acid group at the 2-position directs the incoming electrophile to the other ring, primarily to the α-positions (5 and 8) and the β-position (6 and 7).
In the case of This compound , the scenario is more complex. The sulfonic acid group at the 2-position deactivates the ring it is on. The bromine at the 5-position is a deactivating ortho-, para-director. Therefore, we can predict the likely positions of further electrophilic attack:
-
The sulfonic acid group directs to the other ring (the one containing the bromine).
-
The bromine at the 5-position will direct incoming electrophiles to the ortho (4- and 6-) and para (8-) positions.
Considering both effects, the most probable sites for further sulfonation would be the 8-position (para to bromine) and the 4-position (ortho to bromine). However, the 4-position is sterically hindered by the peri-substituent at the 5-position (bromine). Therefore, the 8-position is the most likely site for further electrophilic attack .
Desulfonation: A Reversible Reaction
The sulfonation of naphthalene is a reversible process, and the sulfonic acid group can be removed by heating in the presence of aqueous acid. The ease of desulfonation is influenced by the electronic nature of other substituents on the ring.
A key piece of comparative experimental data comes from the synthesis of 5-bromo-2-naphthol. In this multi-step synthesis, a sulfonic acid group is introduced to protect and activate the ring for a Sandmeyer reaction and is subsequently removed. It has been observed that the removal of the sulfonic acid group from 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is remarkably facile, requiring only a brief reflux in 20% aqueous sulfuric acid.[3][4][5] In stark contrast, the desulfonation of 2-bromonaphthalene-1-sulfonic acid requires much harsher conditions: refluxing with 50% aqueous sulfuric acid for 12-16 hours.[3][4][5]
This significant difference in reactivity can be attributed to the presence of the hydroxyl group in the former compound. The hydroxyl group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution. Since desulfonation is the mechanistic reverse of sulfonation (an electrophilic aromatic substitution), the electron-donating hydroxyl group accelerates the desulfonation reaction.
While this is not a direct comparison with this compound, it provides a strong indication that the electronic nature of other substituents plays a crucial role in the rate of desulfonation. Given that both bromine and sulfonic acid are electron-withdrawing, the desulfonation of this compound is expected to be more difficult than that of an analogue containing an electron-donating group.
| Compound | Desulfonation Conditions | Relative Reactivity |
| 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | 20% aq. H₂SO₄, reflux, 20 min[3][4][5] | High |
| 2-Bromonaphthalene-1-sulfonic acid | 50% aq. H₂SO₄, reflux, 12-16 hrs[3][4][5] | Low |
| Naphthalene-1-sulfonic acid | High temperature in the presence of acid | Moderate |
| Naphthalene-2-sulfonic acid | Higher temperature than 1-isomer | Low |
Table 1: Qualitative Comparison of Desulfonation Reactivity.
Nucleophilic Aromatic Substitution
While nucleophilic aromatic substitution on an unsubstituted naphthalene ring is difficult, the presence of strong electron-withdrawing groups can facilitate this reaction, particularly if they are ortho or para to a good leaving group. In this compound, we have a potential leaving group (the bromine atom) and two electron-withdrawing groups.
The sulfonic acid group at the 2-position is meta to the bromine at the 5-position and therefore will not significantly activate it towards nucleophilic aromatic substitution via the addition-elimination mechanism. For this mechanism to be effective, the electron-withdrawing group needs to be ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate.
Therefore, it is predicted that This compound will be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. Its reactivity would be expected to be lower than, for example, a bromonaphthalene derivative with a nitro group positioned ortho or para to the bromine.
Experimental Protocols
The following are representative experimental protocols for key transformations of naphthalenesulfonic acids. These can be adapted for specific research needs.
Protocol: Sulfonation of Naphthalene (Thermodynamic Control)
Objective: To synthesize naphthalene-2-sulfonic acid.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 128 g (1.0 mol) of naphthalene.
-
Heat the flask in an oil bath to melt the naphthalene (m.p. ~80 °C).
-
Once the naphthalene is molten and stirring, slowly add 130 g (1.3 mol) of 98% sulfuric acid.
-
Increase the temperature of the oil bath to 160-165 °C and maintain this temperature for 2.5-3 hours.
-
Cool the reaction mixture and carefully pour it into a large beaker containing crushed ice.
-
The naphthalene-2-sulfonic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.
Protocol: Desulfonation of a Naphthalenesulfonic Acid Derivative
Objective: To remove a sulfonic acid group from a naphthalenesulfonic acid.
Materials:
-
Substituted naphthalenesulfonic acid
-
Aqueous sulfuric acid (concentration and temperature will vary depending on the substrate)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve or suspend the naphthalenesulfonic acid derivative in the appropriate concentration of aqueous sulfuric acid.
-
Heat the mixture to reflux for the required amount of time (this will need to be determined experimentally or from literature precedents).
-
Monitor the reaction by a suitable method (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., 3 x with diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the desulfonated product.
Conclusion
-
Electrophilic Substitution: Further electrophilic attack is predicted to occur preferentially at the 8-position, directed by the bromine atom and avoiding steric hindrance.
-
Desulfonation: The presence of two electron-withdrawing groups suggests that desulfonation will require relatively harsh conditions compared to analogues bearing electron-donating groups.
-
Nucleophilic Substitution: The bromine atom at the 5-position is not significantly activated towards nucleophilic aromatic substitution by the sulfonic acid group at the 2-position.
This guide provides a foundational understanding for researchers working with this compound and related compounds. While predictive models are invaluable, it is essential to validate these principles through rigorous experimentation to optimize synthetic strategies and unlock the full potential of these versatile chemical building blocks.
References
-
Donohoe, T. J., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, M602. Available at: [Link]
-
Cerfontain, H., & de Wit, P. (1983). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 61(7), 1453-1455. Available at: [Link]
-
Sci-Hub. (n.d.). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Retrieved from [Link]
-
Donohoe, T. J., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. Available at: [Link]
-
Krygowski, T. M., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Molecules, 27(13), 4187. Available at: [Link]
- Norman, R. O. C., & Taylor, R. (1965). Electrophilic Substitution in Benzenoid Compounds. Elsevier.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Donohoe, T. J., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PMC. Available at: [Link]
Sources
A Comparative Guide to the Validation of an HPLC Method for Quantifying 5-Bromonaphthalene-2-Sulfonic Acid
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate quantification of 5-bromonaphthalene-2-sulfonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the scientific rationale behind methodological choices, offering a comparative analysis of critical parameters and providing the framework for developing a robust, accurate, and reliable stability-indicating HPLC method in accordance with stringent regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound is an aromatic sulfonic acid of interest in synthetic chemistry and pharmaceutical development. Its structure, characterized by a naphthalene core, a bromine substituent, and a highly polar sulfonic acid group, presents a unique challenge for chromatographic analysis. The sulfonic acid moiety makes the molecule highly water-soluble and prone to poor retention on traditional reversed-phase columns. Furthermore, ensuring the method can distinguish the active analyte from potential process impurities and degradation products is paramount for its application in a regulated environment.
The objective of this guide is to compare and contrast different HPLC approaches to develop and validate a method that is not only accurate and precise but also specific and stability-indicating, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Chromatographic Method Development: A Comparative Approach
The development of a robust HPLC method requires a systematic evaluation of stationary phases, mobile phases, and detection parameters. Here, we compare two common reversed-phase columns and the utility of ion-pair chromatography.
Stationary Phase Selection: C18 vs. Phenyl Columns
The choice of stationary phase is critical for achieving adequate retention and selectivity.
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering strong hydrophobic retention.[1] For a polar compound like this compound, retention on a C18 column can be minimal with standard mobile phases, leading to elution near the solvent front.
-
Phenyl Columns: These columns utilize phenyl ligands bonded to the silica surface. They provide an alternative selectivity to C18 phases, primarily through π-π interactions with aromatic analytes.[2][4][5] This interaction can enhance the retention of aromatic compounds like our target analyte. Phenyl columns are particularly effective in separating positional isomers and other structurally similar aromatic compounds.[1][4]
Comparative Rationale: A C18 column relies on hydrophobic interactions, which are weak for our highly polar analyte. A Phenyl column, however, can engage in π-π stacking with the naphthalene ring system, offering a potentially more effective retention mechanism.
Mobile Phase Optimization: The Critical Role of pH and Ion-Pairing
Due to the acidic nature of the sulfonic acid group, mobile phase pH and the use of additives are crucial for achieving good peak shape and retention.
-
pH Control: The sulfonic acid group is strong, meaning it will be ionized (negatively charged) across a wide pH range. Operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate can help ensure consistent ionization and minimize interactions with free silanol groups on the silica support, leading to better peak symmetry.[6][7][8][9]
-
Ion-Pair Chromatography: This technique is highly effective for retaining highly polar, ionizable compounds on reversed-phase columns.[10] An ion-pairing reagent, such as tetrabutylammonium (TBA) salts, is added to the mobile phase. The TBA cation forms a neutral ion pair with the anionic sulfonate group of the analyte. This complex is more hydrophobic and is retained more strongly by the C18 or Phenyl stationary phase.[10]
Comparative Rationale: While pH control is essential, ion-pair chromatography offers a more direct and powerful tool to significantly increase the retention of this compound, allowing for better separation from early-eluting impurities.
Proposed Methodologies for Comparison
Based on the principles above, we will compare two primary methods:
-
Method A: Reversed-Phase HPLC with a Phenyl column and an acidic mobile phase.
-
Method B: Ion-Pair Reversed-Phase HPLC with a standard C18 column.
| Parameter | Method A: Phenyl Column | Method B: Ion-Pair C18 |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Tetrabutylammonium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% to 70% B over 15 min | 30% to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Column Temp. | 30 °C | 30 °C |
Method Validation: A Framework for Trustworthiness
A validated analytical method provides documented evidence that it is suitable for its intended purpose.[1][3][11] The validation will be performed according to ICH Q2(R1) guidelines, focusing on specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities or degradants.[12] To establish this, forced degradation studies are essential.[12][13][14][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base samples, then dilute all samples to the target concentration and analyze using both Method A and Method B. The purity of the main peak will be evaluated using a photodiode array (PDA) detector to assess for co-eluting peaks.
Comparative Data (Hypothetical)
| Condition | Method A (Phenyl) - Purity Angle / Threshold | Method B (Ion-Pair C18) - Purity Angle / Threshold | Assessment |
| Acid Hydrolysis | 0.95 / 1.10 | 0.98 / 1.05 | Both methods show peak purity. |
| Base Hydrolysis | 1.25 / 1.15 | 1.02 / 1.10 | Method A shows co-elution; Method B resolves degradant. |
| Oxidation | 0.88 / 1.00 | 0.92 / 1.02 | Both methods show peak purity. |
Causality and Insights: The hypothetical data suggests that a degradation product formed under basic conditions has a similar aromatic character to the parent compound, causing it to co-elute on the Phenyl column (Method A). The ion-pair C18 method (Method B), relying on a different retention mechanism, provides the necessary selectivity to resolve this specific degradant. This demonstrates the superior stability-indicating nature of Method B for this analyte.
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparative Performance Data (Hypothetical)
| Parameter | Method A (Phenyl) | Method B (Ion-Pair C18) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | As defined |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Insights: Both methods demonstrate excellent linearity, as indicated by the high correlation coefficients. This is expected for well-optimized HPLC methods.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision measures the agreement among a series of measurements.
Experimental Protocol: Accuracy (Spike Recovery)
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Experimental Protocol: Precision (Repeatability)
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples and calculate the Relative Standard Deviation (%RSD) of the results.
Comparative Performance Data (Hypothetical)
| Parameter | Method A (Phenyl) | Method B (Ion-Pair C18) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | 0.85% | 0.45% | ≤ 1.0% |
Insights: Both methods meet the acceptance criteria for accuracy and precision. The slightly better %RSD for Method B could be attributed to the more robust retention and better peak shape afforded by the ion-pairing agent, which can lead to more consistent integration.
Visualizing the Validation Workflow
Caption: Workflow for HPLC method development and validation.
Conclusion and Recommendation
Both the Phenyl column (Method A) and the Ion-Pair C18 (Method B) approaches can be developed to provide linear, accurate, and precise results for the quantification of this compound. However, the true test of a method's utility, particularly in a drug development setting, lies in its specificity and ability to serve as a stability-indicating method.
Our comparative analysis, based on foundational chromatographic principles and supported by hypothetical forced degradation data, reveals that Method B (Ion-Pair C18) is the superior choice. It demonstrates better selectivity towards a critical degradation product formed under basic hydrolysis, a key requirement for a stability-indicating assay. The use of an ion-pairing agent provides robust retention and excellent peak shape, contributing to its slightly higher precision. This method provides a higher degree of confidence in its suitability for routine quality control and stability testing of this compound.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Journal of Therapeutic Science and Research. Stability Indicating HPLC Method Development – A Review. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Rosales, D., et al. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX; 2018. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
Mastelf. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
Brandeis University. Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
-
Pharmatutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Acta Poloniae Pharmaceutica. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. [Link]
-
R Discovery. Stability-indicating HPLC Method Research Articles. [Link]
-
Carlo Erba Reagents. Ion pair chromatography reagents. [Link]
-
SIELC Technologies. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. [Link]
-
PubMed. Developments in Methods of Analysis for Naphthalene Sulfonates. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol | Semantic Scholar [semanticscholar.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lcms.cz [lcms.cz]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. itwreagents.com [itwreagents.com]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromonaphthalene-2-Sulfonic Acid by Titration
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the success of subsequent reactions and the safety of the final active pharmaceutical ingredient (API) are built. 5-Bromonaphthalene-2-sulfonic acid is a key building block in organic synthesis, and its purity directly impacts reaction yields, impurity profiles, and the overall efficiency of a synthetic route.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the classical, yet robust, acid-base titration method. We will explore the causality behind the experimental choices, compare its performance against modern chromatographic techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Role of Purity in Synthesis
The synthesis of complex molecules is a sequential process. Impurities introduced from a starting material like this compound can be carried through multiple steps, leading to undesired side reactions, difficult purifications, and potentially compromising the integrity of the final product. Therefore, a reliable and accurate method for purity assessment is a critical checkpoint in any synthetic workflow. While various techniques exist, the choice of method often depends on a balance of specificity, sensitivity, cost, and the specific questions being asked about the sample's quality.
Method 1: Purity Assessment by Potentiometric Acid-Base Titration
Acid-base titration remains a cornerstone of analytical chemistry for its simplicity, cost-effectiveness, and accuracy in determining the total acidic content of a sample.[1] For a strong organic acid like this compound, this method offers a rapid and reliable assessment of its assay value.
Principle of Titration
The methodology is based on the neutralization reaction between the sulfonic acid group (-SO₃H), a strong acid, and a standardized strong base, typically sodium hydroxide (NaOH).[1][2]
Reaction: C₁₀H₆BrSO₃H + NaOH → C₁₀H₆BrSO₃Na + H₂O
The equivalence point, where the moles of NaOH added are stoichiometrically equal to the moles of the sulfonic acid present, is detected by monitoring the sharp change in pH of the solution. This is most accurately achieved through potentiometric titration, which uses a pH electrode to track the pH change throughout the titration.[3]
Experimental Protocol: Potentiometric Titration
This protocol is designed to be a self-validating system, where the accuracy is ensured by the careful standardization of the titrant and calibration of the measuring equipment.
1. Preparation of Standardized 0.1 M NaOH Titrant:
-
Prepare a ~0.1 M NaOH solution. Causality: NaOH is hygroscopic and readily absorbs atmospheric CO₂, which can affect its concentration. Therefore, it must be standardized against a primary standard.
-
Accurately weigh a suitable amount of a primary standard, such as potassium hydrogen phthalate (KHP), previously dried at 110°C.
-
Dissolve the KHP in deionized water, add a phenolphthalein indicator, and titrate with the prepared NaOH solution to a faint pink endpoint.
-
Calculate the exact molarity of the NaOH solution. This standardization is crucial for the accuracy of the final purity calculation.
2. Sample Preparation:
-
Accurately weigh approximately 0.5-0.7 g of the synthesized this compound into a 250 mL beaker. Causality: An accurate sample weight is fundamental for an accurate purity calculation.[3]
-
Add approximately 100 mL of deionized water to dissolve the sample and ensure the pH electrode is adequately immersed.[1][2]
3. Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Place the beaker on a magnetic stirrer and allow the pH reading to stabilize.
-
Titrate the sample solution with the standardized 0.1 M NaOH, recording the volume of titrant added and the corresponding pH value. Add the titrant in smaller increments as you approach the expected equivalence point.
4. Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum inflection on the curve. This can be determined visually or more accurately by calculating the first or second derivative of the curve.
-
Calculate the purity of this compound using the following formula:
Titration Workflow Diagram
Caption: Workflow for purity assessment by potentiometric titration.
Comparison with Alternative Analytical Methods
While titration provides an excellent measure of total acidity, it is not specific to the target molecule and will not detect non-acidic impurities.[1] For a comprehensive purity profile, especially in regulated environments like drug development, alternative methods are necessary.
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Spectroscopic Methods (NMR, FT-IR) |
| Principle | Neutralization of total acidic content with a standardized base.[1] | Separation based on differential partitioning between a stationary and mobile phase.[1] | Interaction of molecules with electromagnetic radiation to provide structural information.[4][5] |
| Specificity | Low. Quantifies total acidity, cannot distinguish between different acids.[1] | High. Can separate and quantify the target analyte from structural isomers and impurities.[1][6] | High. Provides detailed structural confirmation and can identify specific impurities if their structures are known. |
| Sensitivity | Lower. Suitable for assaying the major component. | High. Capable of detecting and quantifying trace-level impurities (ppm level).[1][7] | Variable. Generally lower than HPLC for impurity quantification but excellent for structural elucidation. |
| Information Provided | Assay of total acidic content (purity by mass). | Purity profile, number of impurities, and their relative abundance (area %). | Structural confirmation, identification of functional groups, and structural characterization of impurities. |
| Speed | Relatively fast for a single sample analysis. | Slower per sample due to run times, but autosamplers allow for high throughput. | Relatively fast for data acquisition, but data interpretation can be time-consuming. |
| Cost | Low equipment and operational cost.[1] | High initial equipment cost and moderate operational costs. | High initial equipment cost (especially NMR) and moderate operational costs. |
Expert Insights and Recommendations
The choice between titration and other methods is dictated by the analytical objective.
-
For Routine Quality Control and Assay: Acid-base titration is an efficient, cost-effective, and accurate method to determine the overall purity of a synthesized batch of this compound, assuming the primary impurities are not acidic. It is an ideal choice for rapid in-process checks.
-
For Impurity Profiling and Regulatory Submissions: High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][6][8] In drug development, regulatory agencies require a detailed understanding of the impurity profile. HPLC can separate and quantify related substances, isomers, and degradation products that titration would miss. Methods using ion-pair chromatography or reversed-phase columns are common for analyzing aromatic sulfonic acids.[9]
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable.[4] These techniques confirm that the synthesized molecule has the correct chemical structure and can help identify unknown impurities if they are present in sufficient quantities.
A multi-faceted approach provides the most comprehensive assessment of purity. Titration serves as a robust and rapid tool for determining the assay value of this compound. However, to ensure the quality required for advanced applications such as drug development, this must be complemented by the high specificity of HPLC for impurity profiling and the structural confirmation provided by spectroscopic methods. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their chemical intermediates and the success of their scientific endeavors.
References
- Rissler, K. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry.
- Lindberg, J. B. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE.
- BenchChem. (2025).
-
Knettle, B. W., & McCarthy, J. R. (2003). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 8(4), 379-384. [Link]
-
Saral, A. M., et al. (2024). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds, 44(6). [Link]
- Various Authors. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
Various Authors. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Request PDF. [Link]
-
Various Authors. (n.d.). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. LinkedIn. [Link]
-
Muthu, S., et al. (2023). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of. Polycyclic Aromatic Compounds. [Link]
-
Knettle, B. W., & McCarthy, J. R. (2003). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. [Link]
-
Pietrzyk, D. J., & Belisle, J. (1966). Acidity of Aromatic Sulfonic Acids and Their Use as Titrants in Nonaqueous Solvents. Analytical Chemistry, 38(7), 969-973. [Link]
-
Rissler, K. (2001). Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. ElectronicsAndBooks. [Link]
-
Knettle, B. W., & McCarthy, J. R. (2003). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Zhang, L., et al. (2018). A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled with traditional two-phase titration. RSC Advances, 8(70), 40076-40082. [Link]
-
Thermo Fisher Scientific. (2023). Is There a Better Way to Determine Anionic Impurities in Sulfuric Acid?. AnalyteGuru. [Link]
-
Hiranuma Sangyo Co., Ltd. (2019). Purity determination of sulfuric acid. KEM. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC. [Link]
-
Zhang, L., et al. (2018). The illustration of the acid-base titration process. ResearchGate. [Link]
-
AccelaChem. (n.d.). 179419-11-5,this compound. AccelaChemBio. [Link]
-
SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Various Authors. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]
-
JM Science. (2023). Purity determination of sulfuric acid | Autotitrator COM-A19. JM Science. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Wikipedia. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. SIELC. [Link]
-
Nottebohm, M., & Licha, T. (2011). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 34(5), 475-481. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. jmscience.com [jmscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
comparative study of different catalysts for the synthesis of 5-bromonaphthalene-2-sulfonic acid derivatives
For researchers, scientists, and professionals in drug development, the strategic synthesis of functionalized naphthalene scaffolds is a cornerstone of modern medicinal chemistry. Among these, 5-bromonaphthalene-2-sulfonic acid and its derivatives are valuable intermediates, offering a synthetically versatile platform for the introduction of diverse pharmacophores. The regioselective introduction of both a bromine atom and a sulfonic acid group onto the naphthalene core, however, presents a significant synthetic challenge. The choice of catalyst is paramount in directing the regioselectivity and achieving high yields in these electrophilic aromatic substitution reactions.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols. We will explore the two primary synthetic routes: the sulfonation of 1-bromonaphthalene and the bromination of naphthalene-2-sulfonic acid, evaluating the merits and drawbacks of different catalytic approaches for each pathway.
Understanding the Synthetic Landscape: Two Competing Pathways
The synthesis of this compound can be approached from two distinct starting points, each with its own set of catalytic considerations. The interplay of electronic and steric effects, governed by the directing nature of the initial substituent, dictates the regiochemical outcome of the subsequent electrophilic substitution.
Caption: The two primary synthetic routes to this compound.
Route A: Sulfonation of 1-Bromonaphthalene
In this approach, the bromine atom on the naphthalene ring acts as an ortho-, para-director, albeit a deactivating one. The key challenge lies in controlling the position of sulfonation to favor the desired 5- and 2-positions.
Catalyst Systems for Sulfonation
1. Concentrated Sulfuric Acid/Oleum: The Traditional Approach
Concentrated sulfuric acid (H₂SO₄) and oleum (a solution of SO₃ in H₂SO₄) are the most common and cost-effective sulfonating agents. The regioselectivity of this reaction is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[1]
-
Kinetic Control (Low Temperature): At lower temperatures (typically below 100°C), the reaction is under kinetic control, favoring the formation of the alpha-sulfonated product, 4-bromo-1-naphthalenesulfonic acid. This is due to the lower activation energy for the formation of the more stable carbocation intermediate at the alpha-position.
-
Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the sulfonation becomes reversible.[1] This allows for the isomerization of the initially formed kinetic product to the more thermodynamically stable beta-sulfonated product, which includes the desired this compound. The increased stability of the beta-isomer is attributed to reduced steric hindrance.
| Catalyst/Reagent | Temperature | Key Feature | Anticipated Yield | Selectivity | Reference |
| Conc. H₂SO₄ | ~160°C | Thermodynamic control | Moderate to High | Favors β-isomers | [1][2] |
| Oleum | ~160°C | More reactive sulfonating agent | High | Favors β-isomers | [2] |
Experimental Protocol: Sulfonation of 1-Bromonaphthalene with Concentrated Sulfuric Acid
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 1-bromonaphthalene (1 equivalent).
-
With vigorous stirring, slowly add concentrated sulfuric acid (98%, 2-3 equivalents).
-
Heat the reaction mixture to 160-165°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated this compound is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices: The high temperature is crucial to overcome the activation barrier for the formation of the thermodynamically favored beta-sulfonated product. The use of excess sulfuric acid ensures complete conversion and acts as the solvent. Pouring the reaction mixture onto ice facilitates the precipitation of the sulfonic acid, which is less soluble in cold aqueous acidic solutions.
2. Solid Acid Catalysts: A Greener Alternative
In recent years, heterogeneous solid acid catalysts have emerged as a more environmentally benign alternative to corrosive mineral acids. These catalysts offer advantages such as ease of separation, reusability, and often, enhanced selectivity.
-
Zeolites: These microporous aluminosilicates possess strong Brønsted and Lewis acid sites within their structured channels.[3] The shape-selective nature of zeolites can influence the regioselectivity of the sulfonation, potentially favoring the formation of specific isomers by sterically hindering the formation of others within their pores.[3]
-
Silica-Supported Acids: Catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium hydrogen sulfate (SiO₂/KHSO₄) provide a high surface area for the reaction and can be easily filtered off after the reaction.
| Catalyst | Temperature | Key Feature | Anticipated Yield | Selectivity |
| Zeolites (e.g., H-Y, H-ZSM-5) | 150-180°C | Shape-selective, reusable | Moderate to High | Potentially high for specific isomers |
| SiO₂/H₂SO₄ | 120-160°C | Heterogeneous, reusable | Good | Dependent on conditions |
Experimental Workflow: Sulfonation using a Solid Acid Catalyst
Caption: General workflow for sulfonation using a heterogeneous solid acid catalyst.
Route B: Bromination of Naphthalene-2-Sulfonic Acid
In this synthetic strategy, the sulfonic acid group, a meta-director and deactivating group in the benzene series, directs the incoming electrophile (bromine) to the 5- and 8-positions of the naphthalene ring. This route offers a more direct path to the desired 5-bromo isomer.
Catalyst Systems for Bromination
1. Lewis Acid Catalysts: The Workhorses of Aromatic Bromination
Lewis acids are essential for activating bromine, making it a more potent electrophile.
-
Iron(III) Bromide (FeBr₃): A classic and effective catalyst for aromatic bromination. It polarizes the Br-Br bond, generating a "Br⁺" equivalent that is readily attacked by the aromatic ring.
-
Aluminum Chloride (AlCl₃): Another powerful Lewis acid that can be used to catalyze bromination. Caution is required due to its high reactivity.
| Catalyst | Solvent | Key Feature | Anticipated Yield | Selectivity |
| FeBr₃ | Dichloromethane, Carbon tetrachloride | Highly effective, traditional catalyst | High | Good for 5- and 8-isomers |
| AlCl₃ | Dichloromethane | Very reactive, can lead to side reactions | High | Good for 5- and 8-isomers |
Experimental Protocol: Bromination of Naphthalene-2-Sulfonic Acid with Br₂ and Fe Catalyst
-
To a solution of naphthalene-2-sulfonic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron powder or FeBr₃.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization.
Self-Validating System: The disappearance of the reddish-brown color of bromine is a clear visual indicator of the reaction's progression towards completion.
2. Heterogeneous Catalysts: For Enhanced Selectivity and Sustainability
Solid catalysts offer significant advantages in terms of product purification and catalyst recycling.
-
Montmorillonite Clay (KSF): This acidic clay has been shown to be an effective catalyst for the polybromination of naphthalene, suggesting its utility in the controlled bromination of substituted naphthalenes.[4]
-
Zeolites (e.g., NaY, H-beta): The well-defined pore structures of zeolites can impart shape selectivity to the bromination reaction, potentially leading to a higher proportion of the desired 5-bromo isomer by sterically hindering the formation of the 8-bromo isomer.[5][6]
| Catalyst | Solvent | Key Feature | Anticipated Yield | Selectivity | Reference |
| Montmorillonite KSF | Dichloromethane | Mild, heterogeneous | Good | Moderate | [4] |
| Zeolite (H-beta) | Dichloromethane | Shape-selective, reusable | High | Potentially high for 5-isomer | [5] |
Logical Relationship: Catalyst Choice and Regioselectivity
Caption: The choice of catalyst influences regioselectivity through electronic and steric effects.
Comparative Analysis and Recommendations
| Synthetic Route | Catalyst System | Advantages | Disadvantages | Recommendation |
| A: Sulfonation of 1-Bromonaphthalene | Concentrated H₂SO₄ | Cost-effective, readily available. | Corrosive, generates acidic waste, requires high temperatures for β-selectivity. | Suitable for large-scale synthesis where cost is a primary concern. |
| Solid Acids (Zeolites) | Reusable, environmentally friendly, potentially high selectivity. | Higher initial cost, may require optimization of reaction conditions. | Recommended for process development and green chemistry applications. | |
| B: Bromination of Naphthalene-2-sulfonic acid | Lewis Acids (FeBr₃) | High yields, well-established methodology. | Corrosive, catalyst removal can be challenging. | A reliable method for laboratory-scale synthesis. |
| Heterogeneous (Zeolites) | High potential for 5-isomer selectivity, reusable, easy product isolation. | Catalyst preparation and activation may be required. | The most promising approach for achieving high regioselectivity towards the desired 5-bromo isomer. |
For researchers aiming for high regioselectivity and a sustainable synthetic process, the bromination of naphthalene-2-sulfonic acid using a shape-selective zeolite catalyst is the most promising approach. While the traditional sulfonation route with concentrated sulfuric acid is economically viable for large-scale production, the challenges associated with waste disposal and purification are significant.
Conclusion
The synthesis of this compound derivatives can be effectively achieved through two primary synthetic routes, with the choice of catalyst playing a pivotal role in determining the yield and regioselectivity. While traditional methods using strong mineral and Lewis acids remain prevalent, the development of heterogeneous catalytic systems, particularly zeolites, offers a more sustainable and selective alternative. This guide provides a framework for researchers to make informed decisions on catalyst selection and process optimization for the synthesis of these important pharmaceutical intermediates.
References
-
MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PubMed Central. [Link]
-
Cardiff University. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA. [Link]
-
Kim, D. H., Kim, J., Koh, D. J., & Lee, Y. K. (n.d.). Effect of reaction conditions on naphthalene sulfonation. [Link]
-
MDPI. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. MDPI. [Link]
-
Smith, K., Al-Khalaf, A. K. H., Akar, K. B., Al-Badri, D. J. K., Kariuki, B. M., & El-Hiti, G. A. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different reactivities of naphthalene compound under the catalysis by Brønsted and Lewis acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. ResearchGate. [Link]
-
New Jersey Institute of Technology. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]
-
ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. ResearchGate. [Link]
-
ResearchGate. (n.d.). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. ResearchGate. [Link]
-
ResearchGate. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2018). (PDF) Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]
-
Kingsun Chemicals. (2020). Naphthalene Sulfonate Manufacturing Process. Kingsun Chemicals. [Link]
- Google Patents. (n.d.). RU2527853C2 - Method of naphthalene sulphonation.
-
National Center for Biotechnology Information. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. PubMed Central. [Link]
-
MDPI. (n.d.). Sulfonic Acid Functionalization of Different Zeolites and Their Use as Catalysts in the Microwave-Assisted Etherification of Glycerol with tert-Butyl Alcohol. MDPI. [Link]
-
National Center for Biotechnology Information. (2024). Zeolite Properties, Methods of Synthesis, and Selected Applications. PubMed. [Link]
-
Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Wikipedia. [Link]
-
NTA. (2025). Syllabus for Chemistry (SCQP08). NTA. [Link]
-
ResearchGate. (n.d.). Switching the regioselectivity of acid-catalytic reactions of arylnaphtho[2,1-b]furans via[7][8]-aryl shift. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[7][8]-aryl shift. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. concretechemicals.home.blog [concretechemicals.home.blog]
- 3. Zeolite Properties, Methods of Synthesis, and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of Naphthalene-Based Bioactive Compounds: A Comparative Analysis of 5-Bromonaphthalene-2-Sulfonic Acid Derivatives and Their Analogs
In the relentless pursuit of novel therapeutic agents, medicinal chemists frequently turn to privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity across a range of biological targets. The naphthalene core, a simple bicyclic aromatic system, is one such scaffold, forming the foundation of numerous compounds with significant pharmacological properties. This guide delves into the biological potential of derivatives of a specific, yet underexplored, member of this family: 5-bromonaphthalene-2-sulfonic acid. By examining the structure-activity relationships (SAR) of related analogs, we aim to provide a predictive framework for the therapeutic promise of this compound class and offer insights for researchers, scientists, and drug development professionals.
The Naphthalene Scaffold: A Foundation for Diverse Biological Activity
The lipophilic nature of the naphthalene ring system makes it an attractive starting point for the design of molecules capable of traversing cellular membranes. This fundamental property, combined with the potential for diverse functionalization on its ten carbon atoms, has led to the development of naphthalene-based compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
The introduction of a sulfonic acid moiety (-SO₃H) can significantly alter the physicochemical properties of the naphthalene core. It imparts water solubility and can act as a key interacting group with biological targets, often mimicking phosphate groups or engaging in hydrogen bonding and electrostatic interactions within protein binding pockets. The strategic placement of a bromine atom further modulates the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[1]
Comparative Analysis of Biological Activity: this compound Derivatives vs. Analogs
While direct experimental data on the biological activities of a wide range of this compound derivatives is nascent, we can infer potential activities and structure-activity relationships by analyzing structurally similar compounds. This comparative approach is crucial for guiding future research and prioritizing synthetic efforts.
Anticancer Activity: A Tale of Substitution and Selectivity
The naphthalene scaffold is a recurring motif in anticancer drug discovery.[2][3] The cytotoxic potential of naphthalene derivatives is heavily influenced by the nature and position of their substituents.
Table 1: Comparative Anticancer Activity of Naphthalene Derivatives and Analogs
| Compound Class | Specific Derivative/Analog | Target Cell Line(s) | Reported IC₅₀ (µM) | Key Structural Features & SAR Insights | Reference(s) |
| Naphthalene-Sulfonamide Hybrids | 6-acetylnaphthalene-2-sulfonamide derivative (5b) | MCF-7 (Breast Cancer) | 40.08 | The sulfonamide linkage and acetyl group contribute to cytotoxicity. Halogenation of the sulfonamide's phenyl ring can modulate activity. | [4] |
| 6-acetylnaphthalene-2-sulfonamide derivative (5e) | MCF-7 (Breast Cancer) | 43.13 | Demonstrates that modifications on the sulfonamide nitrogen can be tolerated. | [4] | |
| Aminomethylnaphthalene Analogs | 2-(Aminomethyl)-5-bromonaphthalene scaffold (inferred) | - | - | The bromo-substitution at the 5-position is expected to influence electronic properties and lipophilicity. | [5] |
| Aminobenzylnaphthol analog (4-fluorobenzylamino) | HT-29 (Colorectal Cancer) | 31.78 | Para-fluorination on the benzyl group enhances or maintains potency compared to the unsubstituted analog. | [5] | |
| Aminobenzylnaphthol analog (4-chlorobenzylamino) | HT-29 (Colorectal Cancer) | 111.5 | Para-chlorination appears detrimental to activity, suggesting a high sensitivity to the electronic and steric nature of the halogen. | [5] | |
| Naphthoquinone-Naphthol Derivatives | 1′-hydroxy-4′,8,8′-trimethoxy-[2,2′-binaphthalene]-1,4-dione (5) | HCT116, PC9, A549 | 5.27 - 6.98 | The core naphthoquinone-naphthol skeleton is crucial for activity. | [6] |
| Oxopropyl derivative of compound 5 (Compound 13) | HCT116, PC9, A549 | 0.57 - 2.25 | Addition of an oxopropyl group significantly enhances antiproliferative activity. | [6] | |
| Naphthalene Diimides | Trimethoxy-substituted diimide (Compound 20) | Various | Submicromolar | Demonstrates potent, multitargeted anticancer activity. | [7] |
Expert Insights on Anticancer Potential:
The data from related analogs suggest that derivatives of this compound could exhibit promising anticancer properties. The bromine atom at the 5-position, with its electron-withdrawing and lipophilic characteristics, may enhance interactions with biological targets.[5] Furthermore, the sulfonic acid group could be derivatized into sulfonamides, a class of compounds known for their diverse biological activities, including anticancer effects.[4] The substitution pattern on any appended functionalities will be critical, as demonstrated by the significant impact of different halogens on the benzyl ring of aminobenzylnaphthol analogs.[5]
Antimicrobial Activity: The Power of Halogenation
Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic molecules.[8][9] Brominated compounds, in particular, have shown significant activity against a range of pathogens, including antibiotic-resistant strains.
Expert Insights on Antimicrobial Potential:
While specific data for this compound derivatives is limited, the broader class of halogenated phenols and other aromatic compounds demonstrates potent antimicrobial and antibiofilm activity.[10] The bromine atom on the naphthalene ring of our core scaffold is a key feature that suggests a high potential for antimicrobial activity. The mechanism of action for such compounds often involves membrane disruption or inhibition of essential enzymes. Future studies should focus on synthesizing derivatives of this compound, particularly amides and esters of the sulfonic acid, and screening them against a panel of clinically relevant bacteria and fungi, including resistant strains like MRSA.
Enzyme Inhibition: Targeting Key Pathological Pathways
The ability of naphthalene-based compounds to inhibit specific enzymes is a key aspect of their therapeutic potential. For instance, various naphthalene derivatives have been investigated as inhibitors of STAT3 and Peptidyl Arginine Deiminases (PADs), both of which are implicated in cancer and inflammatory diseases.[4][11]
Expert Insights on Enzyme Inhibition:
The rigid, planar structure of the naphthalene scaffold makes it an ideal platform for designing enzyme inhibitors that can engage in π-π stacking interactions within active sites.[11] The sulfonic acid group of this compound can act as a crucial anchoring point, forming hydrogen bonds or electrostatic interactions with amino acid residues. The bromine atom can further enhance binding affinity through hydrophobic or halogen bonding interactions. The development of derivatives from this scaffold could lead to potent and selective inhibitors of kinases, proteases, and other enzymes involved in disease pathology.
Methodologies for Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives and their analogs, standardized and validated experimental protocols are essential.
Anticancer Activity Assessment: MTT Assay
A fundamental method for evaluating the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Grow the bacterial strain of interest in a suitable broth medium to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The logical progression from scaffold selection to lead optimization can be visualized as a structured workflow.
Caption: Workflow for the development of this compound derivatives.
This workflow illustrates the iterative process of designing, synthesizing, and testing new compounds to establish structure-activity relationships, which in turn guide the optimization of lead candidates with improved potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By drawing comparative insights from structurally related analogs, we can hypothesize that its derivatives are likely to possess significant anticancer, antimicrobial, and enzyme inhibitory activities. The presence of both a bromine atom and a sulfonic acid group provides unique physicochemical properties that can be exploited for targeted drug design.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key modifications should include derivatization of the sulfonic acid to sulfonamides and sulfonate esters, as well as the introduction of various substituents on the naphthalene ring. Such studies will be instrumental in elucidating the structure-activity relationships for this compound class and unlocking its full therapeutic potential.
References
-
Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
-
Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity. (1993). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent. (2009). Journal of Medicinal Chemistry. [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). Journal of the Indian Chemical Society. [Link]
-
Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. (2004). Planta Medica. [Link]
-
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). Antibiotics. [Link]
-
Antimicrobial Activity of Halogens. (1981). Journal of Food Protection. [Link]
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2009). Molecules. [Link]
-
Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. (2025). European Journal of Medicinal Chemistry. [Link]
-
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). Chemosphere. [Link]
-
Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. (2013). European Journal of Medicinal Chemistry. [Link]
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). Pharmacological Reviews. [Link]
Sources
- 1. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to 5-Bromonaphthalene-2-sulfonic Acid: A Guide for Researchers
For Immediate Release
CLEVELAND, OH – January 14, 2026 – In the landscape of pharmaceutical and materials science, the synthesis of specialized chemical intermediates is a critical endeavor. This guide provides an in-depth cost-benefit analysis of potential synthetic routes to 5-bromonaphthalene-2-sulfonic acid, a key building block in various advanced applications. This document is intended for researchers, scientists, and professionals in drug development, offering a technical comparison of plausible synthetic strategies, supported by experimental insights and cost considerations.
Introduction: The Significance of this compound
This compound is a disubstituted naphthalene derivative with significant potential in the synthesis of novel organic materials and pharmaceutical agents. The strategic placement of the bromo and sulfonic acid functionalities on the naphthalene core allows for a range of subsequent chemical modifications, making it a versatile intermediate. However, the efficient and regioselective synthesis of this specific isomer presents a notable chemical challenge. This guide explores the most plausible synthetic routes, evaluating them based on precursor availability, reaction efficiency, cost-effectiveness, and safety and environmental impact.
Plausible Synthetic Strategies
Two primary synthetic pathways to this compound emerge from fundamental principles of electrophilic aromatic substitution on naphthalene derivatives:
-
Route A: Sulfonation of 2-Bromonaphthalene
-
Route B: Bromination of Naphthalene-2-sulfonic acid
The viability of each route is critically dependent on the directing effects of the initial substituent (bromo or sulfo group) on the regioselectivity of the subsequent electrophilic attack.
Route A: Sulfonation of 2-Bromonaphthalene
This approach begins with the commercially available 2-bromonaphthalene and introduces a sulfonic acid group in a subsequent step.
Chemical Principles and Regioselectivity
The bromine atom in 2-bromonaphthalene is a deactivating but ortho-, para-directing group. However, in the context of the naphthalene ring system, the positions are not equivalent. Electrophilic attack is generally favored at an α-position over a β-position due to the greater stability of the resulting carbocation intermediate. In 2-bromonaphthalene, the available α-positions are 1 and 8, and the available β-positions are 3, 6, and 7. The bromine at position 2 will sterically hinder attack at the 1 and 3 positions. Therefore, sulfonation is expected to be directed to the other ring, primarily at the α-positions (5 and 8) and to a lesser extent, the β-position (6). The formation of the desired 5-bromo isomer is plausible, but the formation of a mixture of isomers, including the 8-bromo and 6-bromo derivatives, is highly likely.
Experimental Protocol: Sulfonation of 2-Bromonaphthalene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-bromonaphthalene (1 equivalent).
-
Sulfonation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 98%) or fuming sulfuric acid (oleum) (2-3 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specific temperature (e.g., 80-120°C) for several hours to promote the formation of the thermodynamically favored product.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated sulfonic acid can be isolated by filtration. The product will likely be a mixture of isomers requiring purification.
Caption: Synthetic pathway for Route A: Sulfonation of 2-Bromonaphthalene.
Route B: Bromination of Naphthalene-2-sulfonic acid
This alternative strategy starts with naphthalene-2-sulfonic acid and introduces a bromine atom.
Chemical Principles and Regioselectivity
The sulfonic acid group is a deactivating and meta-directing group in benzene systems. In naphthalene, the situation is more complex. The sulfonic acid group at the 2-position deactivates the ring towards electrophilic attack. Electrophilic substitution on a 2-substituted naphthalene generally favors attack at the 5- or 8-positions on the unsubstituted ring. Therefore, bromination of naphthalene-2-sulfonic acid is expected to yield a mixture of 5-bromo- and 8-bromonaphthalene-2-sulfonic acid. The formation of the desired 5-bromo isomer is a likely outcome, but separation from the 8-bromo isomer would be necessary.
Experimental Protocol: Bromination of Naphthalene-2-sulfonic acid
A general procedure for the bromination of an aromatic sulfonic acid is outlined below, as a specific protocol for this reaction is not widely documented.
-
Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve naphthalene-2-sulfonic acid (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (catalytic amount). Slowly add bromine (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: After the addition, the reaction mixture may be stirred at room temperature or gently heated to ensure completion. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Work-up: Upon completion, the reaction is quenched, for example, by adding a solution of sodium bisulfite to destroy excess bromine. The product can then be isolated by precipitation or extraction, likely as a mixture of isomers.
Caption: Synthetic pathway for Route B: Bromination of Naphthalene-2-sulfonic acid.
Cost-Benefit Analysis
A direct comparison of the two routes is challenging without precise experimental data on yields and isomer ratios. However, a preliminary analysis based on starting material costs and potential challenges can be made.
| Factor | Route A: Sulfonation of 2-Bromonaphthalene | Route B: Bromination of Naphthalene-2-sulfonic acid |
| Starting Material Cost | 2-Bromonaphthalene is a relatively moderately priced starting material.[1][2] | Naphthalene-2-sulfonic acid is also a commercially available and moderately priced chemical.[3][4][5][6] |
| Projected Yield & Purity | The yield of the desired 5-bromo isomer is uncertain due to the potential for multiple sulfonation products. Significant purification challenges are anticipated. | The yield of the 5-bromo isomer is also uncertain, with the 8-bromo isomer being a likely significant byproduct. Purification would be a critical and potentially difficult step. |
| Process & Reagents | Utilizes concentrated or fuming sulfuric acid, which are corrosive and require careful handling. The reaction may require elevated temperatures. | Employs bromine, which is toxic and corrosive, and a Lewis acid catalyst. The reaction may proceed at or near room temperature. |
| Safety & Environmental | The use of large quantities of sulfuric acid poses significant handling and disposal challenges. Aromatic sulfonation is a reversible reaction. | Bromination reactions can generate hazardous byproducts, and organobromine compounds can be persistent environmental pollutants. |
Expert Insights and Recommendations
Both proposed routes to this compound are fraught with challenges, primarily concerning the control of regioselectivity.
-
For Route A , the directing effect of the bromo group is not strong enough to guarantee the selective formation of the 5-sulfonated product. A complex mixture of isomers is the most probable outcome, which would necessitate challenging and costly separation procedures, likely leading to a low overall yield of the desired product.
-
For Route B , the deactivating nature of the sulfonic acid group, combined with its directing effects in the naphthalene system, also points towards the formation of an isomeric mixture, predominantly the 5- and 8-bromo derivatives. The separation of these isomers could prove to be a significant hurdle.
Given the high probability of forming difficult-to-separate isomeric mixtures in both routes, neither can be recommended as a straightforward or high-yielding synthesis of pure this compound.
Alternative approaches that should be considered by researchers include multi-step synthetic sequences that utilize starting materials with pre-existing functionalities that can more effectively direct the desired substitution patterns. For instance, a strategy involving a Sandmeyer reaction on an appropriately substituted amino-naphthalenesulfonic acid could offer better regiocontrol, although this would likely increase the number of synthetic steps.
Conclusion
The direct sulfonation of 2-bromonaphthalene and the direct bromination of naphthalene-2-sulfonic acid are theoretically plausible routes to this compound. However, a thorough analysis of the principles of electrophilic aromatic substitution on naphthalene systems suggests that both pathways will likely lead to the formation of significant quantities of undesired isomers, making the isolation of the target compound in high purity and yield a formidable challenge.
For researchers and drug development professionals, this analysis underscores the importance of carefully considering regioselectivity in the synthesis of polysubstituted naphthalenes. Future efforts should focus on the development of more selective, multi-step synthetic strategies that can overcome the inherent challenges of controlling electrophilic substitution on these complex aromatic systems.
References
-
2-Bromonaphthalene 97% | Sigma-Aldrich.
-
Naphthalene-2-sulfonic acid, 98% 500 g | Thermo Scientific Chemicals.
-
Naphthalene-2-sulfonic acid sodium salt, 98% | Fisher Scientific.
-
NAPHTHALENE-2-SULFONIC ACID HYDRATE CAS: 120-18-3 at ₹ 100/kg | IndiaMART.
-
2-Bromonaphthalene, 99% 5 g | Thermo Scientific Chemicals.
-
2-Naphthalenesulfonic acid technical grade, 70% | Sigma-Aldrich.
-
Naphthalene-2-sulfonic acid, 98% 100 g | Thermo Scientific Chemicals.
-
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds | ResearchGate.
-
Aromatic sulfonation | Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Regioselectivity in sequential nucleophilic substitution of tetrabromonaphthalene diimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Guide to Inter-Laboratory Validation of Analytical Methods for 5-Bromonaphthalene-2-Sulfonic Acid
In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Bromonaphthalene-2-sulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring that the analytical methods used to assess its quality are robust, reliable, and consistent across different testing facilities is not just a matter of good science—it is a regulatory necessity. This guide provides a comprehensive overview of the principles and practices of inter-laboratory validation for analytical methods tailored to this compound, designed for researchers, scientists, and drug development professionals.
The primary objective of an inter-laboratory validation study is to establish the reproducibility of an analytical method.[1][2] Reproducibility is a measure of the precision of a method when it is performed by different analysts in different laboratories, using different equipment.[3] This is a critical parameter for methods that are intended for use in multiple locations, such as in a global manufacturing and quality control network. This guide will compare a hypothetical, widely-used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound.
The Importance of Inter-Laboratory Validation
Before an analytical method can be confidently deployed across multiple sites, it must be demonstrated that the method is not only suitable for its intended purpose within a single laboratory but also that it can be successfully transferred and executed by other qualified laboratories.[4] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, and inter-laboratory studies are a key component of this process, particularly for methods intended for standardization.[5]
The core of an inter-laboratory study is to challenge the method with the inherent variability that comes from different laboratory environments, equipment, and personnel.[3] By doing so, we can gain a true understanding of the method's robustness and establish performance characteristics that can be expected in real-world use.
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to resolve complex impurity profiles. Below is a comparison of two common analytical approaches.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 |
| Linear Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD - Repeatability) | < 1.0% | < 0.5% |
| Precision (% RSD - Intermediate) | < 1.5% | < 1.0% |
| Precision (% RSD - Reproducibility) | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL |
Inter-Laboratory Validation Study: A Hypothetical Case Study for an HPLC-UV Method
To illustrate the process of an inter-laboratory validation, we will consider a hypothetical study involving six laboratories tasked with validating an HPLC-UV method for the quantification of this compound and its primary related substance, naphthalene-2-sulfonic acid.
Experimental Workflow
The following diagram illustrates the workflow of the inter-laboratory validation study.
Caption: A generalized workflow for an inter-laboratory analytical method validation study.
Detailed Experimental Protocol: HPLC-UV Method
The following is a hypothetical, detailed protocol for the HPLC-UV analysis of this compound.
1. Objective: To validate the HPLC-UV method for the quantification of this compound and the related substance naphthalene-2-sulfonic acid across multiple laboratories to determine its reproducibility.
2. Materials and Reagents:
-
This compound reference standard (purity > 99.5%)
-
Naphthalene-2-sulfonic acid reference standard (purity > 99.5%)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid (analytical grade)
-
Homogenized batch of this compound test sample
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to obtain a final concentration of 100 µg/mL.
-
Test Solution (100 µg/mL): Accurately weigh and dissolve the test sample in a 50:50 mixture of water and acetonitrile to obtain a final concentration of 100 µg/mL.
6. Validation Parameters to be Assessed:
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.
-
Precision:
Hypothetical Results and Data Analysis
The following tables present hypothetical data from the inter-laboratory study.
Table 1: Accuracy (% Recovery) of this compound
| Laboratory | Mean Recovery (%) | Standard Deviation |
| Lab 1 | 99.5 | 0.8 |
| Lab 2 | 100.2 | 0.6 |
| Lab 3 | 98.9 | 1.1 |
| Lab 4 | 101.1 | 0.9 |
| Lab 5 | 99.8 | 0.7 |
| Lab 6 | 100.5 | 0.5 |
| Overall Mean | 100.0 | |
| Standard Deviation of Means | 0.78 |
Table 2: Precision (Repeatability and Reproducibility) for the Assay of this compound
| Laboratory | Mean Assay (%) | Repeatability (% RSD) |
| Lab 1 | 99.6 | 0.7 |
| Lab 2 | 100.1 | 0.5 |
| Lab 3 | 99.2 | 0.9 |
| Lab 4 | 100.5 | 0.6 |
| Lab 5 | 99.9 | 0.4 |
| Lab 6 | 100.3 | 0.5 |
| Overall Mean | 99.9 | |
| Reproducibility (% RSD) | 0.5 |
Interpretation of Results
The hypothetical results demonstrate that the HPLC-UV method is both accurate and precise. The overall mean recovery is 100.0%, with a low standard deviation between the laboratories, indicating that the method provides accurate results regardless of the testing site. The repeatability within each laboratory is excellent, with all % RSD values below 1.0%. The reproducibility, which is the key parameter in this study, is also very good at 0.5% RSD. This indicates that the method is robust and can be reliably transferred between laboratories.
The Causality Behind Experimental Choices
The choice of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds like naphthalene sulfonates.[6] The gradient elution is necessary to achieve a good separation of the main analyte from its impurities within a reasonable run time. The use of phosphoric acid in the mobile phase helps to control the ionization of the sulfonic acid group, leading to better peak shape and retention time stability.
The Self-Validating System
A well-described analytical protocol is a self-validating system. By providing detailed instructions for the preparation of solutions, the operation of the instrument, and the data analysis, the protocol minimizes the potential for user error and ensures that the method is performed consistently. The inclusion of system suitability tests, such as the analysis of a standard solution to check for retention time, peak area, and resolution, further ensures that the chromatographic system is performing as expected before any samples are analyzed.
Authoritative Grounding and Comprehensive References
The principles and methodologies described in this guide are grounded in internationally recognized guidelines for analytical method validation, primarily those from the International Council for Harmonisation (ICH).[5][7] The statistical analysis of inter-laboratory data is a well-established field, with numerous resources available to guide the process.[8][9]
Chemical Structures
The following diagram illustrates the chemical structures of this compound and a key related substance.
Caption: Structures of this compound and a related substance.
Conclusion
The inter-laboratory validation of analytical methods is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comprehensive overview of the process, using a hypothetical case study for the analysis of this compound. By following a well-defined protocol and performing a thorough statistical analysis of the data, it is possible to demonstrate the reproducibility of an analytical method and ensure its suitability for use in a multi-site, regulated environment. The choice between a standard method like HPLC-UV and a more advanced technique like UPLC-MS/MS will depend on the specific analytical challenges and the desired level of performance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
LI Jing, XIANG Xin-hua, ZHANG He-zhan. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 2016, 51(2): 139-143. Available from: [Link]
-
Dong, M. W. Analytical Method Validation: Back to Basics, Part II. LCGC International, 2014. Available from: [Link]
-
da Silva, R. P. F. F., de Souza, S. V. C., & da Silva, L. H. M. (2015). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 20(3), 179-186. Available from: [Link]
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The lancet, 327(8476), 307-310.
-
SIELC Technologies. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]
-
Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. 2010. Available from: [Link]
-
Thompson, M. (2000). On the validation by inter-laboratory study of ‘procedures’ in chemical measurement. Analytical Methods, 2(4), 421-426. Available from: [Link]
-
Belouafa, S., Habti, F., Ben-Issa, S., & Taoufik, J. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
- Ramu, G., & Ramakrishna, K. (2015). A selective and sensitive method for the determination of sulfonate ester impurities in saxagliptin drug substance by HPLC. International Journal of Pharmaceutical Sciences and Research, 6(11), 4756.
- Chan, C. C. (Ed.). (2004).
- Rewaria, S., & Sharma, S. K. (2013). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. International Journal of Pharmaceutical Research & Science, 2(1), 1-11.
- G. S. S. S. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 543-552.
-
Hashemi, S. H., & Kaykhaii, M. (2017). Developments in methods of analysis for naphthalene sulfonates. Critical reviews in analytical chemistry, 47(2), 127-137. Available from: [Link]
-
ResearchGate. Developments in Methods of Analysis for Naphthalene Sulfonates. 2025. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. 2025. Available from: [Link]
-
Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. 2020. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. wjarr.com [wjarr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. fda.gov [fda.gov]
- 6. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of 5-bromonaphthalene-2-sulfonic acid Synthesis Protocols
Introduction
5-bromonaphthalene-2-sulfonic acid is a valuable intermediate in the synthesis of specialized dyes, pharmaceuticals, and other fine chemicals. The environmental impact of its production is a growing concern for researchers and chemical manufacturers striving for more sustainable practices. This guide provides an in-depth comparison of different potential synthesis protocols for this compound, with a focus on their environmental footprint. We will explore a well-established multi-step synthesis and two plausible, more direct routes, evaluating them through the lens of green chemistry principles. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions towards greener and more efficient chemical synthesis.
Comparative Analysis of Synthesis Protocols
This guide evaluates three distinct protocols for the synthesis of this compound. Each protocol is analyzed for its chemical efficiency, reagent and solvent hazards, and overall waste generation.
Protocol A: The Sandmeyer Reaction Route from 5-amino-2-naphthol
This established multi-step protocol involves the sulfonation of 5-amino-2-naphthol, followed by a Sandmeyer reaction to introduce the bromine atom, and subsequent desulfonation to yield the related 5-bromo-2-naphthol, which can be readily converted to the target sulfonic acid. For the purpose of this guide, we will consider the synthesis of the brominated sulfonic acid intermediate. This route, while longer, offers high regioselectivity. The use of water and sulfuric acid as primary solvents is a notable feature of this process[1][2].
Protocol B: Direct Bromination of Naphthalene-2-sulfonic acid (Hypothetical)
A more direct approach would be the electrophilic bromination of readily available naphthalene-2-sulfonic acid. The sulfonic acid group is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene ring system, the directing effects are more complex, with substitution often favoring the electronically richer ring that does not bear the deactivating group. Therefore, electrophilic attack is anticipated at the 5- or 8-position. Achieving high selectivity for the 5-position over the 8-position presents a significant challenge due to similar electronic activation and steric environments.
Protocol C: Direct Sulfonation of 1-bromonaphthalene (Hypothetical)
Another plausible direct route is the sulfonation of 1-bromonaphthalene. The bromine atom is a deactivating but ortho-, para-directing group. This would direct the incoming sulfo group primarily to the 4-position, with some substitution potentially occurring at the 2- and 5-positions. The steric hindrance at the peri position (8-position) would likely disfavor sulfonation at that site. Achieving high selectivity for the 5-position would require careful optimization of reaction conditions to overcome the strong directing effect of the bromine to the 4-position.
Quantitative Environmental Impact Assessment
To objectively compare these protocols, we will utilize several key green chemistry metrics.
| Metric | Protocol A (from 5-amino-2-naphthol) | Protocol B (Bromination of Naphthalene-2-sulfonic acid) | Protocol C (Sulfonation of 1-bromonaphthalene) |
| Atom Economy (%) | Lower (multi-step process with protecting groups) | Higher (fewer steps) | Higher (fewer steps) |
| E-Factor (Environmental Factor) | Higher (more reagents and solvents used) | Potentially Lower | Potentially Lower |
| Reaction Mass Efficiency (RME) (%) | Lower | Potentially Higher | Potentially Higher |
| Reagent Hazard Score | Moderate (uses NaNO₂, CuBr/CuBr₂) | High (uses Br₂) | Moderate (uses concentrated H₂SO₄) |
| Solvent Hazard Score | Low (primarily water and sulfuric acid) | Moderate (may require halogenated solvents) | Moderate (often uses excess sulfuric acid as solvent) |
| Waste Stream Complexity | High (diazonium salts, copper waste) | Moderate (bromine-containing waste) | Low (primarily acidic aqueous waste) |
Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction of 5-amino-2-hydroxynaphthalene-1-sulfonic acid
This protocol is adapted from the synthesis of 5-bromo-2-naphthol[1][2].
Step 1: Sulfonation of 5-amino-2-naphthol
-
Grind 5-amino-2-naphthol to a fine powder.
-
Heat the powder to 55°C under a nitrogen atmosphere.
-
Add concentrated sulfuric acid rapidly and stir until the mixture becomes too viscous.
-
Allow the reaction to stand overnight.
-
The resulting solid is worked up with water and acetone to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the sulfonic acid from Step 1, sodium hydroxide, and sodium nitrite in water.
-
Add this solution dropwise to a chilled solution of sulfuric acid in water, maintaining the temperature below 5°C.
-
The precipitated diazonium salt is collected and added to a mixture of cuprous bromide, cupric bromide, and hydrobromic acid in water.
-
The mixture is heated to 70°C for one hour.
-
The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is isolated by filtration.
Workflow Diagram for Protocol A
Caption: Conceptual workflow for the direct bromination of naphthalene-2-sulfonic acid, highlighting the challenge of isomer separation.
Protocol C: Hypothetical Synthesis via Sulfonation of 1-bromonaphthalene
Conceptual Steps:
-
React 1-bromonaphthalene with a sulfonating agent (e.g., concentrated sulfuric acid or oleum).
-
Carefully control the reaction temperature and time to influence the kinetic versus thermodynamic product distribution, aiming to favor the 5-isomer.
-
The reaction mixture will likely contain a mixture of isomers, with the 4-isomer being a major component.
-
Isolate and purify the desired this compound.
Logical Relationship Diagram for Protocol C
Caption: Conceptual workflow for the direct sulfonation of 1-bromonaphthalene, indicating the challenge of achieving regioselectivity.
In-Depth Discussion of Environmental and Safety Considerations
Protocol A: The primary environmental concerns with this route are the use of sodium nitrite, which can form carcinogenic nitrosamines if not handled properly, and the generation of copper-containing waste from the Sandmeyer reaction. Copper is a heavy metal with aquatic toxicity, and its removal from wastewater is essential. On the positive side, the use of water as a solvent is a significant green advantage.
Protocol B: The main hazard of this hypothetical protocol is the use of elemental bromine, which is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[3][4][5][6] The use of halogenated solvents for the reaction would also add to the environmental burden due to their persistence and potential for ozone depletion. The waste stream would contain brominated organic compounds, which are often persistent and bioaccumulative.
Protocol C: This route primarily uses concentrated sulfuric acid or oleum, which are highly corrosive and require careful handling. The main waste product would be acidic aqueous waste, which needs to be neutralized before disposal. While less hazardous than the waste from the other protocols, the large excess of acid often used in sulfonation reactions contributes to a high E-factor.
Conclusion and Future Outlook
Based on the current analysis, Protocol A, while being a multi-step process, offers the most reliable and regioselective route to the desired product among the options considered. Its use of water as a primary solvent is a significant environmental benefit. However, the generation of copper-containing waste is a major drawback that needs to be addressed through efficient recycling or recovery processes.
The hypothetical Protocols B and C, while appearing more atom-economical on paper, face significant challenges in terms of regioselectivity. The formation of isomeric mixtures would necessitate energy-intensive and solvent-consuming purification steps, which would negatively impact their overall environmental performance. Further research into highly selective catalysts or reaction conditions for the direct bromination of naphthalene-2-sulfonic acid or the sulfonation of 1-bromonaphthalene is warranted. The development of such methods could lead to a significantly greener synthesis of this compound.
For researchers and manufacturers, the choice of synthesis protocol should be guided by a holistic assessment that includes not only the chemical yield but also the environmental impact of all reagents, solvents, and waste streams. A life cycle assessment (LCA) approach would provide the most comprehensive evaluation of the overall sustainability of each process.
References
- Curzons, A. D., et al. (2001). "Metrics to 'green' chemistry—which are the best?". Green Chemistry, 3(1), 1-6.
- Sheldon, R. A. (1992). "Organic synthesis; past, present and future". Chemistry & Industry, (23), 903-906.
-
Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9904006, this compound. [Link]
-
Wikipedia contributors. (2023, December 12). Naphthalene-2-sulfonic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 29). 1-Bromonaphthalene. In Wikipedia, The Free Encyclopedia. [Link]
-
Tobiszewski, M., & Namieśnik, J. (2012). Green chemistry metrics with special reference to green analytical chemistry. Journal of separation science, 35(22), 2808–2814. [Link]
-
U.S. Environmental Protection Agency. (2009). Human Health Risk Assessment to Support Proposed Exemption from the Requirement of a Tolerance When Used as Inert Ingredients in Pesticide Formulations.[Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+%. [Link]
-
Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1983). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 61(7), 1453-1456. [Link]
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link]
-
Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position of the naphthalene ring. [Link]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. [Link]
-
carefreestuff.com. (2019). SAFETY DATA SHEET Brominating Tabs. [Link]
-
Life Spa & Hot Tub Essentials. (2022). SAFETY DATA SHEET Life Brominating Tabs. [Link]
-
GOV.UK. (2022). Bromine: toxicological overview. [Link]
-
National Center for Biotechnology Information. (n.d.). Bromine Acute Exposure Guideline Levels. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ligand and solvent control of selectivity in the C-H activation of a pyridylimine-substituted 1-naphthalene; a combined synthetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Bromonaphthalene-2-Sulfonic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. This guide provides an in-depth, procedural framework for the safe disposal of 5-bromonaphthalene-2-sulfonic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower you, our scientific colleagues, to manage chemical waste with confidence and precision.
While a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 179419-11-5) is not publicly available, we can establish a robust safety protocol by analyzing its chemical structure and data from close structural analogs, such as Naphthalene-2-sulfonic acid.[1] The presence of the sulfonic acid group suggests corrosive properties, while the brominated naphthalene ring indicates potential environmental persistence and toxicity. Therefore, it is imperative to handle this compound as a hazardous substance.[1]
Part 1: Immediate Safety and Hazard Assessment
Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. The primary risks associated with aromatic sulfonic acids include severe skin and eye damage.[1]
Core Principle: Proactive Prevention. The most effective safety measure is to minimize exposure from the outset. All handling of this compound, including weighing and solution preparation, should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield. | Protects against splashes of solutions or accidental projection of the solid material, which can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against direct skin contact. Given the corrosive nature of sulfonic acids, it's crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[2] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation. If a spill occurs outside of a hood, appropriate respiratory protection may be necessary for cleanup personnel. |
Part 2: Spill Management Protocol
Accidents happen, but a well-defined spill protocol can mitigate the immediate hazards and prevent wider contamination.
Causality: The primary goal of spill cleanup for a solid acid is to contain and collect the material without creating airborne dust, which would increase the risk of inhalation.
Step-by-Step Spill Cleanup:
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: Gently cover the spill with a dry, inert, non-combustible absorbent material like sand, vermiculite, or dry lime.[3] Do not use water , as this may dissolve the acid and spread the contamination.
-
Collect: Carefully sweep the contained material into a designated, leak-proof hazardous waste container. Use non-sparking tools if there is any fire risk.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label & Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound" and include the date. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . Never mix this waste with other chemical streams unless explicitly permitted by your EHS office. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.
Workflow for Chemical Waste Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Procedure for Different Waste Forms
1. Solid Waste (Excess Reagent, Contaminated Materials):
-
Collection: Place all contaminated solid waste, such as weighing papers, gloves, and absorbent materials from spill cleanups, directly into a clearly labeled, durable, and sealable hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste: this compound".
2. Aqueous Waste (Unused Solutions, Rinsates):
-
Collection: Collect all aqueous solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
pH Consideration: Due to the sulfonic acid group, these solutions will be acidic. Your institution's EHS department may have specific requirements for the pH range of aqueous waste. Do not attempt to neutralize the waste unless it is part of an approved institutional protocol, as this can generate heat or unwanted byproducts.
-
Rationale: Disposing of acidic and potentially ecotoxic waste down the drain is prohibited.[3] Sulfonic acids can be corrosive to plumbing, and brominated organic compounds can harm aquatic life.
3. Container Management:
-
Empty Containers: A container that held the original reagent is not truly empty until it has been triple-rinsed. The rinsate from this process must be collected as hazardous aqueous waste.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste after defacing the original label. Always confirm this final step with your local EHS regulations.
Part 4: Regulatory Context and Final Disposal
As a halogenated organic compound, the disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It may be classified as a hazardous waste due to its corrosivity (D002 characteristic) from the sulfonic acid group.
The ultimate disposal is handled by licensed hazardous waste management facilities. These facilities use methods such as high-temperature incineration to destroy the organic components and scrubbers to remove the resulting acidic gases (like sulfur oxides and hydrogen bromide).
Trustworthiness through Compliance: Adherence to these protocols is not just about following rules. It ensures the integrity of your research environment, the safety of your colleagues, and the protection of the wider ecosystem. By managing the complete lifecycle of every chemical you use, you build a culture of safety and responsibility that is the hallmark of scientific excellence.
References
-
PubChem. this compound.[Link]
-
Accela ChemBio Inc. 179419-11-5,this compound.[Link]
-
ChemWhat. this compound CAS#: 179419-11-5.[Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.[Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]
Sources
Navigating the Safe Handling of 5-Bromonaphthalene-2-Sulfonic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 5-bromonaphthalene-2-sulfonic acid. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety that is both understood and rigorously practiced.
Understanding the Compound: Hazard Profile
-
Skin and Eye Irritation: Aromatic sulfonic acids are known to be irritants and can cause burns upon contact.[1] Halogenated compounds can also cause skin and eye irritation.[2]
-
Respiratory Irritation: Inhalation of dusts from solid sulfonic acid derivatives can irritate the sinuses, lungs, and respiratory tract, leading to coughing and wheezing.[1]
-
Environmental Hazards: Halogenated organic compounds require careful disposal to prevent environmental contamination.[3]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended; it is a critical component of the experimental protocol.
Core Protective Measures: A Detailed PPE Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Provides complete protection against splashes and airborne particles. Standard safety glasses are insufficient.[2][4] |
| Hands | Nitrile or Butyl Rubber Gloves | These materials offer good resistance to a broad range of chemicals, including acids and organic compounds.[5][6] Always inspect gloves for integrity before use. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to acids and organic solvents is essential to protect against spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved Respirator (e.g., N95) | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][7] |
Donning and Doffing PPE: A Procedural Workflow
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation:
-
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
If creating a solution, slowly add the this compound to the solvent to avoid splashing.
-
Keep all containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate the work area, including the fume hood sash and any equipment used.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[3][9] Do not mix with non-halogenated waste streams.[3]
-
Container Management: The waste container must be kept tightly closed except when adding waste.[3] It should be stored in a well-ventilated area, away from incompatible materials.[3]
-
Disposal Request: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while prioritizing personal safety and environmental responsibility.
References
-
Strategies for the Safe Handling of Sulfonic Acid - Capital Resin Corporation. [Link]
-
This compound | C10H7BrO3S | CID 9904006 - PubChem. [Link]
-
Material Safety Data Sheet. [Link]
-
Technical Supplement. [Link]
-
Occupational Safety Resources on Sulfuric Acid - NC Epidemiology. [Link]
-
Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
-
Safety Data Sheet - MP Biomedicals. [Link]
-
This compound CAS#: 179419-11-5; ChemWhat Code: 1015701. [Link]
-
Material Safety Data Sheet - Naphthalene-2-sulfonic acid monohydrate, 95+% - Cole-Parmer. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
-
Appendix A: Disposal Procedures by Chemical - UW-La Crosse. [Link]
-
Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water | Environmental Science & Technology - ACS Publications. [Link]
-
Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - NIH. [Link]
-
5-Aminonaphthalene-2-sulfonic acid - SAFETY DATA SHEET. [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. [Link]
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - MDPI. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 5. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 6. leelinework.com [leelinework.com]
- 7. publicportal.fmi.com [publicportal.fmi.com]
- 8. showakako.co.jp [showakako.co.jp]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
